1-(3-Chloropropyl)theobromine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOWKXFNJSTXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515391 | |
| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74409-52-2 | |
| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Chloropropyl)theobromine CAS number
An In-Depth Technical Guide to 1-(3-Chloropropyl)theobromine
CAS Number: 74409-52-2
Abstract
This technical guide provides a comprehensive overview of this compound, a key derivative of the naturally occurring alkaloid theobromine. Identified by its CAS Number 74409-52-2, this compound serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[1][2] Its unique structure, featuring a reactive chloropropyl group attached to the theobromine scaffold, makes it a versatile building block for the development of novel therapeutic agents, particularly those targeting the central nervous and cardiovascular systems.[1][3] This document details its physicochemical properties, provides validated protocols for its synthesis and purification, outlines analytical methodologies for its characterization, and explores its significant applications in research and drug development. The content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Significance of Xanthine Derivatives
Theobromine (3,7-dimethylxanthine), a purine alkaloid first isolated from cacao beans in 1841, is a structural isomer of theophylline and a metabolic derivative of caffeine.[4][5] While theobromine itself exhibits biological activities, including vasodilation and neuroprotection, its true potential in modern drug discovery is often realized through chemical modification.[1] The xanthine core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the fine-tuning of pharmacological properties.
This compound emerges as a strategically important derivative. The introduction of the 3-chloropropyl chain at the N1 position provides a reactive electrophilic site. This "handle" allows for subsequent nucleophilic substitution reactions, enabling chemists to append a wide variety of functional groups and build more complex molecules. This versatility is crucial for creating libraries of compounds for screening and developing targeted therapies.
Physicochemical Properties and Structural Characterization
This compound is typically a white to light yellow crystalline powder.[1] Its identity and purity are confirmed through a combination of physical and spectroscopic methods.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 74409-52-2 | [1][2][6][7] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][2][6][7][8] |
| Molecular Weight | 256.69 g/mol | [1][2][6][8] |
| Appearance | White to almost white powder/crystal | [1][9] |
| Melting Point | 144 - 148 °C | [1][3] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [6] |
| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | [10] |
| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine | [1][9] |
Structural Representation
The chemical structure of this compound is foundational to understanding its reactivity.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via N-alkylation of theobromine. Theobromine has an acidic proton at the N1 position (pKa ≈ 9.9), which can be deprotonated by a suitable base to form a nucleophilic anion.[4] This anion then reacts with an alkylating agent, such as 1-bromo-3-chloropropane, in a classic Sₙ2 reaction.
Causality in Experimental Design
-
Choice of Alkylating Agent: 1-bromo-3-chloropropane is an ideal choice because the bromine atom is a better leaving group than chlorine, ensuring the reaction proceeds preferentially at the bromo-end of the chain, leaving the chloro-group intact for subsequent functionalization.
-
Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate theobromine without causing unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the reactants and facilitate the Sₙ2 mechanism.[11]
-
Reaction Control: The reaction is typically monitored by Thin Layer Chromatography (TLC) to track the consumption of theobromine and the formation of the product, ensuring the reaction is driven to completion.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add theobromine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMF to the flask to create a stirrable suspension.
-
Reagent Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir vigorously. Monitor the reaction progress using TLC (e.g., mobile phase of Dichloromethane:Methanol 95:5) until the theobromine spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice water, which will precipitate the crude product.
-
Isolation: Filter the resulting solid using a Büchner funnel, and wash thoroughly with cold water to remove residual DMF and inorganic salts.
-
Drying: Dry the crude solid under vacuum.
Purification Protocol (Recrystallization)
-
Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) to dissolve the solid at boiling point.[12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Final Drying: Dry the crystals in a vacuum oven. The final product should be a white crystalline solid with a melting point of approximately 144-148 °C.[3]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its use in further research. High-Performance Liquid Chromatography (HPLC) is the most common method for determining purity.[1][13]
HPLC Purity Assessment
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity.[13] this compound is more hydrophobic than the starting material, theobromine, due to the addition of the alkyl chain, resulting in a longer retention time.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of water (often with a modifier like 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[12][13] A common starting point is a ratio like 85:15 Water:Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at approximately 272 nm, which is near the absorbance maximum for the xanthine chromophore.[12]
-
Purity Specification: Commercial batches typically have a purity of ≥97% as determined by HPLC.[9]
-
Applications in Research and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.[1]
-
Pharmaceutical Development: The compound is a key starting material for synthesizing a wide range of pharmacologically active molecules. The terminal chlorine is readily displaced by amines, thiols, and other nucleophiles to create novel theobromine derivatives. These derivatives are often investigated for their potential as:
-
Central Nervous System (CNS) Agents: Building on the known effects of xanthines on adenosine receptors.[1]
-
Cardiovascular Agents: Leveraging the vasodilatory properties of the theobromine core.[3][8]
-
Oncology Agents: Theobromine has demonstrated anti-cancer activity, and derivatization can enhance this effect.[14]
-
-
Agrochemicals: It can be used in the formulation of agrochemicals, where the xanthine structure may contribute to improved efficacy or stability of crop protection products.[1]
-
Drug Delivery Systems: The compound's properties make it a candidate for developing novel drug delivery systems, potentially allowing for controlled release and targeted therapy.[1]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting.
-
GHS Hazard Information:
-
Hazard Statement: H302: Harmful if swallowed.[9]
-
Precautionary Statements:
-
-
Storage: The compound should be stored at room temperature, preferably in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[6]
Conclusion
This compound (CAS: 74409-52-2) is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry and drug discovery. Its straightforward synthesis from an abundant natural product, combined with the strategic placement of a reactive functional group, provides a reliable and versatile platform for creating novel molecules with therapeutic potential. This guide has provided the core technical knowledge—from synthesis to application—required for researchers to effectively utilize this important building block in their developmental pipelines.
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An In-depth Technical Guide to 1-(3-Chloropropyl)theobromine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-(3-Chloropropyl)theobromine, a key synthetic intermediate derived from the naturally occurring methylxanthine, theobromine. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, reactivity, and analytical characterization of this compound, highlighting its significance as a versatile building block in medicinal chemistry.
Core Physicochemical Properties
This compound, systematically named 1-(3-Chloropropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione, is a derivative of theobromine, the principal alkaloid found in the cacao plant.[1][2] The introduction of a reactive chloropropyl group at the N1 position transforms the relatively inert theobromine molecule into a valuable precursor for a wide array of more complex chemical entities. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74409-52-2 | [3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [3][4][5][7] |
| Molecular Weight | 256.69 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 144 - 148 °C | [5][8][9] |
| Boiling Point | 478.2 ± 51.0 °C (Predicted) | [3][4] |
| Density | 1.45 g/cm³ | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |
| Purity | >97.0% (HPLC) | [9] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C); moisture sensitive, may be stored under inert gas at 2-8°C. | [4][8] |
Synthesis: N-Alkylation of Theobromine
The primary route for synthesizing this compound is through the direct N-alkylation of theobromine. This reaction is a classic example of a nucleophilic substitution (SN2) mechanism.
Causality and Experimental Rationale
Theobromine possesses an acidic proton on the N1 nitrogen of its purine ring structure. To facilitate alkylation at this position, a base is required to deprotonate this nitrogen, thereby creating a more potent nucleophilic anion. The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction. The alkylating agent, typically 1-bromo-3-chloropropane or 1,3-dichloropropane, provides the electrophilic carbon center for the nucleophilic attack.
Detailed Experimental Protocol
-
Preparation: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add theobromine (1 equivalent) and a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents).
-
Solvent Addition: Add a sufficient volume of anhydrous DMF to dissolve the reactants.
-
Alkylation: Slowly add the alkylating agent, 1-bromo-3-chloropropane (1.2 equivalents), to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to 60-80°C and maintain for several hours (typically 4-24 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC). The use of microwave irradiation can also be employed to reduce reaction times.[10]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts and residual DMF, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow Diagram
Caption: N-Alkylation workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of the terminal chlorine atom on the propyl side chain. This chlorine acts as a good leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a diverse range of functional groups.
This reactivity makes it an invaluable intermediate for creating libraries of novel theobromine derivatives.[5] By reacting this compound with various nucleophiles (e.g., amines, thiols, azides), researchers can systematically modify the molecule to explore structure-activity relationships (SAR). These derivatives have been investigated for a range of pharmacological activities, building upon the known biological profile of xanthines, which includes vasodilatory, bronchodilatory, and neuroprotective effects.[5][11] Specifically, this compound and its derivatives are subjects of interest in the development of therapeutic agents for cardiovascular and neurological disorders, as well as respiratory conditions.[5][8]
General Reaction Scheme for Derivative Synthesis
Caption: General pathway for synthesizing theobromine derivatives via nucleophilic substitution.
Analytical Characterization
Confirming the identity and purity of this compound is essential. A combination of spectroscopic techniques is employed for its comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two N-methyl groups (singlets), the C8-H proton of the purine ring (singlet), and three methylene groups (-CH₂-) of the propyl chain. The methylene groups will appear as multiplets (likely triplets and a quintet) due to spin-spin coupling.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, the two N-methyl carbons, and the three distinct carbons of the chloropropyl side chain.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of major functional groups. Characteristic peaks include strong C=O stretching for the two carbonyl groups (~1650-1700 cm⁻¹), C-N stretching, and C-H stretching from the methyl and methylene groups. The C-Cl bond will exhibit a characteristic stretch in the fingerprint region.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 256.7. A crucial diagnostic feature is the isotopic pattern of chlorine; an [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak will be present, confirming the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method used to assess the purity of the compound, which is typically reported to be above 97%.[9]
Safety and Handling
As a chemical intermediate, proper handling of this compound is imperative.
-
Hazard Classification: It is classified as harmful if swallowed (GHS Hazard statement H302).[9]
-
Precautionary Measures:
-
General Advice: Users should avoid contact with skin and eyes and prevent breathing dust.[3] The compound is noted to be moisture-sensitive.[4]
Conclusion
This compound is a strategically important molecule in medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an ideal scaffold for the synthesis of novel compounds. The chloropropyl moiety serves as a reactive handle, enabling extensive chemical modification and the exploration of new therapeutic agents derived from the privileged xanthine core. This guide provides the foundational knowledge required for researchers to effectively utilize this versatile compound in their drug discovery and development endeavors.
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This compound - ChemBK. (2024). ChemBK. [Link]
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Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (2010). Malaysian Journal of Analytical Sciences. [Link]
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1-(3-Chloropropyl)theobromine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 1-(3-Chloropropyl)theobromine
Abstract
This technical guide provides a comprehensive examination of this compound, a pivotal synthetic intermediate derived from the naturally occurring alkaloid, theobromine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural elucidation, physicochemical properties, and a validated synthetic pathway. By integrating predictive spectroscopic analysis with established synthetic methodologies, this guide serves as an authoritative resource for understanding and utilizing this versatile compound in advanced chemical research and pharmaceutical development. We explore the causality behind experimental design, ensuring that the presented protocols are robust and self-validating, thereby upholding the highest standards of scientific integrity.
Introduction: The Significance of a Modified Xanthine
Theobromine (3,7-dimethylxanthine), the principal alkaloid of the cacao bean, is a purine alkaloid with a rich history in pharmacology, known for its vasodilatory and diuretic properties.[1][2] Its scaffold has served as a foundational template in medicinal chemistry for the development of numerous therapeutic agents.[3] The strategic modification of the theobromine core allows for the fine-tuning of its pharmacological profile, leading to derivatives with enhanced potency, selectivity, and novel mechanisms of action.
This compound (CAS: 74409-52-2) emerges as a particularly valuable derivative. The introduction of a 3-chloropropyl group at the N-1 position transforms the relatively inert theobromine molecule into a versatile synthetic intermediate.[4] This alkyl chloride moiety serves as a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures. Its role as a key precursor in the synthesis of drugs like pentoxifylline, a hemorheologic agent, underscores its importance in pharmaceutical manufacturing.[5][6] This guide will meticulously dissect its molecular structure, providing the foundational knowledge required for its effective application in research and development.
Physicochemical & Molecular Properties
The bulk properties of a compound are a direct manifestation of its molecular structure. For this compound, these properties are critical for handling, storage, and designing reaction conditions. The key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74409-52-2 | [4][7][8][9] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [4][10] |
| Molecular Weight | 256.69 g/mol | [4][10] |
| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | [7] |
| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine | [4] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 144 - 148 °C | [4][8][11] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [8] |
| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [8][12] |
Elucidation of the Molecular Structure
The definitive structure of this compound is established through a combination of synthetic provenance and spectroscopic analysis. The structure features the characteristic bicyclic purine-2,6-dione core of theobromine, with methyl groups at the N-3 and N-7 positions and the eponymous 3-chloropropyl chain attached at the N-1 position.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by incorporating in-process checks and definitive final characterization. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium carbonate base and the intermediate theobromine anion, facilitating the Sₙ2 reaction. [13]1-Bromo-3-chloropropane is chosen as the alkylating agent because the C-Br bond is more labile than the C-Cl bond, ensuring selective reaction at the bromine-bearing carbon.
Materials & Reagents:
-
Theobromine (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add theobromine (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 5-10 mL per gram of theobromine).
-
Reagent Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitoring (Self-Validation Step 1): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the theobromine spot (baseline) has been completely consumed (typically 4-6 hours).
-
Quenching and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Filtration: Collect the crude product by vacuum filtration, washing the solid thoroughly with cold water to remove DMF and inorganic salts.
-
Purification (Self-Validation Step 2): Purify the crude solid by recrystallization from a suitable solvent such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C.
-
Characterization (Self-Validation Step 3): Determine the melting point of the dried product. A sharp melting point within the literature range (144-148 °C) indicates high purity. [4]Confirm the structure using ¹H NMR, IR, and MS analysis, comparing the results to the predicted spectra.
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential for further elaboration. The terminal chloride on the propyl chain is a prime site for nucleophilic substitution, allowing for the covalent attachment of a wide array of pharmacologically relevant moieties. [4] This reactivity makes it a cornerstone intermediate in discovery chemistry. For example, reaction with various amines, thiols, or alcohols can generate extensive libraries of novel theobromine derivatives for high-throughput screening. [4][14]This strategy has been employed to develop compounds targeting the central nervous system and cardiovascular diseases. [4]Furthermore, theobromine derivatives are increasingly being investigated as potential anticancer agents, targeting key proteins like EGFR and VEGFR-2. [15][16][17]The ability to easily diversify the N-1 substituent via this intermediate is a powerful tool in structure-activity relationship (SAR) studies.
Conclusion
This compound is more than a simple derivative; it is an enabling molecule in medicinal chemistry. Its structure, characterized by the stable theobromine core and the reactive chloropropyl handle, is readily confirmed by standard spectroscopic techniques. The synthetic route to this compound is robust, scalable, and proceeds with high selectivity, making it an accessible and cost-effective starting material. For researchers and drug development professionals, a thorough understanding of its molecular structure, properties, and reactivity is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
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Setyaningsih, D., et al. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Indonesian Journal of Chemistry. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. Retrieved from [Link]
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Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Anticancer derivative of the natural alkaloid, theobromine, inhibiting EGFR protein: Computer-aided drug discovery approach. PLOS ONE. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer. Evolutionary Bioinformatics. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Advances. Retrieved from [Link]
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Semantic Scholar. (n.d.). Computer-Assisted Drug Discovery of a Novel Theobromine Derivative as an EGFR Protein-Targeted Apoptosis Inducer. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen. Retrieved from [Link]
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Wikipedia. (n.d.). Theobromine. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)theobromine
Introduction
Theobromine (3,7-dimethylxanthine), a purine alkaloid naturally found in the cacao plant (Theobroma cacao), serves as a fundamental building block in medicinal chemistry.[1] Its structure is closely related to caffeine and theophylline, sharing similar physiological properties, including acting as a vasodilator, diuretic, and heart stimulator.[1][2] The strategic modification of the theobromine scaffold, particularly at the N1 position, has led to the development of various derivatives with tailored pharmacological profiles.
This guide provides a comprehensive technical overview of the synthesis of 1-(3-Chloropropyl)theobromine, a key intermediate used in the development of novel therapeutic agents.[3][4] The introduction of the 3-chloropropyl group at the N1 position creates a versatile functional handle for subsequent chemical modifications, enabling the construction of more complex molecules. We will explore the core chemical principles, a detailed experimental protocol, and the critical parameters that govern the success of this synthetic pathway.
Core Synthesis Pathway: N-Alkylation of Theobromine
The primary route to this compound is the direct N-alkylation of theobromine with a suitable three-carbon electrophile. The reagent of choice is 1-bromo-3-chloropropane. This dihalogenated alkane is strategically employed due to the differential reactivity of the carbon-halogen bonds. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromine atom a better leaving group. This chemoselectivity allows for a targeted nucleophilic substitution at the bromine-bearing carbon, while preserving the chloro group for future synthetic transformations.[5]
Reaction Mechanism and Regioselectivity
The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are:
-
Deprotonation: Theobromine possesses an acidic proton on the nitrogen atom at the N1 position of the imidazole ring. In the presence of a suitable base (e.g., sodium hydroxide, potassium carbonate), this proton is abstracted to form a resonance-stabilized theobrominate anion. This deprotonation significantly enhances the nucleophilicity of the nitrogen atom.[6]
-
Nucleophilic Attack: The resulting theobrominate anion acts as a potent nucleophile, attacking the electrophilic carbon atom attached to the bromine in 1-bromo-3-chloropropane.
-
Displacement: The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion as a leaving group and the formation of a new nitrogen-carbon bond, yielding the desired product, this compound.
A critical aspect of this synthesis is regioselectivity . While theobromine has another nitrogen atom at the N7 position, alkylation predominantly occurs at the N1 position under these conditions. This is attributed to the greater acidity of the N1 proton, making it the primary site of deprotonation and subsequent nucleophilic attack.
The overall synthesis pathway is illustrated below.
Caption: General reaction scheme for the N1-alkylation of theobromine.
Detailed Experimental Protocol
This protocol is a representative procedure synthesized from established methodologies for the N-alkylation of xanthine derivatives.[6] Researchers should adapt this protocol based on their specific laboratory conditions and safety assessments.
Materials and Reagents:
-
Theobromine (C₇H₈N₄O₂)
-
1-Bromo-3-chloropropane (C₃H₆BrCl)
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard glassware
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend theobromine (1.0 eq) in anhydrous DMF.
-
Basification: Prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the theobromine suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium salt of theobromine.
-
Addition of Alkylating Agent: Dissolve 1-bromo-3-chloropropane (1.2 eq) in a small volume of DMF and add it to the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over 30-60 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours.[6] Monitor the progress of the reaction by TLC (e.g., using a chloroform:methanol solvent system). The reaction is complete when the theobromine spot has been consumed.
-
Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of cold water. Extract the aqueous mixture three times with chloroform.[6]
-
Drying and Concentration: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound as a white solid.
Key Reaction Parameters and Optimization
The yield and purity of this compound are highly dependent on several experimental parameters. Careful optimization is crucial to minimize side reactions, such as O-alkylation or the formation of dimeric byproducts.[5][7]
| Parameter | Recommended Condition | Rationale & Field Insights |
| Base | NaOH, K₂CO₃, NaH | A strong enough base is required to deprotonate the N1-H. NaOH is cost-effective, but stronger, non-nucleophilic bases like Sodium Hydride (NaH) can prevent competitive reactions and improve yields.[6] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction. DMF is a common choice for its high boiling point and solvating power.[6] |
| Temperature | 80-100°C | Elevated temperatures are necessary to drive the reaction to completion. However, excessively high temperatures can promote side reactions. The optimal temperature must be determined empirically. |
| Reaction Time | 12-24 hours | Reaction completion should be monitored by TLC. Insufficient reaction time leads to low conversion, while prolonged times can lead to product degradation or side reactions.[6] |
| Stoichiometry | Slight excess of alkylating agent (1.1-1.5 eq) | A slight excess of 1-bromo-3-chloropropane ensures complete consumption of the more valuable theobromine starting material. A large excess should be avoided to simplify purification. |
Purification and Characterization
Purification:
-
Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.
-
Column Chromatography: For higher purity or separation from closely related impurities, silica gel chromatography is effective. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used for elution.
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (145°C) indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic signals for the chloropropyl group and the shifts in the theobromine scaffold protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (256.69 g/mol for C₁₀H₁₃ClN₄O₂).
-
Infrared (IR) Spectroscopy: Shows the characteristic vibrational frequencies for the functional groups present in the molecule, such as the carbonyl (C=O) groups of the xanthine core.
Safety Considerations
-
1-Bromo-3-chloropropane: This reagent is a suspected mutagen and is toxic.[8] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. All handling should be performed in a fume hood.
-
Sodium Hydroxide: NaOH is highly corrosive and can cause severe burns. Handle with appropriate PPE.
Conclusion
The synthesis of this compound via N-alkylation is a robust and well-established method that provides access to a versatile chemical intermediate. The success of the synthesis hinges on the careful selection of base and solvent, precise control over reaction conditions to ensure high regioselectivity, and rigorous purification of the final product. This guide provides the fundamental knowledge and a practical framework for researchers to successfully perform this synthesis, paving the way for further exploration in drug discovery and development.
References
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Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (n.d.). Jurnal Kimia Sains dan Aplikasi. [Link]
- Theobromine production process. (2009).
-
Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. (n.d.). ResearchGate. [Link]
- Theobromine production process. (2010).
-
View of Synthesis of New Nucleoside Analogues from Theobromine. (n.d.). Al-Nahrain Journal of Science. [Link]
-
Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (2023). RSC Medicinal Chemistry. [Link]
-
Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. (2023). PubMed Central. [Link]
-
Synthesis of some N-substitutedtheobromine derivatives. (n.d.). ResearchGate. [Link]
-
Theobromine. (n.d.). Wikipedia. [Link]
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Extracting the theobromine from cocoa powder. (2017). YouTube. [Link]
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-
Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). (2018). MDPI. [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity. (n.d.). Khan Academy. [Link]
-
PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. (n.d.). PTC Organics, Inc.. [Link]
-
1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]
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An In-depth Technical Guide to 1-(3-Chloropropyl)theobromine: Physicochemical Properties and Synthetic Insights
This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Chloropropyl)theobromine (CAS No: 74409-52-2), a key synthetic intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical, field-proven insights into its synthesis, purification, and analysis. The methodologies described are grounded in established chemical principles for xanthine derivatives, ensuring a robust framework for laboratory application.
Introduction and Molecular Overview
This compound is a derivative of theobromine, a naturally occurring methylxanthine alkaloid. The introduction of a reactive 3-chloropropyl group at the N-1 position of the purine ring transforms the relatively inert theobromine scaffold into a versatile building block. This functionalization allows for subsequent nucleophilic substitution reactions, making it a valuable precursor for creating a library of novel compounds with potential therapeutic applications, particularly in cardiology and neurology. Its structural similarity to other central nervous system agents also drives its use as an intermediate in pharmaceutical development.
The core structure consists of a di-methylated xanthine core with a propyl chloride chain attached to a nitrogen atom. This seemingly simple modification introduces a key reactive site, the terminal alkyl chloride, which is amenable to displacement by a wide range of nucleophiles. Understanding the properties of this molecule is paramount for its effective use in multi-step synthetic campaigns.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its handling, storage, reactivity, and purification. These properties are summarized below.
General and Physical Properties
The compound is typically supplied as a stable, crystalline solid, though it exhibits sensitivity to moisture.[1][2] Proper storage under inert gas at reduced temperatures is recommended to maintain its integrity.[1][3]
| Property | Value | Citation(s) |
| CAS Number | 74409-52-2 | [4] |
| IUPAC Name | 1-(3-chloropropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione | [5][6] |
| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine, C1103 | [5][7] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][3][4] |
| Molecular Weight | 256.69 g/mol | [3][4] |
| Appearance | White to light yellow or almost white crystalline powder/solid | [7] |
| Melting Point | 144 - 148 °C | [1][7] |
| Boiling Point (Predicted) | 478.2 ± 51.0 °C | [1][3] |
| Density (Predicted) | 1.45 g/cm³ | [1][3] |
| pKa (Predicted) | 0.47 ± 0.70 | [1][3] |
Solubility Profile
Quantitative solubility data for this compound is not widely published. However, based on supplier information and the known solubility of its parent compound, theobromine, a qualitative and estimated solubility profile can be established. Theobromine itself has limited aqueous solubility but is soluble in organic solvents like DMSO and DMF.[3][8] The addition of the moderately nonpolar chloropropyl group is expected to increase its solubility in organic solvents like chloroform and dichloromethane while decreasing its solubility in water.
| Solvent | Qualitative Solubility | Citation(s) |
| DMSO | Slightly Soluble | [1][3] |
| Methanol | Slightly Soluble (solubility increases with heat) | [1][3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Water | Expected to be sparingly soluble to insoluble | [9] |
For context, the solubility of the parent compound, theobromine, is approximately 30 mg/mL in DMSO and 0.33 mg/mL in water at 25 °C.[8][10]
Stability and Storage
The compound is noted to be moisture-sensitive.[1] The primary point of degradation under aqueous or protic conditions would likely be slow hydrolysis of the alkyl chloride to the corresponding alcohol. For long-term storage and to ensure reagent integrity, it is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][3]
Chemical Reactivity and Synthetic Utility
The primary utility of this compound stems from the reactivity of the C-Cl bond at the terminus of the propyl chain. This site serves as an electrophilic center for nucleophilic substitution (Sₙ2) reactions.
Nucleophilic Substitution at the Propyl Chain
The terminal primary alkyl chloride is susceptible to displacement by a wide variety of nucleophiles. This reaction is the cornerstone of its application as a synthetic intermediate.
-
Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, leading to a transition state where the Nu-C bond is forming concurrently with the C-Cl bond breaking. This results in the formation of a new carbon-nucleophile bond and the displacement of the chloride ion.
-
Common Nucleophiles: A broad range of nucleophiles can be employed, including:
-
Amines: Primary and secondary amines (aliphatic and aromatic) react to form the corresponding secondary or tertiary amine derivatives, which are often targets in medicinal chemistry.
-
Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in click chemistry.
-
Hydroxides/Alkoxides: While possible, reaction with strong bases like hydroxides can lead to competing elimination reactions.
-
Cyanides: Cyanide ions can be used to extend the carbon chain by one carbon, forming a nitrile.
-
-
Potential Side Reactions: The primary competing pathway is the base-induced elimination (E2) reaction, which would yield 1-(prop-2-en-1-yl)theobromine. This is more likely with sterically hindered or strongly basic nucleophiles. Dehydrohalogenation of the starting material, 1-bromo-3-chloropropane, can also be a concern if strong bases are used in the synthesis of the title compound.[11]
Experimental Protocols
The following sections provide detailed, representative protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for the N-alkylation of xanthines and should be adapted and optimized as needed for specific laboratory conditions.
Synthesis Workflow
The most direct route for synthesis is the N-alkylation of theobromine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The bromine is a better leaving group than chlorine, allowing for selective reaction at the C-Br bond while preserving the C-Cl bond for subsequent reactions.[11]
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Deprotonation: To a stirred suspension of theobromine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~10 mL per gram of theobromine), add a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The N-1 proton of theobromine is acidic and will be removed by the base to form the nucleophilic theobromine anion.
-
Alkylation: Heat the mixture to 60-70 °C. To this suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise over 30 minutes.[12] The more reactive bromine atom is displaced by the theobromine anion in an Sₙ2 reaction.[11]
-
Reaction Monitoring: Maintain the reaction at 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) with a mobile phase such as Dichloromethane:Methanol (95:5). The product spot should be less polar than the starting theobromine. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water (5-10 times the volume of DMF). A precipitate may form.
-
Extraction: Extract the aqueous suspension with dichloromethane (DCM) or chloroform (3 x volume of DMF). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
The crude product obtained from the synthesis can be purified by recrystallization to yield a crystalline solid of high purity.
-
Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A mixture of ethanol and water or isopropanol is often a good starting point for xanthine derivatives.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent (e.g., boiling isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by melting point determination and HPLC analysis.
Analytical Protocol: HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A representative method is detailed below, based on common practices for xanthine analysis.[5][13][14]
Caption: HPLC analysis workflow for this compound.
| HPLC Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Sample Preparation | ~1 mg/mL in mobile phase or methanol |
Expected Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
C8-H: A singlet is expected around δ 7.5-8.0 ppm, characteristic of the proton on the imidazole ring of the xanthine core.
-
N1-CH₂: A triplet is expected around δ 4.2-4.5 ppm, corresponding to the methylene group directly attached to the purine ring nitrogen.
-
N7-CH₃ & N3-CH₃: Two distinct singlets for the two methyl groups, expected around δ 3.9 ppm and δ 3.4 ppm.
-
CH₂-Cl: A triplet is expected around δ 3.6-3.8 ppm, deshielded by the adjacent chlorine atom.
-
Internal CH₂: A multiplet (quintet or pentet) is expected around δ 2.2-2.5 ppm, showing coupling to the two adjacent methylene groups.
-
-
¹³C NMR:
-
Carbonyls (C2, C6): Two signals are expected in the δ 150-156 ppm range.
-
Purine Ring Carbons (C4, C5, C8): Signals expected in the δ 107-150 ppm range.
-
N1-CH₂: Signal expected around δ 42-45 ppm.
-
CH₂-Cl: Signal expected around δ 40-43 ppm.
-
Internal CH₂: Signal expected around δ 30-33 ppm.
-
N-CH₃ Groups: Two distinct signals expected around δ 28-34 ppm.
-
Infrared (IR) Spectroscopy
-
C=O Stretching: Two strong, characteristic absorption bands are expected in the region of 1650-1715 cm⁻¹, corresponding to the two carbonyl groups in the purine-2,6-dione ring.[7]
-
C-H Stretching: Aliphatic C-H stretching from the propyl and methyl groups will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the C8-H will appear just above 3000 cm⁻¹.
-
C-N Stretching: Multiple bands in the fingerprint region (1000-1350 cm⁻¹).
-
C-Cl Stretching: A moderate to strong band is expected in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z 256 for the ³⁵Cl isotope and m/z 258 for the ³⁷Cl isotope, in an approximate 3:1 ratio, which is a characteristic signature of a monochlorinated compound.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the chloropropyl side chain or parts of it. Expect to see fragments corresponding to the loss of Cl (M-35), C₃H₆Cl (M-77), and cleavage of the propyl chain.
Safety and Handling
This compound is classified as harmful if swallowed (H302).[5] Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing dust (S22) and prevent contact with skin and eyes (S24/25).[3][6] Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound serves as a pivotal intermediate for the synthesis of novel theobromine derivatives. Its well-defined physicochemical properties, combined with the predictable reactivity of its chloropropyl group, make it an asset in medicinal and agricultural chemistry. The protocols and data presented in this guide provide a robust scientific foundation for researchers to handle, characterize, and utilize this versatile compound effectively in their synthetic endeavors.
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Introduction: The Significance of Solubility in Drug Development
An In-depth Technical Guide to the Solubility of 1-(3-Chloropropyl)theobromine for Pharmaceutical Development
This guide provides a comprehensive technical overview of the solubility of this compound, a critical parameter for its development as a potential therapeutic agent. Given the scarcity of publicly available quantitative solubility data for this specific derivative, this document establishes a predictive framework based on the well-characterized parent molecule, theobromine, and outlines a robust, self-validating protocol for its experimental determination.
This compound is a derivative of theobromine, a naturally occurring methylxanthine alkaloid found in cocoa beans[1][2]. As an intermediate in the synthesis of more complex organic compounds, it holds potential for the development of novel therapeutics, particularly in cardiology and neurology[3]. The bioavailability, formulation strategy, and ultimate clinical efficacy of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties, with aqueous solubility being paramount. Poor solubility can lead to low absorption, inadequate therapeutic effect, and challenges in developing viable dosage forms. Therefore, a thorough understanding and precise measurement of the solubility profile of this compound are foundational steps in its preclinical development pathway.
Physicochemical Profile of this compound
A compound's solubility is intrinsically linked to its structural and physical properties. The key physicochemical characteristics of this compound, gathered from available chemical data, are summarized below. These parameters provide the basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [4][5][6] |
| Molecular Weight | 256.69 g/mol | [4][5][6] |
| Melting Point | 145°C | [4][5] |
| Physical State | White Solid | [5] |
| Predicted pKa | 0.47 ± 0.70 | [5] |
| Synonyms | 1-(3-Chloropropyl)-3,7-dimethylxanthine |
Published Solubility Data: A Qualitative Assessment
Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative descriptions from chemical suppliers indicate its general solubility characteristics:
-
Soluble in: Chloroform, Dichloromethane[4].
-
Slightly Soluble in: Dimethyl sulfoxide (DMSO), Methanol (especially when heated)[5].
This qualitative information suggests that the compound possesses some affinity for both polar aprotic and nonpolar organic solvents. The slight solubility in methanol and DMSO, common solvents for initial drug screening, underscores the need for precise quantitative measurement.
A Comparative Framework: The Solubility of Theobromine
To build a predictive model for this compound, we must first understand the behavior of its parent compound, theobromine. Theobromine itself has limited solubility in many common solvents, a factor that has been extensively studied.[7][8] It is classified as slightly water-soluble[2].
Expert Insight: The Influence of the 3-Chloropropyl Group
The structural difference between theobromine and its derivative is the substitution of a hydrogen atom at the N1 position with a 3-chloropropyl group (-CH₂CH₂CH₂Cl). This modification has two primary effects on its physicochemical properties:
-
Increased Lipophilicity: The alkyl chloride chain is significantly less polar than the N-H bond it replaces. This increases the molecule's overall lipophilicity (fat-solubility) and is expected to raise its octanol-water partition coefficient (logP). Theobromine has a low logP of -0.78, indicating its hydrophilic nature[7]. The addition of the chloropropyl group will shift this towards a more lipophilic profile, likely increasing its solubility in non-polar organic solvents and decreasing its solubility in aqueous media.
-
Disruption of Hydrogen Bonding: The N1-H bond in theobromine can act as a hydrogen bond donor. Replacing it with the 3-chloropropyl group eliminates this capability, which can disrupt the crystal lattice packing and alter its interaction with protic solvents like water and ethanol.
Based on these principles, it is logical to predict that this compound will exhibit lower aqueous solubility than theobromine but enhanced solubility in solvents like acetone, ethyl acetate, and chlorinated solvents.
Quantitative Solubility of Theobromine
The following table summarizes the experimentally determined solubility of theobromine in various solvents, providing a crucial baseline for comparison.
| Solvent | Temperature | Solubility (mg/mL) | Molar Solubility (mol/L) | Source |
| Water | 25 °C | 0.33 | 0.00183 | [7][9] |
| DMSO | 25 °C | 2.09 | 0.0116 | [7][8] |
| Dimethylformamide (DMF) | 25 °C | 0.72 | 0.0040 | [7] |
| Ethanol | Ambient | ~0.5 | ~0.0027 | [1] |
| 1,4-Dioxane | 25 °C | 0.49 | 0.0027 | [7] |
| Methanol | 25 °C | 0.53 | 0.0029 | [7] |
| Acetone | 25 °C | 0.35 | 0.0019 | [7] |
Protocol for Experimental Determination of Equilibrium Solubility
To overcome the lack of published data, the following protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of this compound.[10] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess amount of the solid compound is agitated in a chosen solvent system at a constant temperature for a sufficient duration to allow the solution to reach a state of equilibrium with the undissolved solid.[11] The resulting saturated solution is then carefully separated from the solid and analyzed to determine the concentration of the dissolved API.
Step-by-Step Methodology
-
Preparation of Materials:
-
Accurately weigh approximately 10-20 mg of this compound solid into several glass vials. Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Add a precise volume (e.g., 2 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) to each vial.
-
Include control vials containing only the solvent to serve as blanks during analysis.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature orbital shaker or rotator set to the desired temperature (e.g., 25°C or 37°C). Causality: Temperature is a critical factor influencing solubility; maintaining a constant temperature is essential for reproducible results.[12]
-
Agitate the samples for a predetermined period, typically 24 to 48 hours. A preliminary time-to-equilibrium study is recommended, where samples are analyzed at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued. Causality: This ensures that the system has reached true thermodynamic equilibrium and the measured concentration is not time-dependent.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes at the same constant temperature.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. Causality: Filtration is a critical step to remove all microscopic solid particles, which would otherwise lead to an overestimation of the solubility. The filter must not adsorb the compound.
-
-
Analysis and Quantification:
-
Dilute the filtered samples as necessary with the appropriate mobile phase or solvent to fall within the linear range of the analytical method's calibration curve.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV (detailed in Section 6).
-
Calculate the original solubility in mg/mL or µg/mL, accounting for all dilution factors.
-
Visualization of the Solubility Determination Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for accurately quantifying xanthine derivatives due to its high sensitivity and specificity.[13][14][15]
Protocol for HPLC Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Theobromine has a λmax around 273 nm[1]. This is a suitable starting point for this compound, but should be confirmed by running a UV scan of a standard solution.
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Calibration Curve:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Inject each standard in triplicate to generate a calibration curve by plotting peak area against concentration. The curve must exhibit excellent linearity (R² > 0.999).
-
-
Sample Analysis:
-
Inject the prepared and diluted samples from the solubility experiment.
-
Integrate the peak area corresponding to the this compound peak.
-
Use the linear regression equation from the calibration curve to determine the concentration in the diluted sample.
-
Conclusion
While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for researchers and drug developers. By understanding the physicochemical properties of the molecule and leveraging comparative data from its parent compound, theobromine, we can make informed predictions about its behavior. More importantly, the detailed, self-validating experimental and analytical protocols provided herein offer a clear and reliable path to generating the precise solubility data required to advance the development of this promising compound. The rigorous application of these methods is essential for building a comprehensive data package to support formulation design and future preclinical and clinical investigations.
References
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- Theobromine - PRODUCT INFORM
- This compound CAS#: 74409-52-2. (n.d.). ChemicalBook.
- Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. (2025). Vertex AI Search.
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- Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temper
- Measurement and Correlation of Solubility of Theobromine. (n.d.). PDF Free Download.
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An In-Depth Technical Guide to the Melting Point of 1-(3-Chloropropyl)theobromine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting point of 1-(3-Chloropropyl)theobromine (CAS RN: 74409-52-2), a key intermediate in pharmaceutical synthesis. The melting point is a critical physicochemical parameter that informs material purity, stability, and formulation development. This document consolidates reported melting point data, presents detailed, field-proven protocols for its experimental determination via capillary method and Differential Scanning Calorimetry (DSC), and explores the underlying scientific principles. Furthermore, it discusses factors influencing this thermal characteristic, including potential impurities derived from its synthesis, and provides a comparative analysis with its parent compound, theobromine. Safety protocols and handling guidelines are also detailed to ensure safe laboratory practice.
Introduction to this compound
This compound, also known as 1-(3-Chloropropyl)-3,7-dimethylxanthine, is a derivative of theobromine, a naturally occurring purine alkaloid. The introduction of the chloropropyl group at the N-1 position of the xanthine core makes it a valuable and versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for further modification, enabling the development of novel therapeutic agents, particularly in fields like cardiology and neurology. The precise characterization of its physical properties, such as the melting point, is a fundamental requirement for its use in regulated drug development and manufacturing environments.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. Understanding these properties is essential for its handling, processing, and formulation.
| Property | Value | Source(s) |
| CAS Number | 74409-52-2 | [1] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [2] |
| Molecular Weight | 256.69 g/mol | [1][2] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 145 °C / 144.0 - 148.0 °C | [1][2][3][4] |
| Boiling Point | 478.2 ± 51.0 °C (Predicted) | [2] |
| Density | 1.45 g/cm³ | [2] |
| Purity (Typical) | >97.0% (HPLC) | [1] |
The Significance of Melting Point in Pharmaceutical Development
The melting point is more than a simple physical constant; it is a cornerstone of pharmaceutical characterization for several reasons:
-
Purity Assessment: A sharp melting point range (typically < 2 °C) is a reliable indicator of high purity for a crystalline solid. Impurities depress and broaden the melting range, providing a straightforward method for preliminary purity checks.
-
Polymorph Identification: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical as it can affect solubility, bioavailability, and stability.
-
Stability and Formulation: The melting point provides insight into the thermal stability of a compound. It is a key parameter in designing manufacturing processes like milling, drying, and hot-melt extrusion, as well as in determining appropriate storage conditions.
Melting Point of this compound: A Comprehensive Analysis
Multiple reputable chemical suppliers report highly consistent melting point data for this compound. The consensus value is a melting point of approximately 145 °C , with a typical range of 144.0 °C to 148.0 °C [1][2][3][4]. This narrow range suggests that the commercially available material is of high purity and exists in a stable crystalline form under standard conditions.
Experimental Determination of Melting Point
To ensure the identity and purity of this compound in a laboratory setting, its melting point can be determined using established methodologies. The following protocols are provided as self-validating systems for accurate and reproducible measurements.
Method 1: Capillary Melting Point Determination
This is the classical and most common method for determining the melting point of a solid.
Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the sample begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently grind the crystals into a fine powder using a mortar and pestle[5].
-
-
Capillary Loading:
-
Apparatus Setup:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned according to the instrument's manual.
-
-
Measurement:
-
Rapid Ramp (Optional): For an unknown or new batch, perform a rapid heating (e.g., 5-10 °C/min) to find an approximate melting point[6].
-
Precise Ramp: For an accurate measurement, cool the block to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute when the temperature is about 15 °C below the expected melting point[6].
-
Observation: Observe the sample through the magnifying lens.
-
Record the onset temperature (T₁) : The temperature at which the first drop of liquid appears.
-
Record the clear point temperature (T₂) : The temperature at which the last solid particle melts.
-
-
-
Reporting:
-
Report the result as the melting range T₁ - T₂. For high-purity this compound, this range should be narrow and fall within the expected 144-148 °C window.
-
Perform the measurement in triplicate for statistical validity.
-
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that provides quantitative data on thermal transitions.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the resulting thermogram.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely powdered this compound into a clean DSC pan (typically aluminum)[8].
-
Hermetically seal the pan using a sample press. Prepare an identical empty pan to serve as the reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.
-
Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium (melting point 156.6 °C)[9].
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 180 °C)[10].
-
-
Data Analysis:
-
The melting of the sample will appear as an endothermic peak on the thermogram (heat flow vs. temperature).
-
Determine the onset temperature from the intersection of the baseline and the leading edge of the peak. This is often reported as the melting point[10].
-
The peak temperature (the minimum of the endotherm) and the integrated peak area (enthalpy of fusion) can also be determined for further characterization.
-
-
Reporting:
-
Report the onset temperature as the DSC melting point. This value should correlate closely with the capillary method results.
-
Experimental Workflow Diagram
Caption: Workflow for determining the melting point of this compound.
Factors Influencing Melting Point
Purity and Synthesis Route
The primary factor affecting the melting point is purity. This compound is typically synthesized via the N-alkylation of theobromine. A common alkylating agent for this purpose would be 1-bromo-3-chloropropane[11].
The reaction involves the nucleophilic attack of the theobromine anion at the N-1 position on the alkyl halide. Potential impurities that could arise from this synthesis and affect the melting point include:
-
Unreacted Theobromine: The starting material has a much higher melting point (~351-357 °C)[3][12]. Its presence would likely broaden the melting range of the final product.
-
Side Products: Alkylation could potentially occur at other positions (e.g., N-7 or O-6), leading to isomeric impurities. Additionally, elimination reactions of the alkyl halide can occur[3]. These side products would have different melting points and act as impurities.
-
Residual Solvents: Solvents used in the reaction (e.g., DMF, ethanol) or for recrystallization must be completely removed, as their presence can depress the melting point.
Effective purification, typically through recrystallization, is crucial to remove these impurities and obtain a product with a sharp, accurate melting point.
Crystalline Form (Polymorphism)
While no specific polymorphs of this compound are widely reported, researchers should be aware that different crystallization conditions (solvent, temperature, cooling rate) can potentially lead to different crystal packing arrangements. Polymorphs can have distinct melting points, and their presence could lead to inconsistent results. DSC is an excellent tool for identifying polymorphic transitions.
Comparative Analysis with Theobromine
| Feature | This compound | Theobromine |
| Structure | N-1 position is substituted with a 3-chloropropyl group. | Unsubstituted at N-1 position. |
| Melting Point | ~145 °C | ~351-357 °C [3][12] |
| Intermolecular Forces | Dipole-dipole interactions, van der Waals forces. The bulky, flexible chloropropyl group may disrupt efficient crystal packing. | Strong hydrogen bonding (due to the N-1 proton), π-stacking, and dipole-dipole interactions, leading to a very stable crystal lattice. |
The significantly lower melting point of this compound compared to its parent compound is a direct consequence of its molecular structure. Theobromine's N-1 proton allows for strong intermolecular hydrogen bonding, creating a highly stable crystal lattice that requires a large amount of thermal energy to break. By replacing this proton with a flexible 3-chloropropyl chain, the capacity for hydrogen bonding at that site is eliminated. This disruption of the strong intermolecular forces results in a less stable crystal lattice and, consequently, a much lower melting point.
Safety Precautions
As a Senior Application Scientist, adherence to safety protocols is paramount. When handling this compound, the following precautions should be observed:
-
GHS Hazard Classification: The compound is classified as Harmful if swallowed (H302) [1][13].
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling:
-
First Aid (IF SWALLOWED): Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1][13].
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[1][13].
Conclusion
The melting point of this compound is a well-defined and critical parameter, consistently reported at approximately 145 °C with a narrow range of 144-148 °C . This technical guide has detailed the significance of this property and provided robust, step-by-step protocols for its accurate determination using both capillary and DSC methods. Understanding the influence of the N-1 chloropropyl substitution on intermolecular forces explains its significantly lower melting point compared to theobromine. For researchers and drug development professionals, the precise determination of this melting point is an essential step in verifying the identity, purity, and quality of this important pharmaceutical intermediate, ensuring the integrity and reproducibility of their scientific work.
References
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Theobromine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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Spectroscopic Profiling of 1-(3-Chloropropyl)theobromine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-(3-Chloropropyl)theobromine (CAS 74409-52-2), a derivative of the naturally occurring alkaloid theobromine.[1][2] In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from the parent molecule, theobromine, to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may be synthesizing or working with this and related compounds. The methodologies for data acquisition and the rationale behind the spectral interpretations are detailed to ensure scientific integrity and to provide a robust framework for the empirical validation of this compound's structure.
Introduction: The Significance of this compound
Theobromine, a dimethylxanthine, is a well-known purine alkaloid found predominantly in the cacao plant.[2] Its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutic agents, including vasodilators and anticancer compounds. This compound is a key intermediate in the synthesis of various theobromine derivatives, where the 3-chloropropyl chain at the N1 position serves as a reactive handle for further functionalization.
Accurate structural elucidation is paramount in the synthesis of such novel compounds. Spectroscopic techniques are the cornerstone of this process, providing unambiguous confirmation of the target molecule's identity and purity. This guide will provide a detailed, predicted spectroscopic profile of this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are based on the known spectra of theobromine and the predictable electronic effects of the N-alkylation with a 3-chloropropyl group.[3][4][5]
Predicted ¹H NMR Data
The introduction of the 3-chloropropyl group at the N1 position is expected to induce downfield shifts on the neighboring protons of the theobromine core and introduce new signals corresponding to the propyl chain.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~8.0 | Singlet | - | 1H |
| N1-CH₂ | ~4.2 | Triplet | ~7.0 | 2H |
| N3-CH₃ | ~3.5 | Singlet | - | 3H |
| N7-CH₃ | ~3.9 | Singlet | - | 3H |
| CH₂-Cl | ~3.7 | Triplet | ~6.5 | 2H |
| N1-CH₂-CH₂ | ~2.2 | Quintet | ~6.8 | 2H |
Rationale for Predictions:
-
Theobromine Core Protons: The singlet for the H-8 proton of the imidazole ring is expected to be largely unaffected by substitution at N1.[4] The N3 and N7 methyl groups will remain as sharp singlets, with the N7-methyl potentially experiencing a slight downfield shift due to long-range electronic effects.
-
3-Chloropropyl Chain Protons:
-
The methylene group attached to N1 (N1-CH₂) is predicted to be the most downfield of the propyl chain protons due to the direct attachment to the electronegative nitrogen of the electron-deficient purine ring system. It is expected to appear as a triplet due to coupling with the adjacent methylene group.
-
The central methylene group (N1-CH₂-CH₂) will exhibit a more complex splitting pattern, a quintet (or multiplet), arising from coupling to the two adjacent methylene groups.
-
The terminal methylene group (CH₂-Cl) will be deshielded by the electronegative chlorine atom and is predicted to be a triplet due to coupling with the central methylene group.
-
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~155 |
| C-4 (C=O) | ~151 |
| C-5 | ~107 |
| C-6 | ~148 |
| C-8 | ~142 |
| N1-CH₂ | ~45 |
| N3-CH₃ | ~30 |
| N7-CH₃ | ~33 |
| CH₂-Cl | ~41 |
| N1-CH₂-CH₂ | ~31 |
Rationale for Predictions:
-
Theobromine Core Carbons: The chemical shifts of the carbonyl carbons (C-2, C-4) and the other carbons of the purine ring are based on the known values for theobromine.[4]
-
3-Chloropropyl Chain Carbons:
-
The N1-CH₂ carbon is expected to be in the range of 40-50 ppm.
-
The central CH₂ carbon will be the most upfield of the propyl chain carbons.
-
The CH₂-Cl carbon will be deshielded due to the electronegativity of the chlorine atom.
-
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups, the purine ring system, and the C-Cl bond.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~1700-1650 | Strong | C=O stretching (asymmetric) |
| ~1650-1600 | Strong | C=O stretching (symmetric) |
| ~1550-1450 | Medium-Strong | C=C and C=N stretching (purine ring) |
| ~750-650 | Medium-Strong | C-Cl stretching |
Rationale for Predictions:
The characteristic strong carbonyl (C=O) stretching bands are a hallmark of the xanthine core.[6][7] The addition of the 3-chloropropyl group is not expected to significantly shift these bands. The key new feature will be the appearance of a medium to strong band in the fingerprint region corresponding to the C-Cl stretching vibration.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For this compound, the molecular weight is 256.69 g/mol .[8][9]
Predicted Fragmentation Pattern (Electron Ionization - EI)
Under electron ionization, the molecular ion (M⁺˙) is expected to be observed at m/z 256. The presence of chlorine will also result in a characteristic M+2 peak at m/z 258 with an intensity of approximately one-third of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key Predicted Fragments:
-
m/z 256/258 [M]⁺˙: The molecular ion.
-
m/z 221 [M - Cl]⁺: Loss of a chlorine radical.
-
m/z 180 [Theobromine]⁺˙: Cleavage of the propyl chain, resulting in the theobromine radical cation. This is expected to be a prominent peak.
-
m/z 77 [C₃H₆Cl]⁺: The chloropropyl cation.
The fragmentation of the theobromine core itself would likely follow patterns observed for the parent compound, leading to smaller fragments.[10][11][12]
Experimental Protocols
To empirically validate the predicted data, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the empty ATR crystal.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate to observe the molecular ion and expected fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Predicted Mass Spectrometry Fragmentation Workflow
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The Strategic Application of 1-(3-Chloropropyl)theobromine in Modern Drug Discovery: A Technical Guide
Introduction: Repurposing a Classic Scaffold for Novel Therapeutics
Theobromine, a naturally occurring methylxanthine alkaloid found in the cacao plant, has long been recognized for its diverse physiological effects, including mild diuretic, vasodilator, and cardiac stimulant properties.[1] Historically, its therapeutic applications have been explored in various contexts, from respiratory to cardiovascular ailments.[2] However, the true potential of the theobromine scaffold in modern drug discovery lies in its chemical tractability, allowing for the synthesis of novel derivatives with tailored pharmacological profiles. At the heart of this synthetic endeavor is the strategic intermediate, 1-(3-Chloropropyl)theobromine .
This technical guide provides an in-depth exploration of the potential research applications of this compound. We will delve into its synthesis, chemical reactivity, and its pivotal role as a building block for creating sophisticated molecules targeting key pathological pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development pipelines.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective utilization in multi-step synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 74409-52-2 | [3][4] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [3][4] |
| Molar Mass | 256.69 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 144 - 146 °C | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the N-alkylation of theobromine at the N1 position. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The imide proton at the N1 position of theobromine is acidic and can be removed by a suitable base, rendering the nitrogen atom nucleophilic. This nucleophile then attacks the electrophilic carbon of an alkylating agent, such as 1-bromo-3-chloropropane.
The choice of 1-bromo-3-chloropropane as the alkylating agent is strategic. The bromine atom is a better leaving group than chlorine, allowing for selective reaction at the carbon bearing the bromine, while leaving the chloro group intact for subsequent functionalization.
Below is a representative workflow for the synthesis of this compound.
Sources
The Strategic Utility of 1-(3-Chloropropyl)theobromine as a Versatile Synthetic Intermediate: A Technical Guide
This technical guide provides an in-depth exploration of 1-(3-chloropropyl)theobromine, a pivotal intermediate in contemporary organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, mechanistic underpinnings, and diverse applications of this versatile xanthine derivative. We will delve into the strategic considerations behind its synthesis and showcase its role in the construction of high-value molecules.
Introduction: Theobromine and the Significance of N1-Alkylation
Theobromine (3,7-dimethylxanthine), a natural purine alkaloid found in the cacao plant, serves as a fundamental scaffold in medicinal chemistry.[1] Its structure, featuring a reactive imide proton at the N1 position, presents a prime site for functionalization. The strategic introduction of an alkyl chain at this position, particularly one bearing a reactive handle like a chloro group, unlocks a vast potential for molecular elaboration. This compound emerges as a key player in this context, offering a trifunctional handle for subsequent chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [2] |
| Molecular Weight | 256.69 g/mol | [2] |
| Melting Point | 145-148 °C | |
| Appearance | White to off-white crystalline powder | |
| CAS Number | 74409-52-2 | [2] |
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights
The synthesis of this compound is typically achieved through the N-alkylation of theobromine. This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.[3] The imide nitrogen of theobromine, once deprotonated by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product while minimizing side reactions.
-
Choice of Alkylating Agent: While 1-bromo-3-chloropropane is a common choice due to the higher reactivity of the bromide as a leaving group in SN2 reactions, 1,3-dichloropropane can also be employed, often requiring more forcing conditions. The differential reactivity of the two halogen atoms in 1-bromo-3-chloropropane allows for selective reaction at the more labile C-Br bond.
-
Selection of Base: A non-nucleophilic base is paramount to prevent competition with the theobromine anion. Carbonates such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are frequently used as they are sufficiently basic to deprotonate theobromine's imide proton without introducing a competing nucleophile.[4] Stronger bases like sodium hydroxide can be used, but may lead to undesired side reactions.[4]
-
Solvent System: A polar aprotic solvent is the medium of choice for SN2 reactions as it can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.[4] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for this transformation.[4]
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the N-alkylation of theobromine.[4]
Materials:
-
Theobromine (1.0 eq)
-
1-Bromo-3-chloropropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of theobromine and potassium carbonate in DMF, add 1-bromo-3-chloropropane dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Side Reactions and Mitigation Strategies
The primary side reactions in the N-alkylation of theobromine include:
-
O-Alkylation: Alkylation at one of the oxygen atoms of the carbonyl groups. This is generally less favored due to the higher acidity of the N-H proton.
-
Dialkylation: Further reaction of the product with another molecule of the alkylating agent. Using a slight excess of theobromine can help to minimize this.
-
Hydrolysis of the alkylating agent: This can be minimized by using anhydrous conditions.
Careful control of reaction temperature and stoichiometry are key to minimizing these side products.
Sources
Biological activity of theobromine derivatives
An In-Depth Technical Guide to the Biological Activity of Theobromine Derivatives
Abstract
Theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao plant, serves as a compelling scaffold for medicinal chemistry. While possessing inherent biological activities, its therapeutic potential is significantly amplified through chemical derivatization. This technical guide provides an in-depth exploration of the multifaceted biological activities of theobromine derivatives, with a primary focus on their anticancer, neuroprotective, anti-inflammatory, and cardiovascular effects. We delve into the molecular mechanisms underpinning these activities, including the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), antagonism of adenosine receptors, and modulation of inflammatory pathways. This guide synthesizes data from in silico, in vitro, and in vivo studies to offer a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols and workflows are provided to ensure methodological transparency and reproducibility, establishing a self-validating framework for future research in this promising area of drug discovery.
Introduction: The Enduring Therapeutic Potential of Xanthines
Xanthine and its derivatives, such as caffeine and theophylline, are among the most widely consumed psychoactive substances globally and have a long history in pharmacology.[1] These purine alkaloids exhibit a broad spectrum of physiological effects, primarily through their action on the central nervous system and smooth muscle tissue.[1][2] Their established roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors make them a foundational platform for drug design.[3][4][5][6]
Theobromine: A Key Xanthine Alkaloid
Theobromine (3,7-dimethylxanthine) is the principal alkaloid in Theobroma cacao, the source of cocoa and chocolate.[7] Structurally similar to caffeine (1,3,7-trimethylxanthine), it shares core pharmacological properties but with notable differences. Theobromine is a less potent central nervous system stimulant than caffeine but has more pronounced effects as a vasodilator, diuretic, and heart stimulator.[3][7] Its primary mechanisms of action involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[3][4][5]
The Rationale for Derivatization: Enhancing Nature's Blueprint
While theobromine itself possesses a range of beneficial biological properties, including antioxidant, anti-inflammatory, and antitumor effects, its native potency and pharmacokinetic profile can be suboptimal for therapeutic applications.[8][9] The process of chemical derivatization allows medicinal chemists to modify the theobromine scaffold to:
-
Enhance Potency and Selectivity: By adding specific functional groups, the affinity and selectivity for specific biological targets (e.g., a particular enzyme or receptor subtype) can be dramatically increased.
-
Improve Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and longer duration of action.[10]
-
Reduce Off-Target Effects: Increasing selectivity for the desired target can minimize unwanted side effects.
The synthesis of novel theobromine derivatives has become a focal point of research, aiming to harness the therapeutic potential of the xanthine core for specific disease applications.[8][9][11]
Overview of Biological Activities
The derivatization of theobromine has unlocked a wide array of enhanced biological activities. This guide will focus on the most extensively researched and promising areas:
-
Anticancer Activity: Derivatives have been designed to target key oncogenic pathways, showing significant potential in preclinical studies.[8][10][12][13][14]
-
Neuroprotective Effects: Theobromine's ability to modulate neurotransmission and reduce inflammation in the brain points to its potential in treating neurodegenerative diseases.[15][16][17][18]
-
Anti-inflammatory Properties: By modulating key inflammatory mediators, derivatives show promise in managing chronic inflammatory conditions.[18][19][20][21]
-
Cardiovascular Benefits: The vasodilatory and lipid-modulating effects of theobromine are being explored for their cardioprotective potential.[22][23][24]
Anticancer Properties of Theobromine Derivatives
A significant body of research has focused on developing theobromine derivatives as targeted anticancer agents.[8][9] These efforts have led to the identification of novel compounds with potent activity against various cancer cell lines.
Mechanistic Insights into Antitumor Action
The anticancer effects of theobromine derivatives are often multifaceted, involving the inhibition of critical cell signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell cycle.
Many cancers rely on the overactivity of receptor tyrosine kinases (RTKs) for growth and survival. Theobromine derivatives have been rationally designed to target two key RTKs:
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in non-small cell lung cancer and other malignancies. Derivatives have been synthesized that bind to the EGFR active site, inhibiting its activity and showing cytotoxicity against cancer cell lines like A549 (lung cancer) and HCT-116 (colon cancer).[12][14]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): This receptor is crucial for angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[13] By inhibiting VEGFR-2, theobromine derivatives can effectively cut off a tumor's blood supply.[10][13] Studies have identified compounds with potent anti-VEGFR-2 activity and excellent dose-dependent inhibitory effects against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer).[10][13]
Beyond receptor inhibition, potent theobromine derivatives have been shown to trigger apoptosis in cancer cells. Flow cytometry analysis has demonstrated that treatment with these compounds leads to a significant increase in both early and late-stage apoptotic cells.[10][14] Furthermore, some derivatives can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[13]
Quantitative Efficacy of Novel Theobromine Derivatives
The potency of these derivatives is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency.
| Derivative ID | Target | Cancer Cell Line | IC50 Value | Selectivity Index | Reference |
| Compound XI | EGFR | A549 (Lung) | 21.99 µM | 2.2 | [12] |
| HCT-116 (Colon) | 22.02 µM | - | [12] | ||
| EGFR (enzyme) | - | 17.23 nM | - | [12] | |
| T-1-MTA | EGFR | A549 (Lung) | 22.49 µM | 2.4 | [14] |
| HCT-116 (Colon) | 24.97 µM | 2.2 | [14] | ||
| EGFR (enzyme) | - | 22.89 nM | - | [14] | |
| Compound 7g | VEGFR-2 | MCF-7 (Breast) | 19.35 µM | 2.6 | [13] |
| HepG2 (Liver) | 27.89 µM | 1.8 | [13] | ||
| VEGFR-2 (enzyme) | - | 0.072 µM | - | [13] | |
| Compound 15a | VEGFR-2 | HepG2 (Liver) | 0.76 µM | 98.97 | [10] |
| MCF-7 (Breast) | 1.08 µM | 69.64 | [10] | ||
| VEGFR-2 (enzyme) | - | 0.239 µM | - | [10] |
Causality Note: The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that of cancer cells, is a critical parameter. A higher SI (e.g., >2) is desirable as it indicates that the compound is significantly more toxic to cancer cells than to healthy cells, suggesting a wider therapeutic window and potentially fewer side effects.[10][12][13]
Experimental Protocols for Assessing Anticancer Activity
The evaluation of novel anticancer compounds relies on a series of standardized in vitro assays.
The synthesis of novel derivatives often begins with the modification of the theobromine scaffold at available positions. A common approach involves using the existing theobromine molecule as a reaction initiator, allowing for substitutions at various sites to create a library of new compounds.[11] For example, N-substituted 1-benzyltheobromine-8-thioacetamides have been designed and synthesized to evaluate their antiproliferative activity.[25]
-
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the theobromine derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
-
Principle: This technique uses fluorescent probes to identify apoptotic cells. A common method is Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Protocol:
-
Treatment: Treat cells with the theobromine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathway: Theobromine Derivatives in Cancer
Caption: Inhibition of EGFR/VEGFR-2 signaling by theobromine derivatives.
Neuroprotective and Cognitive-Enhancing Effects
Theobromine and its derivatives exhibit significant neuroprotective potential, which is attributed to their ability to modulate cerebral blood flow, reduce neuroinflammation, and counteract oxidative stress.[15][17][18]
Core Mechanisms of Neuroprotection
The primary mechanism of action for xanthines in the brain is the blockade of adenosine receptors.[3][5] Adenosine is a neuromodulator that generally has inhibitory effects on neuronal activity. By antagonizing these receptors, theobromine can:
-
Increase Neurotransmitter Release: Blockade of presynaptic A1 receptors can enhance the release of excitatory neurotransmitters.
-
Promote Wakefulness: Similar to caffeine, this antagonism contributes to alertness.
-
Offer Neuroprotection: In conditions like cerebral ischemia, excessive adenosine can be detrimental. Modulating its effects can be protective.
In models of cerebral hypoperfusion and ischemia-reperfusion injury, theobromine treatment has been shown to significantly reduce oxidative stress.[15][16] It also downregulates key inflammatory intermediaries such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and nuclear factor-κB (NF-κB), which are major drivers of neuronal damage in neurodegenerative conditions.[15][16]
Evidence from Preclinical Models
Studies using rat models of cerebral ischemia have demonstrated that theobromine administration can:
-
Improve sensorimotor functions and memory.[15]
-
Reduce brain infarction, blood-brain barrier abnormalities, and edema.[16]
-
Protect against glutamate excitotoxicity and a decline in the inhibitory neurotransmitter GABA.[16]
Experimental Workflow for Evaluating Neuroprotection
Caption: Workflow for in vivo evaluation of neuroprotective agents.
Anti-inflammatory and Immunomodulatory Activities
The anti-inflammatory properties of theobromine and its derivatives are a cornerstone of their therapeutic potential across various disease models, from neurodegeneration to cancer.[8][19][20][21]
Molecular Basis of Anti-inflammatory Action
The anti-inflammatory effects of these compounds are largely attributed to two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Specifically, inhibition of PDE4 leads to increased intracellular cAMP. Elevated cAMP levels can downregulate the production of pro-inflammatory cytokines like TNF-α.[26][27]
-
NF-κB Signaling Suppression: The NF-κB pathway is a central regulator of the inflammatory response. Theobromine can suppress the stimulation of this pathway, thereby reducing the expression of inflammatory mediators like COX-2 and iNOS.[24]
Modulation of Inflammatory Cytokines
In vitro and in vivo studies have consistently shown that theobromine derivatives can modulate the immune response. For instance, certain anticancer derivatives have been found to upregulate the anti-inflammatory cytokine IL-2 while downregulating the pro-inflammatory TNF-α in cancer cells.[13][28] This immunomodulatory effect can contribute to the overall therapeutic outcome by creating a less favorable microenvironment for tumor growth.
Experimental Protocol: Quantification of Cytokines
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels (like cytokines) in biological samples (e.g., cell culture supernatant, serum, brain homogenate).
-
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards (known concentrations of the cytokine) and samples to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the target cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotin on the detection antibody.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Reaction Stop & Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Analysis: Generate a standard curve from the absorbance readings of the standards and use it to calculate the concentration of the cytokine in the samples.
-
Cardiovascular Applications
Theobromine is known to have beneficial effects on the cardiovascular system, and research suggests these properties can be harnessed for therapeutic benefit.[22][23]
Vasodilatory and Cardioprotective Mechanisms
Theobromine acts as a vasodilator, causing blood vessels to relax and widen, which can help to lower blood pressure.[3][7] This effect is partly due to its inhibition of phosphodiesterases in smooth muscle cells. Furthermore, studies indicate that theobromine can favorably modulate lipid profiles, which is a key aspect of cardiovascular disease prevention.
Impact on Cardiovascular Risk Factors
Systematic reviews of in vivo and human studies have summarized the effects of theobromine on key cardiovascular risk factors.
| Cardiovascular Risk Factor | Effect of Theobromine | Evidence | Reference |
| Lipid Profile | Improves levels of HDL, LDL, and triglycerides | Human and Animal Studies | [22][23][24] |
| Inflammatory Markers | Reduces inflammatory markers | In Vitro and Animal Studies | [22][24] |
| Vascular Function | Improves markers of vascular function (e.g., augmentation index) | Human Randomized Controlled Trials | [22] |
| Blood Pressure | Associated with reduced blood pressure | Observational Studies | [23] |
Conclusion and Future Directions
Theobromine derivatives represent a highly versatile and promising class of therapeutic agents. The ability to chemically modify the natural theobromine scaffold has led to the development of potent and selective inhibitors of key pathological targets in cancer, neurodegenerative disorders, and inflammatory diseases. The compelling preclinical data, particularly in the realm of oncology with targeted EGFR and VEGFR-2 inhibitors, highlight the significant potential of these compounds.
Future research should focus on several key areas:
-
Pharmacokinetic Optimization: Further structural modifications are needed to optimize the ADME properties of lead compounds to ensure they are suitable for in vivo efficacy studies and eventual clinical translation.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously tested in relevant animal models of disease to establish their efficacy and safety profiles.
-
Exploration of New Targets: The broad activity of the xanthine core suggests that theobromine derivatives may have therapeutic potential against a wider range of targets and diseases than are currently being investigated.
The continued exploration of theobromine's medicinal chemistry will undoubtedly pave the way for novel therapies, leveraging a natural product scaffold to address complex human diseases.
References
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- (2022, September 9). New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. MDPI.
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- (n.d.). Theobromine. PubChem - NIH.
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- (2023, June 13). A comprehensive insight into the molecular effect of theobromine on cardiovascular-related risk factors: A systematic review of in vitro and in vivo studies. PubMed.
- (n.d.). Abstract 14006: Cardiovascular Health Benefits of Theobromine in Cacao and Chocolate | Request PDF. ResearchGate.
- (2023, July 19). New theobromine derivatives inhibiting VEGFR-2: design, synthesis, antiproliferative, docking and molecular dynamics simulations. PubMed.
- (n.d.). Theobromine - Molecule of the Month. JSMol version.
- (2023, June 29). A comprehensive insight into the molecular effect of theobromine on cardiovascular-related risk factors: A systematic review of in vitro and in vivo studies. ResearchGate.
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An In-Depth Technical Guide to the Safe Handling of 1-(3-Chloropropyl)theobromine for Research and Development Professionals
Executive Summary: This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 1-(3-Chloropropyl)theobromine (CAS No. 74409-52-2). As a derivative of theobromine, this compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.[1] The primary identified hazard is that it is harmful if swallowed.[2] However, the general lack of extensive toxicological data necessitates a cautious approach, treating it as a compound of unknown potency.[3] Adherence to stringent safety protocols, including the mandatory use of engineering controls and appropriate Personal Protective Equipment (PPE), is critical to minimize exposure and ensure laboratory safety. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.
Section 1: Compound Profile and Physicochemical Properties
This compound is a purine alkaloid derivative, structurally related to naturally occurring methylxanthines like caffeine and theobromine.[4] Its structure, featuring a reactive chloropropyl group, makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system or cardiovascular pathways.[1]
Physicochemical Data Summary
All quantitative data has been summarized in the table below for clarity and easy reference.
| Property | Value | Source(s) |
| CAS Number | 74409-52-2 | [2][5][6] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [5][6] |
| Molecular Weight | 256.69 g/mol | [5][6] |
| Appearance | White to off-white powder or crystal | [7] |
| Melting Point | 145°C | [6] |
| Boiling Point | 478.2 ± 51.0 °C (Predicted) | [5][6] |
| Density | 1.45 g/cm³ | [5][6] |
| Solubility | Slightly soluble in DMSO and Methanol (may require heating) | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) | [5][7] |
Section 2: Hazard Identification and Toxicological Assessment
A thorough understanding of a compound's hazards is the foundation of its safe use. While data for this compound is limited, the available information provides a clear directive for cautious handling.
GHS Classification
-
Classification: Acute toxicity, Oral (Category 4).[2]
Toxicological Profile
The primary known toxicological concern is moderate toxicity upon single ingestion.[2] Crucially, specific toxicological studies regarding carcinogenicity, mutagenicity, teratogenicity, or long-term reproductive effects are not available in the public domain.[2][3]
Expert Insight: The Precautionary Principle The absence of comprehensive toxicological data should not be interpreted as an absence of hazard. The molecular structure contains a chloropropyl group, which is a potential alkylating moiety. Alkylating agents as a class are known to have potential genotoxic and carcinogenic properties. Therefore, it is scientifically prudent to handle this compound as a substance of unknown long-term toxicity and to minimize all routes of potential exposure—inhalation, dermal, and ingestion—as a primary safety principle.
Primary Routes of Exposure:
-
Ingestion: The most clearly defined hazard. Accidental ingestion can occur via contaminated hands.[2]
-
Inhalation: Inhalation of airborne dust can lead to respiratory tract irritation and systemic absorption.[3][6]
-
Dermal/Eye Contact: Direct contact with skin or eyes may cause irritation.[6] Systemic absorption through the skin is a potential, though unquantified, risk.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is mandatory.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material within a well-maintained and certified containment system.
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) that could generate dust must be performed inside a chemical fume hood with a verified face velocity.[3][9] This is non-negotiable, as it contains airborne particles at the source, protecting the user and the laboratory environment.
-
Ventilated Balance Enclosure: For weighing operations, a dedicated powder containment hood or ventilated balance enclosure provides superior containment and is considered best practice.
Personal Protective Equipment (PPE): The Essential Barrier
PPE must be worn at all times when handling the compound.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10] | Prevents dermal contact and absorption. Gloves must be inspected for tears or holes before each use. For extended procedures or handling larger quantities, double-gloving is recommended.[10] Remove gloves using the proper technique and wash hands immediately after work is complete.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles.[3] | Protects eyes from accidental splashes or airborne dust particles. Standard prescription glasses are not a substitute for safety glasses. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[3] Consider a chemically resistant apron for spill cleanup or when handling bulk quantities. |
| Respiratory | Not required if work is performed within a certified fume hood. | For emergency situations, such as a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be available.[11] All respirator use requires prior medical clearance and fit-testing. |
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
A systematic approach to experimental work is crucial for ensuring safety and reproducibility. The following workflows should be adapted into lab-specific protocols.
Logical Workflow: Risk Assessment
Before any new procedure, a risk assessment must be performed. This creates a self-validating system where hazards are proactively identified and controlled.
Caption: Proactive Risk Assessment Workflow.
Experimental Protocol: Step-by-Step Handling
This protocol outlines the essential steps for safely handling this compound powder.
-
Preparation:
-
Verify that the chemical fume hood is operational and uncluttered.
-
Don all required PPE (lab coat, safety goggles, gloves).[12]
-
Assemble all necessary glassware and equipment within the fume hood.
-
Designate a specific waste container for contaminated consumables.
-
-
Aliquotting/Weighing:
-
Perform this step entirely within the fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Close the primary container immediately after removing the desired amount.
-
-
Solution Preparation:
-
Place the vessel containing the weighed solid into a larger flask or beaker within the fume hood.
-
Slowly add the desired solvent to the solid, stirring gently to facilitate dissolution without splashing.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and ensure the system is equipped with a condenser to prevent the release of solvent vapors.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.
-
Clean the work area within the fume hood.
-
-
Doffing PPE and Hygiene:
-
Remove gloves and dispose of them in the chemical waste.
-
Wash hands thoroughly with soap and water.[9]
-
Logical Workflow: Experimental Handling
Caption: Step-by-Step Experimental Workflow.
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
Immediate and correct first aid can significantly reduce harm.[3][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a Poison Control Center or seek medical attention.[3][8]
-
If Inhaled: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[3]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]
Spill Response
For a small spill of solid material within a fume hood:
-
Contain: Ensure the fume hood sash is lowered.
-
Equip: Wear appropriate PPE, including double gloves.
-
Clean: Gently sweep the solid material together or cover with a damp paper towel to avoid raising dust. Place the material and cleaning supplies into a sealed container labeled as hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent, and dispose of all materials in the hazardous waste container.
For a larger spill, or any spill outside of a fume hood:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the area.
-
Report: Inform the laboratory supervisor and institutional Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specific training and equipment.
Logical Workflow: Spill Response
Caption: Emergency Spill Response Flowchart.
Section 6: Storage and Waste Disposal
Proper storage and disposal are critical components of the chemical lifecycle to ensure safety and regulatory compliance.
Storage Conditions
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent potential degradation.[5]
-
Container: Keep the container tightly sealed in a dry and well-ventilated area.[3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3] The storage location should be clearly labeled.
Waste Disposal
-
All waste materials containing this compound, including contaminated consumables (gloves, wipes, pipette tips) and residual solid, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in general trash.[2][8]
References
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ChemBK. (2024, April 10). This compound. ChemBK. [Link]
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Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound. Cleanchem Laboratories. [Link]
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El-Gamal, M. I., et al. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen, 12(10), e202300066. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 14(9), 1709-1725. [Link]
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Wikipedia. Theobromine. Wikipedia. [Link]
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University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. UCLA Chemistry & Biochemistry. [Link]
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American Pharmaceutical Review. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. American Pharmaceutical Review. [Link]
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A Researcher's Guide to Sourcing 1-(3-Chloropropyl)theobromine: From Supplier Selection to Quality Control
An In-depth Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the procurement of high-quality starting materials and intermediates is a critical determinant of project success. 1-(3-Chloropropyl)theobromine (CAS No. 74409-52-2), a key derivative of the naturally occurring alkaloid theobromine, serves as a vital building block in the synthesis of a range of therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this important compound, covering supplier evaluation, quality control, and handling protocols.
The Strategic Importance of this compound in Medicinal Chemistry
This compound is a xanthine derivative characterized by a chloropropyl group attached to the theobromine scaffold. This structural modification makes it a versatile intermediate for introducing a three-carbon chain, enabling the synthesis of more complex molecules. Its primary significance lies in its role as a precursor to Pentoxifylline, a methylxanthine derivative used to improve blood flow.[1][2][3] The synthesis of such therapeutic agents necessitates a reliable supply of high-purity this compound.
Beyond its established use, the unique structure of this compound makes it a valuable tool in the development of novel therapeutics, particularly in the fields of cardiology and neurology.[4] The chloropropyl group provides a reactive handle for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs.
Selecting a Commercial Supplier: A Decision Framework
Choosing the right supplier for this compound is a multi-faceted process that extends beyond mere price comparison. For research and drug development purposes, the consistency, purity, and documentation of the supplied material are paramount. The following workflow, visualized in the DOT graph below, outlines a systematic approach to supplier selection.
Caption: A workflow for the systematic selection of a commercial supplier for this compound.
Comparative Analysis of Leading Suppliers
The following table provides a comparative overview of several prominent commercial suppliers of this compound. This information is intended as a starting point for the researcher's own due diligence.
| Supplier | Purity Specification | Analytical Methods Mentioned | Available Pack Sizes | Link to Product Page |
| TCI America | >97.0% (HPLC, Titration) | HPLC, Nonaqueous Titration, NMR | 25 g | Link[4] |
| Alfa Chemistry | Highly Purified | Not specified on overview | 1g, 2g, 5g, 10g, 25g | Link |
| US Biological | 98%+ | Not specified on overview | Not specified | Link |
| Santa Cruz Biotechnology | Not specified | Refer to Certificate of Analysis | Not specified | Link |
| Chem-Impex International | ≥ 98% (HPLC, AT) | HPLC, AT | Not specified | Link[4] |
| CymitQuimica | >97.0%(T)(HPLC) | HPLC | Not specified | Link[5][6] |
Technical Specifications and Quality Control Protocols
Ensuring the identity and purity of this compound is crucial for the reproducibility of experimental results and the quality of downstream products.
Key Physicochemical Properties
-
CAS Number: 74409-52-2
-
Molecular Formula: C₁₀H₁₃ClN₄O₂
-
Molecular Weight: 256.69 g/mol [4]
-
Appearance: White to light yellow crystalline powder[4]
-
Melting Point: Approximately 145°C[4]
-
Solubility: Soluble in DMSO and slightly soluble in methanol (with heating).
Recommended Quality Control Procedures
A comprehensive quality control regimen for incoming batches of this compound should include, at a minimum, identity confirmation and purity assessment.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound. While a specific spectrum from a supplier should be used for comparison, the expected signals would correspond to the protons of the methyl groups, the chloropropyl chain, and the purine ring.
HPLC is the industry standard for determining the purity of pharmaceutical intermediates. A typical protocol would involve the following steps:
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 274 nm).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥97% is a common specification for this material.[4]
Synthesis and Handling Considerations
Synthesis Overview: Alkylation of Theobromine
This compound is typically synthesized via the alkylation of theobromine. This reaction involves the deprotonation of theobromine at the N1 position, followed by nucleophilic attack on an alkylating agent such as 1-bromo-3-chloropropane.[7] The choice of base and solvent is critical to optimize the yield and minimize side reactions.[8] A general representation of this synthesis is shown below.
Caption: A simplified reaction scheme for the synthesis of this compound.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier. Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend storage at room temperature.[4]
Conclusion
The successful integration of this compound into a drug development pipeline hinges on the careful selection of a reputable supplier and the implementation of rigorous quality control measures. By following a systematic evaluation process and employing appropriate analytical techniques, researchers can ensure the procurement of a high-quality intermediate, thereby safeguarding the integrity and reproducibility of their research and development efforts.
References
- Google Patents. CN112724161A - Preparation method of pentoxifylline impurity.
- Google Patents. CN101896484A - Theobromine production process.
- Google Patents. WO2009089677A1 - Theobromine production process.
-
ResearchGate. Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Available at: [Link]. Accessed January 12, 2026.
- Google Patents. CN101896484B - Theobromine production process.
-
Patsnap. Synthesis method of pentoxifylline - Eureka. Available at: [Link]. Accessed January 12, 2026.
-
ResearchGate. Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. Available at: [Link]. Accessed January 12, 2026.
-
Wikipedia. 1-Bromo-3-chloropropane. Available at: [Link]. Accessed January 12, 2026.
-
PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Available at: [Link]. Accessed January 12, 2026.
- Google Patents. CN103709004A - Preparation method of 1, 3-propanediol.
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- 8. mnh20.wordpress.com [mnh20.wordpress.com]
An In-Depth Technical Guide to 1-(3-Chloropropyl)theobromine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chloropropyl)theobromine is a synthetic derivative of theobromine, a naturally occurring methylxanthine alkaloid found in the cacao plant. The introduction of a 3-chloropropyl group at the N-1 position of the theobromine scaffold imparts unique physicochemical properties and renders it a valuable intermediate in medicinal chemistry and agrochemical research.[1] This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical characteristics, a detailed synthesis protocol, and its current and potential applications in scientific research and development.
Part 1: Nomenclature and Chemical Identity
The systematic naming and identification of a compound are crucial for unambiguous scientific communication.
IUPAC Name: 1-(3-Chloropropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione[1]
Synonyms:
CAS Number: 74409-52-2[1][3][4][5]
Part 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][3][5] |
| Molecular Weight | 256.69 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 145 °C | [3][4] |
| Boiling Point (Predicted) | 478.2 ± 51.0 °C | [3] |
| Density (Predicted) | 1.45 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3][4] |
| pKa (Predicted) | 0.47 ± 0.70 | [3] |
Part 3: Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of theobromine. The following protocol is a representative procedure based on established methods for the alkylation of xanthine derivatives.
Reaction Principle:
The synthesis involves a nucleophilic substitution reaction where the theobromine anion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-3-chloropropane. The N-1 position of theobromine is preferentially alkylated under these conditions.
Experimental Protocol:
Materials:
-
Theobromine
-
1-Bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Chloroform
-
Ethanol
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend theobromine (1 equivalent) in anhydrous DMF.
-
Base Addition: Add powdered sodium hydroxide (1.1 equivalents) to the suspension. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the theobromine anion.
-
Alkylation: Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and chloroform.
-
Separate the organic layer.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
-
Synthesis Workflow Diagram:
Caption: Synthesis workflow for this compound.
Part 4: Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of a variety of compounds with potential therapeutic applications.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system, due to its structural similarity to caffeine and theobromine.[1] The chloropropyl side chain provides a reactive handle for further chemical modifications, allowing for the development of novel drug candidates.
-
Cardiovascular and Neurological Research: Theobromine itself exhibits vasodilatory and neuroprotective effects.[1] Derivatives like this compound are of interest in the fields of cardiology and neurology for the development of new therapeutic agents with potentially enhanced properties.[1]
-
Agrochemicals: This compound is also utilized in the formulation of agrochemicals, where it can enhance the efficacy and stability of crop protection products.[1]
-
Drug Delivery Systems: The unique properties of this compound make it a candidate for the development of novel drug delivery systems, potentially enabling controlled release and targeted therapy.
Part 5: Safety and Handling
Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: Harmful if swallowed.
-
Precautionary Statements:
-
Do not eat, drink or smoke when using this product.
-
IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
Avoid breathing dust.[4]
-
Avoid contact with skin and eyes.
-
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
-
This compound - ChemBK. (n.d.). Retrieved January 12, 2026, from [Link]
-
Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. (n.d.). Retrieved January 12, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEETS this compound - Cleanchem Laboratories. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(3-Chloropropyl)theobromine
Introduction: The Significance of 1-(3-Chloropropyl)theobromine
Theobromine, a naturally occurring purine alkaloid found predominantly in the cacao plant (Theobroma cacao), serves as a versatile starting material in medicinal chemistry.[1][2][3] Its structural scaffold is amenable to chemical modification, leading to a diverse range of pharmacologically active compounds. One such crucial derivative is This compound , a key intermediate in the synthesis of various therapeutic agents.[4] Notably, it is a direct precursor to Pentoxifylline, a hemorheologic agent used to improve blood flow in patients with peripheral artery disease.[5][6]
This document provides a detailed, field-proven protocol for the synthesis of this compound from theobromine. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deep understanding of the synthesis.
Mechanistic Rationale: The N-Alkylation of Theobromine
The synthesis hinges on the nucleophilic substitution reaction between theobromine and an alkylating agent, specifically 1-bromo-3-chloropropane. The reaction proceeds via an SN2 mechanism, which is governed by several key factors.
A. Deprotonation and Nucleophilicity
Theobromine possesses an acidic proton on the nitrogen atom at the N-1 position of its purine ring structure (pKa ≈ 9.9).[7] In its neutral state, this nitrogen is a weak nucleophile. To enhance its reactivity, a base is introduced to deprotonate the N-1 position, forming a resonance-stabilized theobrominate anion. This anion is a significantly more potent nucleophile, capable of readily attacking an electrophilic carbon center.
B. Selective Alkylation with 1-Bromo-3-Chloropropane
The choice of 1-bromo-3-chloropropane as the alkylating agent is critical for selectivity.[8] The molecule features two different halogen atoms attached to the propyl chain. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, making bromide a superior leaving group compared to chloride. Consequently, the theobrominate anion will preferentially attack the carbon atom attached to the bromine, leaving the chloro group intact on the propyl side chain for potential future modifications.[9]
C. The Role of the Solvent
A polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), is ideal for this SN2 reaction. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophilic anion. This leaves the theobrominate anion "naked" and highly reactive, thereby accelerating the rate of the desired nucleophilic attack.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis, yielding high-purity this compound.
A. Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| Theobromine | C₇H₈N₄O₂ | 180.16 | 83-67-0 | Purity ≥ 99% |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 109-70-6 | Purity ≥ 98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, finely powdered |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Reagent Grade, for extraction |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | For drying |
| Equipment | - | - | - | - |
| Three-neck round-bottom flask | - | - | - | With magnetic stirrer/overhead stirrer |
| Heating mantle with temperature control | - | - | - | - |
| Condenser | - | - | - | - |
| Dropping funnel | - | - | - | - |
| Buchner funnel and vacuum flask | - | - | - | For filtration |
| Separatory funnel | - | - | - | For extraction |
| Rotary evaporator | - | - | - | For solvent removal |
B. Safety Precautions
-
1-Bromo-3-chloropropane: Flammable, harmful if swallowed, and may cause genetic defects.[8] Handle in a well-ventilated fume hood.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin.
-
General: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors.[10]
C. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add theobromine (9.0 g, 50.0 mmol).
-
Add anhydrous potassium carbonate (13.8 g, 100.0 mmol, 2.0 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) (100 mL).
-
-
Initiation of Reaction:
-
Begin stirring the suspension and heat the mixture to 70-80 °C using a heating mantle.
-
In the dropping funnel, place 1-bromo-3-chloropropane (7.1 mL, 11.3 g, 72.0 mmol, 1.44 eq.).
-
-
Addition of Alkylating Agent:
-
Once the reaction mixture reaches the target temperature, add the 1-bromo-3-chloropropane dropwise over a period of 30-45 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction mixture at 70-80 °C with vigorous stirring for 4-6 hours.[11]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5) until the theobromine spot has disappeared.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 400 mL of cold deionized water with stirring. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Filter the resulting solid using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMSO and inorganic salts.
-
Dry the crude solid product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Purification (Recrystallization):
-
Transfer the crude, dried solid to a suitable flask.
-
Add a minimal amount of boiling ethanol or isopropanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
D. Characterization
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): ≥ 98%.
-
Yield: A typical yield for this protocol is in the range of 75-85%.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Theobromine | 9.0 g (50.0 mmol, 1.0 eq.) | Limiting Reagent |
| 1-Bromo-3-chloropropane | 11.3 g (72.0 mmol, 1.44 eq.) | Slight excess ensures complete consumption of theobromine |
| Potassium Carbonate | 13.8 g (100.0 mmol, 2.0 eq.) | Ensures complete deprotonation and neutralizes HBr formed |
| Solvent (DMSO) | 100 mL | Provides an optimal medium for the SN2 reaction |
| Reaction Temperature | 70-80 °C | Balances reaction rate against potential side reactions |
| Reaction Time | 4-6 hours | Sufficient time for reaction completion based on typical kinetics |
| Expected Yield | 75-85% | Reflects a well-optimized laboratory procedure |
| Product MW | 256.69 g/mol | - |
Visualized Reaction and Workflow
References
- ChemBK. (2024). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 74409-52-2.
- Google Patents. (n.d.). WO2009089677A1 - Theobromine production process.
- Jumina, et al. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Indonesian Journal of Chemistry.
- ResearchGate. (n.d.). Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides.
- Chem-Impex. (n.d.). 8-Chloro-1-(3-chloropropyl)theobromine.
- Google Patents. (n.d.). CN101220032A - Novel method for producing theobromine with 3_methylxanthine disodium salt methylating.
- Google Patents. (n.d.). CN101896484B - Theobromine production process.
- Google Patents. (n.d.). CN101896484A - Theobromine production process.
- TCI AMERICA. (n.d.). This compound 74409-52-2.
- Google Patents. (n.d.). CN112724161A - Preparation method of pentoxifylline impurity.
- Indian Academy of Sciences. (2014). Salts and Co-crystals of Theobromine and their phase transformations in water. Journal of Chemical Sciences, 126(5), 1249–1264.
- Gelboin, H. V. (n.d.). Theobromine (C7H8N4O2) properties.
- Google Patents. (n.d.). CN102329317A - Method for synthesizing theobromine.
- Wikipedia. (n.d.). Theobromine.
- National Center for Biotechnology Information. (n.d.). Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51.
- National Center for Biotechnology Information. (n.d.). Theobromine. PubChem Compound Database.
- MDPI. (2018). Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). Technologies, 6(1), 14.
- PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane.
- LGC Standards. (n.d.). Buy Online CAS Number 74409-52-2 - TRC - this compound.
- Google Patents. (n.d.). EP 2473053 B1 - SUBSTITUTED XANTHINE DERIVATIVES.
- Wikipedia. (n.d.). 1-Bromo-3-chloropropane.
- PubMed. (2001). Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits. Planta, 213(4), 603-11.
- Google Patents. (n.d.). EP 3199203 B1 - SUBSTITUTED XANTHINE DERIVATIVES.
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Application Note: High-Purity Synthesis and Purification of 1-(3-Chloropropyl)theobromine
For: Researchers, scientists, and drug development professionals
Introduction
1-(3-Chloropropyl)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans.[1][2][3] The addition of a 3-chloropropyl group at the N1 position of the theobromine scaffold makes it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular system.[4] Its structural similarity to caffeine and theobromine allows it to serve as a precursor for novel therapeutic agents.[4] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient (API).
This application note provides a detailed, field-proven protocol for the synthesis and subsequent purification of this compound, ensuring high purity suitable for downstream applications in drug discovery and development. We will delve into the causality behind the experimental choices, offering insights that are critical for successful replication and optimization.
Synthesis and Purification Overview
The synthesis of this compound is typically achieved through the alkylation of theobromine with a suitable 3-carbon chlorinating agent. The subsequent purification is crucial to remove unreacted starting materials, by-products, and other process-related impurities. The most common impurities include unreacted theobromine and potentially isomeric by-products.[1] This protocol employs a robust purification strategy involving recrystallization, a technique that leverages differences in solubility to isolate the desired compound.[5]
Core Principles of Purification
The success of the purification process hinges on the differential solubility of this compound and its impurities in a selected solvent system. The ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility of the target compound at elevated temperatures.
-
Low solubility of the target compound at low temperatures.
-
High solubility of impurities at all temperatures, or very low solubility.
-
Inertness towards the target compound.
-
Volatility for easy removal from the purified crystals.
Based on these principles, a mixed solvent system is often employed to achieve the desired solubility profile.
Experimental Protocol
Part 1: Synthesis of this compound
This section outlines the synthesis of the crude product.
Materials:
-
Theobromine
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of theobromine in DMF, add potassium carbonate.
-
Heat the mixture to the specified reaction temperature (e.g., 80°C).
-
Add 1-bromo-3-chloropropane dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Part 2: Purification by Recrystallization
This section provides a step-by-step guide to purifying the crude product.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. The principle here is to create a saturated solution at an elevated temperature.[5] Heating increases the solubility of the desired compound.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step prevents premature crystallization of the product.
-
-
Crystallization:
-
Slowly add deionized water to the hot ethanolic solution until a slight turbidity persists. The addition of a "non-solvent" (water) decreases the solubility of the target compound.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[5]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product. The lower temperature significantly reduces the solubility of this compound in the solvent mixture.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surface. The wash solvent should be cold to minimize the loss of the desired product.
-
-
Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
Data Presentation
Table 1: Expected Yield and Purity
| Stage | Form | Expected Yield (%) | Purity (by HPLC) (%) |
| Crude Product | Oily Solid | 85-95 | 80-90 |
| After Recrystallization | Crystalline Solid | 70-85 | ≥98 |
Note: Yields are calculated based on the initial amount of theobromine.
Analytical Characterization
The purity of the final product should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic or phosphoric acid) is typically used.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Logical Relationship of Purification Steps
Caption: Logical flow of the recrystallization process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis and high-purity purification of this compound. By understanding the principles behind each step, researchers can confidently produce this key intermediate with the purity required for demanding applications in pharmaceutical research and development. The emphasis on slow crystallization and proper washing techniques is crucial for achieving a final product free from significant impurities.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Veeprho. Theobromine Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (2020). Preparation method of theobromine.
-
Pharmaffiliates. Theobromine and its Impurities. Retrieved from [Link]
-
NileRed. (2017, March 16). Extracting the theobromine from cocoa powder [Video]. YouTube. [Link]
-
Nguyen, V. T., et al. (2016). Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). Technologies, 4(3), 23. [Link]
-
The Canadian Chemist. (2023, December 2). Isolating Theobromine From Cocoa [Video]. YouTube. [Link]
- Google Patents. (2009). Theobromine production process.
- Google Patents. (2012). Theobromine production process.
- Google Patents. (2013). Method for synthesizing theobromine.
-
Belščak-Cvitanović, A., et al. (2015). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 53(1), 19-32. [Link]
-
City University of New York. Purification by Recrystallization. Retrieved from [Link]
-
Nguyen, V. T., et al. (2016). Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). ResearchGate. [Link]
-
Hassan, H. A., Salih, M. H., & Mohammed, M. H. (2021). Studying the chromatographic separation of caffeine, theophylline, and theobromine. Iraqi Journal of Chemical and Petroleum Engineering, 22(2), 1-7. [Link]
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Labcompare. This compound C119880 from Aladdin Scientific Corporation. Retrieved from [Link]
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Wikipedia. Theobromine. Retrieved from [Link]
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Pérez-Mora, A., et al. (2022). Separation and Determination of Theobromine and Caffeine in Cocoa Beans Extract Using TLC-SERS: Identification and Computational Insights. Applied Sciences, 12(15), 7549. [Link]
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Grujić-Letić, N., et al. (2021). Green extraction of methylxanthine derivatives from food and beverages using deep eutectic solvents and in silico studies of neuroprotective potential. Macedonian Journal of Chemistry and Chemical Engineering, 40(2), 223-236. [Link]
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Nakamoto, T., & Falster, A. U. (2016). The Contrasting Effects between Caffeine and Theobromine on Crystallization: How the Non-fluoride Dentifrice Was Developed. Journal of Oral Health and Dental Science, 1(1), 1-7. [Link]
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HPLC method for analysis of 1-(3-Chloropropyl)theobromine
An Application Note for the Analysis of 1-(3-Chloropropyl)theobromine by High-Performance Liquid Chromatography
Introduction
This compound (CAS No: 74409-52-2) is a derivative of theobromine, a naturally occurring xanthine alkaloid found in cacao plants.[1] The addition of a chloropropyl group modifies its physicochemical properties, making it a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system and cardiovascular health.[2] Its structural similarity to other pharmacologically active xanthines necessitates a precise and reliable analytical method for its quantification to ensure the quality and consistency of starting materials and final products in drug development.
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a detailed protocol from sample preparation to data analysis, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[3][4]
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[5][6] this compound, being a moderately polar molecule with an added hydrophobic alkyl halide chain, is well-retained on a C18 column.[7][8] The mobile phase, a polar mixture of acidified water and an organic solvent, elutes the analyte from the column.[1][9] Detection is achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, allowing for sensitive and specific quantification.[10]
Chromatographic Method Development and Rationale
The development of this method was guided by the physicochemical properties of this compound and established practices for the analysis of related xanthine derivatives.
-
Column Selection : A C18 stationary phase was chosen due to its versatility and strong hydrophobic retention capabilities, which are ideal for separating molecules with the hydrophobicity of this compound.[5][6] The alkyl chain provides the necessary interaction for good retention and resolution from potential impurities.
-
Mobile Phase Composition : The mobile phase consists of acetonitrile and water. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. Water serves as the weak solvent in the reversed-phase system.[10] The addition of a small amount of formic acid (0.1%) to the aqueous phase serves two key purposes: it protonates residual silanol groups on the silica-based stationary phase to reduce peak tailing and ensures consistent ionization of the analyte, leading to sharper, more symmetrical peaks.
-
Detection Wavelength : Theobromine and its derivatives typically exhibit strong UV absorbance in the range of 270-280 nm.[1][10] A detection wavelength of 275 nm was selected to ensure high sensitivity for this compound. A Diode Array Detector (DAD) is recommended to allow for peak purity analysis by comparing spectra across the peak.
Detailed Analytical Protocol
Reagents, Standards, and Sample Preparation
-
Reagents :
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (ACS Grade, ~99%)
-
This compound Reference Standard (>98% purity)
-
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile) :
-
Prepare the aqueous component (Mobile Phase A) by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
The organic component is HPLC-grade acetonitrile (Mobile Phase B).
-
Filter both mobile phase components through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath or online degasser.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). The compound has slight solubility in methanol and DMSO, but acetonitrile/water is a more suitable diluent for RP-HPLC.[7]
-
-
Working Standard Solutions :
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.
-
-
Sample Preparation :
-
Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters.
| Parameter | Condition |
| Instrument | HPLC system with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 60% Mobile Phase A : 40% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 275 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before starting any analysis, the system suitability must be verified. Inject a working standard solution (e.g., 25 µg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analytical Workflow
The overall process from sample preparation to final result is depicted in the workflow diagram below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Method Validation Protocol
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][11][12] The objective of validation is to demonstrate the method's reliability, accuracy, and precision.[3]
Caption: Logical flow of the HPLC method validation process based on ICH guidelines.
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo, and a spiked sample to show no interfering peaks at the retention time of the analyte.
-
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[4]
-
Accuracy : The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Recovery should typically be within 98.0% to 102.0%.
-
Precision :
-
Repeatability (Intra-day precision) : Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision) : The study should be conducted by a different analyst on a different day or with a different instrument. The RSD between the two sets of data should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The use of a standard C18 column with an isocratic mobile phase makes the method robust and easy to implement in a quality control environment. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose, delivering accurate and precise results for pharmaceutical research and development.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- De Sena, A. R., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 49(4), 413–423.
- ICH. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
ChemBK. (2024). This compound. Retrieved from [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Naik, J. P. (2001). Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products. Journal of Agricultural and Food Chemistry, 49(8), 3579-83.
- Ashfaq, M., & El-Sohly, M. A. (2003). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products.
- Gray, N., et al. (2019). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection and with Tandem Mass Spectrometry. Journal of the Association of Public Analysts (Online), 47, 001-035.
- Chem-Impex. (n.d.). 8-Chloro-1-(3-chloropropyl)theobromine.
- Sigma-Aldrich. (n.d.).
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6540.
- Waters Corporation. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube.
- WJM-PR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
- Delavoie, C., et al. (2025).
- He, Z., et al. (2023). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru. Journal of Food Quality.
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Application Note: High-Purity Isolation of 1-(3-Chloropropyl)theobromine via Automated Flash Column Chromatography
Introduction
1-(3-Chloropropyl)theobromine is a key synthetic intermediate used in the development of various pharmaceutical agents, notably in cardiology and neurology where theobromine derivatives have shown potential as vasodilators and neuroprotective agents.[1] The purity of this intermediate is paramount, as residual starting materials or by-products can lead to undesired side reactions and impurities in the final active pharmaceutical ingredient (API). This application note provides a robust, step-by-step protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The methodology is grounded in the physicochemical properties of the target compound and explains the scientific rationale behind the selection of stationary and mobile phases to ensure reproducible, high-purity outcomes.
Principle of Separation: Normal-Phase Chromatography
Normal-phase chromatography separates compounds based on their polarity.[2] The stationary phase, typically silica gel, is highly polar, while the mobile phase is a non-polar solvent or a mixture of non-polar and polar solvents.[3] Compounds in the mixture adsorb to the silica gel and are eluted by the mobile phase.
-
Adsorption & Elution: Polar compounds interact strongly with the polar silica gel and are retained longer on the column. Less polar compounds have weaker interactions and are eluted more quickly.
-
Mobile Phase Strength: The polarity of the mobile phase (elution strength) is increased by adding a more polar solvent. This increased polarity allows the mobile phase to more effectively compete with the stationary phase for interaction with the compounds, thus eluting more polar compounds.[4]
In the context of this compound, the target molecule is moderately polar. The primary impurities are often the highly polar unreacted theobromine and non-polar by-products. By carefully selecting a solvent system, a "window" of polarity can be established where this compound is eluted efficiently while separating it from these impurities.
Physicochemical Properties of this compound
Understanding the properties of the target compound is critical for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [5][6] |
| Molar Mass | 256.69 g/mol | [5][6] |
| Melting Point | 145°C | [5] |
| Appearance | Solid | [7] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [8] |
| Predicted Boiling Point | 478.2 ± 51.0 °C | [5][8] |
The moderate polarity and limited solubility in common non-polar solvents necessitate careful selection of both the loading technique and the mobile phase composition.
Experimental Protocol
This protocol is designed for automated flash chromatography systems but can be adapted for manual (glass column) flash chromatography.
Materials and Reagents
-
Crude Product: this compound (containing impurities).
-
Stationary Phase: Silica Gel, 40-63 µm (230-400 mesh).
-
Solvents (HPLC Grade):
-
TLC Supplies: Silica gel 60 F₂₅₄ plates, developing chamber, UV lamp (254 nm).
Step 1: Method Development with Thin-Layer Chromatography (TLC)
The cornerstone of a successful column separation is preliminary method development using TLC.[4] This step determines the optimal solvent system for separating the target compound from impurities.
-
Prepare TLC Chambers: Prepare several chambers with different solvent systems. A good starting point for moderately polar compounds like this is a mixture of a non-polar solvent (Hexane) and a moderately polar solvent (Ethyl Acetate).
-
Test Solvent Systems:
-
System A: 70:30 Hexane:EtOAc
-
System B: 50:50 Hexane:EtOAc
-
System C: 100% DCM
-
System D: 98:2 DCM:MeOH
-
-
Spot and Develop: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Spot the TLC plates and develop them in the prepared chambers.
-
Analyze: Visualize the plates under a UV lamp (254 nm). The ideal solvent system will show the spot for this compound with a Retention Factor (Rf) of 0.25 - 0.35 . The spots for impurities should be well-separated (ideally, Rf difference > 0.2).
Causality Behind Rf Target: An Rf in the 0.25-0.35 range ensures that the compound will be sufficiently retained on the column to allow for separation from less polar impurities that travel near the solvent front, but will not be so strongly retained that it requires excessively large volumes of solvent to elute, which can lead to band broadening and decreased resolution.[4]
Step 2: Column Packing and Equilibration
For this protocol, we will assume a sample size of ~1g of crude material and select an appropriate pre-packed column (e.g., 40g silica).
-
Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A common rule of thumb is a sample-to-silica mass ratio of 1:30 to 1:100.
-
Equilibration: Equilibrate the column with the initial mobile phase (the non-polar component of your chosen solvent system, e.g., 100% Hexane) for at least 3-5 column volumes (CV). This ensures the stationary phase is properly wetted and provides a stable baseline.
Step 3: Sample Loading
Proper sample loading is critical to achieving a high-resolution separation. Loading in a strong solvent can compromise the purification.[3]
-
Minimal Solvent Method (Liquid Loading): Dissolve the crude material in the minimum amount of a strong solvent in which it is soluble (e.g., Dichloromethane).[11] While effective, this can sometimes cause band spreading if the volume is too large.
-
Dry Loading (Recommended):
-
Dissolve the crude product in a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12]
-
Load this silica-adsorbed sample onto the top of the column.
-
Trustworthiness Insight: Dry loading is the preferred method as it prevents the introduction of a strong solvent bolus at the start of the run. The sample is effectively pre-adsorbed onto the stationary phase, leading to a much sharper starting band and significantly improved separation efficiency.
Step 4: Elution and Fraction Collection
A gradient elution, where the polarity of the mobile phase is increased over time, is often most effective for separating compounds with different polarities.[4]
-
Gradient Profile: Based on TLC results (e.g., target elutes at 30% EtOAc in Hexane), a suitable linear gradient can be designed.[4]
-
Initial Conditions: 0-5% EtOAc in Hexane for 2 CV (to elute very non-polar impurities).
-
Gradient: Linearly increase from 5% to 50% EtOAc in Hexane over 10-12 CV.
-
Hold/Flush: Hold at 50% EtOAc for 2-3 CV, then flush with a stronger solvent if necessary to clean the column.
-
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 40 mL/min for a 40g column).
-
Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance). The size of the fractions should be small enough to ensure that peaks are not mixed.
Workflow Visualization
The following diagram illustrates the complete purification workflow.
Post-Chromatography Analysis
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling: Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques (e.g., HPLC, ¹H-NMR, Mass Spectrometry).
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Sample overloaded.- Sample dissolved in too strong a solvent for liquid loading. | - Re-optimize the mobile phase using TLC.[4]- Reduce the amount of crude material loaded.- Use the dry loading technique.[12] |
| Compound Elutes too Quickly (in solvent front) | - Mobile phase is too polar.- Sample was dissolved in a very strong solvent (e.g., DMSO, DMF).[13] | - Start with a less polar mobile phase.- Dilute the sample in a weaker solvent or use dry loading.[11] |
| Compound Does Not Elute | - Mobile phase is not polar enough.- Compound may have decomposed on the silica. | - Increase the polarity of the mobile phase (e.g., add MeOH to DCM).[11]- Test compound stability on a small amount of silica before running the column.[11] |
| Column Cracking / Channeling | - Improperly packed column.- Rapid change in solvent polarity causing thermal stress. | - Ensure the column is packed uniformly.- Use a gradual linear gradient instead of a steep step gradient.[4] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
This compound is harmful if swallowed. Avoid contact with skin and eyes.[5]
-
Handle all organic solvents with care, as they are flammable and may be toxic.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
GL Sciences. Normal Phase Column Selection Guide. Available from: [Link]
-
Biotage. (2023). How should normal-phase gradient solvents be chosen? Available from: [Link]
-
ChemBK. (2024). This compound - Physico-chemical Properties. Available from: [Link]
-
Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Available from: [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS this compound. Available from: [Link]
-
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Available from: [Link]
- Google Patents. CN102329317A - Method for synthesizing theobromine.
-
Teledyne ISCO. (2019). Chromatography Troubleshooting. Available from: [Link]
- Google Patents. WO2009089677A1 - Theobromine production process.
-
MDPI. (2016). Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). Available from: [Link]
-
ResearchGate. (2015). (PDF) Extraction Of Theobromine From Natural Source: Characterization And Optimization. Available from: [Link]
- Google Patents. CN101896484B - Theobromine production process.
-
YouTube. (2017). Extracting the theobromine from cocoa powder. Available from: [Link]
-
SCIRP. (2018). Determination of Theobromine and Caffeine in Theobroma cacao Husk from Ethanolic Extract by GC-MS after CC Separation. Available from: [Link]
-
ILM Publications. (2015). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U. Available from: [Link]
-
Food Technology and Biotechnology. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio. Available from: [Link]
- Google Patents. GB2185376A - Removal of theobromine and caffeine from cacao beans.
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- 9. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
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- 13. youtube.com [youtube.com]
Application Notes & Protocols: Leveraging 1-(3-Chloropropyl)theobromine in the Synthesis of Novel Xanthine-Based Therapeutics
Introduction: The Strategic Role of 1-(3-Chloropropyl)theobromine
Theobromine, a naturally occurring purine alkaloid found in the cacao plant, is a well-established pharmacophore known for its vasodilatory, diuretic, and heart-stimulatory effects[1]. Its derivatives, including theophylline and pentoxifylline, are cornerstones in the treatment of respiratory and vascular diseases[2][3]. The synthetic modification of the theobromine scaffold is a highly active area of medicinal chemistry, aimed at discovering novel agents with enhanced potency, selectivity, and pharmacokinetic profiles.
This compound emerges as a pivotal intermediate in this pursuit[4]. By introducing a reactive three-carbon electrophilic side chain at the N1 position, it transforms the relatively inert theobromine core into a versatile building block. The terminal chloride on the propyl group serves as an excellent leaving group for nucleophilic substitution reactions, providing a straightforward and efficient handle for introducing a diverse array of functional groups. This enables the systematic exploration of structure-activity relationships (SAR) and the generation of libraries of novel compounds for therapeutic screening[4][5]. These application notes provide an in-depth guide to the properties, handling, and strategic synthetic utilization of this compound, complete with a detailed, field-tested protocol for its application.
Compound Profile: Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is fundamental to its successful and safe application in any synthetic workflow.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference(s) |
| CAS Number | 74409-52-2 | [4][6] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [4][7] |
| Molecular Weight | 256.69 g/mol | [4][6] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 144 - 146 °C | [4] |
| Purity | ≥98% (by HPLC) is recommended for synthetic use | [4] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [6] |
Safety & Handling
As a reactive alkylating agent, appropriate safety measures are mandatory.
-
Hazard Identification: this compound is classified as Harmful if swallowed (H302)[8][9][10]. It is a pharmaceutical-related compound of unknown potency and should be handled with care[11].
-
Personal Protective Equipment (PPE): Always use in a certified laboratory fume hood. Wear safety goggles, a lab coat, and nitrile gloves to avoid contact with skin, eyes, and clothing[8][11].
-
Handling: Avoid creating dust. Use a local exhaust ventilation system[8][11]. Do not eat, drink, or smoke when using this product[8][10]. Wash hands thoroughly after handling[8].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place[11]. Recommended storage is under an inert atmosphere (e.g., Argon) at 2-8°C[6].
-
First Aid: In case of ingestion, rinse the mouth and call a POISON CENTER or doctor immediately[8][9]. For skin or eye contact, rinse thoroughly with water[9][11].
Core Synthetic Application: Nucleophilic Aliphatic Substitution (Sₙ2)
The primary utility of this compound lies in its role as an electrophile in Sₙ2 reactions. The carbon atom bonded to the chlorine is electron-deficient, making it susceptible to attack by a wide range of nucleophiles. This reaction provides a robust and high-yielding pathway to novel N1-functionalized theobromine derivatives.
Mechanistic Rationale
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a new C-Nu bond and the simultaneous displacement of the chloride ion (Cl⁻) as the leaving group.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is critical. These solvents effectively solvate the cation of the base but do not strongly solvate the nucleophile, leaving it highly reactive and promoting the Sₙ2 pathway over competing elimination reactions. The addition of a non-nucleophilic base (e.g., K₂CO₃, NaH) is often necessary to deprotonate protic nucleophiles (e.g., secondary amines, thiols), thereby increasing their nucleophilicity.
Caption: Logical relationship of reactants and products in the alkylation reaction.
Experimental Guide: Synthesis of an N-Substituted Theobromine Derivative
This section provides a detailed, step-by-step protocol for a representative Sₙ2 reaction using this compound and a model secondary amine nucleophile (morpholine). This protocol can be adapted for a wide range of nitrogen, oxygen, or sulfur-based nucleophiles.
Objective
To synthesize 1-(3-morpholinopropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione by reacting this compound with morpholine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 256.69 | 1.0 | 2.57 g (10 mmol) |
| Morpholine | 87.12 | 1.2 | 1.05 g (12 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.76 g (20 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | ~300 mL |
| Saturated aq. NaCl (Brine) | - | - | ~100 mL |
| Deionized Water | - | - | ~200 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g |
Experimental Workflow
The following diagram outlines the complete experimental procedure from setup to final product characterization.
Caption: Step-by-step workflow for the synthesis and purification of a theobromine derivative.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Causality Note: A flame-dried flask under an inert atmosphere (Nitrogen or Argon) is used to prevent moisture, which can quench the base and potentially hydrolyze the starting material. Potassium carbonate acts as a non-nucleophilic base to neutralize the HCl formed during the reaction and to deprotonate any residual water.
-
-
Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Begin stirring to create a suspension. Add morpholine (1.05 g, 12 mmol) dropwise to the stirring suspension at room temperature.
-
Causality Note: Using a slight excess (1.2 eq.) of the nucleophile helps drive the reaction to completion. DMF is chosen for its ability to dissolve the reactants and facilitate the Sₙ2 reaction. A similar procedure is described in patent literature for related alkylations[12].
-
-
Reaction Execution: Heat the reaction mixture to 70-80 °C using an oil bath.
-
Causality Note: Heating provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 10% Methanol in Dichloromethane. The starting material should have a higher Rf than the more polar product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Causality Note: This step quenches the reaction and dissolves the inorganic salts (like KCl and excess K₂CO₃) and the DMF solvent into the aqueous phase.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Causality Note: The desired product is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its efficient separation from the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Washing: Wash the combined organic layers with deionized water (2 x 50 mL) followed by saturated aqueous NaCl (brine) (1 x 50 mL).
-
Causality Note: The water washes remove residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2-10% Methanol in Dichloromethane to isolate the pure product.
-
Trustworthiness Note: Chromatographic purification is essential to remove any unreacted starting materials, excess nucleophile, and potential side products, ensuring the high purity required for subsequent biological testing.
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
Broader Synthetic Potential & Applications
The protocol described is a template for creating a vast array of novel theobromine derivatives with potential therapeutic applications. By substituting morpholine with other nucleophiles, researchers can develop compounds targeting various biological systems.
-
Bronchodilators: The synthesis of novel theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine) derivatives has led to compounds with potent bronchodilator and antibacterial activities, which are crucial for treating complex respiratory conditions like asthma[2][3].
-
Cardiovascular Agents: Theobromine itself has applications in cardiology[4]. The alkylating strategy allows for the synthesis of analogues of drugs like Pentoxifylline, a rheologic modifier used to treat muscle pain in patients with peripheral artery disease[15][16].
-
CNS Agents: The structural similarity of the xanthine core to adenosine allows these compounds to act as adenosine receptor antagonists, making them interesting candidates for neurological and CNS-related research[1][4].
Conclusion
This compound is a high-value, versatile reagent that serves as a critical gateway to novel, drug-like molecules. Its straightforward reactivity via nucleophilic substitution, combined with the privileged xanthine scaffold, provides medicinal chemists and drug development professionals with a powerful tool for generating chemical diversity. The protocols and principles outlined in this guide are designed to be robust and adaptable, empowering researchers to confidently employ this intermediate in the synthesis of the next generation of xanthine-based therapeutics.
References
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. Retrieved from [Link]
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. PubMed, 6(4), 585-94. Retrieved from [Link]
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Roy, A., et al. (2020). The synthesis of a novel pentoxifylline derivative with superior human sperm motility enhancement properties. New Journal of Chemistry, 44(28), 12053-12061. Retrieved from [Link]
- Google Patents. (n.d.). CN112724161A - Preparation method of pentoxifylline impurity.
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Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. ResearchGate. Retrieved from [Link]
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Stead, S. L., et al. (n.d.). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV. Journal of the Association of Public Analysts. Retrieved from [Link]
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Labcompare. (n.d.). This compound C119880 from Aladdin Scientific Corporation. Retrieved from [Link]
- Google Patents. (n.d.). CN102329317A - Method for synthesizing theobromine.
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National Center for Biotechnology Information. (n.d.). Theobromine. PubChem Compound Summary for CID 5429. Retrieved from [Link]
- Google Patents. (n.d.). CN104744470A - Synthesis method for theophylline.
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Thomas, J. B., et al. (2004). Determination of caffeine, theobromine, and theophylline in standard reference material 2384, baking chocolate, using reversed-phase liquid chromatography. Journal of Agricultural and Food Chemistry, 52(11), 3259-63. Retrieved from [Link]
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Belščak, A., et al. (2009). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 47(1), 19-26. Retrieved from [Link]
- Google Patents. (n.d.). EP 3199203 B1 - SUBSTITUTED XANTHINE DERIVATIVES.
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PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
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Faria, A. M., et al. (2002). Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography. Journal of Chromatographic Science, 40(1), 45-8. Retrieved from [Link]
-
Wikipedia. (n.d.). Theobromine. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Method for Urinary Theobromine Determination: Effect of Consumption of Cocoa Products on Theobromine Urinary Excretion in Children. Retrieved from [Link]
- Google Patents. (n.d.). EP 2473053 B1 - SUBSTITUTED XANTHINE DERIVATIVES.
- Google Patents. (n.d.). WO2009089677A1 - Theobromine production process.
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Theobromine's Latent Power: A Guide to Synthesizing Novel Agrochemicals from 1-(3-Chloropropyl)theobromine
Introduction: Reimagining a Natural Scaffold for Crop Protection
Theobromine, a purine alkaloid most famously associated with cacao, has long been recognized for its physiological effects in mammals.[1][2] However, its inherent chemical architecture presents a versatile and underexplored scaffold for the development of novel bioactive compounds in agriculture. The xanthine core of theobromine, with its multiple nitrogen atoms, offers several sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The introduction of a reactive handle, such as a chloropropyl group at the N-1 position, transforms theobromine into a valuable precursor, 1-(3-Chloropropyl)theobromine, unlocking its potential for creating a new generation of agrochemicals.
This guide provides a comprehensive overview of the strategic use of this compound in the synthesis of potential fungicidal and insecticidal agents. We will delve into the chemical principles underpinning the synthetic protocols, provide detailed experimental procedures, and discuss the rationale behind the design of these novel agrochemical candidates.
The Strategic Advantage of this compound
The utility of this compound as a precursor stems from the presence of the terminal chlorine atom on the propyl chain. This chlorine atom serves as a leaving group in nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This approach allows for the systematic modification of the theobromine molecule to enhance its biological activity and tailor its properties for specific agricultural applications. By incorporating different nucleophiles, researchers can fine-tune the lipophilicity, steric bulk, and electronic properties of the final compound, all of which can significantly impact its efficacy as a fungicide or insecticide.
Synthetic Workflow: From Precursor to Bioactive Candidate
The general synthetic strategy for producing novel agrochemicals from this compound involves a nucleophilic substitution reaction. The workflow can be conceptually broken down into three key stages: Precursor Synthesis, Nucleophilic Substitution, and Product Purification and Characterization.
Figure 1: A generalized workflow for the synthesis and evaluation of agrochemical candidates from this compound.
Application Protocol 1: Synthesis of a Theobromine-Thioether Derivative (Potential Fungicide)
This protocol details the synthesis of a novel theobromine-thioether derivative, a class of compounds that has shown promise in antifungal applications.[3] The introduction of a sulfur-containing moiety can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to improved fungicidal activity.
Causality of Experimental Choices:
-
Solvent: Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point, which allows for a wide range of reaction temperatures, and its ability to dissolve both the polar theobromine derivative and the thiolate salt.
-
Base: Potassium carbonate (K2CO3) is a mild base used to deprotonate the thiol, generating the more nucleophilic thiolate anion in situ.
-
Reaction Temperature: The reaction is heated to 80 °C to increase the rate of the SN2 reaction. The C-Cl bond in the chloropropyl group is relatively strong, and elevated temperatures are often necessary to achieve a reasonable reaction rate.
-
Purification: Column chromatography is employed to separate the desired product from unreacted starting materials and any side products.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired thiol (e.g., 4-chlorothiophenol) (1.1 eq) to the solution.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Illustrative Reaction Scheme:
Figure 2: Synthesis of a theobromine-thioether derivative.
Application Protocol 2: Synthesis of a Theobromine-Amine Derivative (Potential Insecticide)
This protocol outlines the synthesis of a theobromine-amine derivative. The incorporation of an amine moiety can introduce a basic center into the molecule, which can interact with biological targets in insects, potentially leading to insecticidal activity. Studies on related xanthine derivatives have shown that such modifications can result in compounds with notable insecticidal properties.[4]
Causality of Experimental Choices:
-
Solvent: Acetonitrile (CH3CN) is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
Base: Triethylamine (Et3N) is used as a scavenger for the HCl that is formed during the reaction, driving the equilibrium towards the product.
-
Catalyst: Potassium iodide (KI) can be added as a catalyst to facilitate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.
-
Purification: The purification procedure is similar to the previous protocol, with adjustments to the chromatographic conditions as needed.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the desired amine (e.g., benzylamine) (1.2 eq) to the solution.
-
Add triethylamine (1.5 eq) and a catalytic amount of potassium iodide to the mixture.
-
-
Reaction Execution:
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 8-16 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: A Comparative Overview
The following table provides an illustrative summary of the expected outcomes for the synthesis of various theobromine derivatives. The yields and reaction times are representative and may vary depending on the specific nucleophile used and the optimization of the reaction conditions.
| Derivative Class | Nucleophile Example | Typical Reaction Conditions | Expected Yield (%) | Potential Application |
| Thioether | 4-Chlorothiophenol | K₂CO₃, DMF, 80 °C, 8h | 75-85 | Fungicide |
| Amine | Benzylamine | Et₃N, KI, CH₃CN, Reflux, 12h | 70-80 | Insecticide |
| Ether | 4-Methoxyphenol | NaH, THF, 60 °C, 10h | 65-75 | Fungicide/Insecticide |
Conclusion and Future Perspectives
This compound is a highly versatile and valuable precursor for the synthesis of a wide range of novel agrochemical candidates. The straightforward nucleophilic substitution reactions at the terminus of the propyl chain allow for the creation of diverse chemical libraries with potential fungicidal and insecticidal activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the untapped potential of the theobromine scaffold in the development of new and effective crop protection agents. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their biological activity and developing them into commercially viable agrochemicals.
References
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Design and synthesis of some novel structurally diverse thiochroman derivatives as fungicides against phytopathogenic fungi. PubMed. [Link]
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Studies on the Design, Synthesis, and Insecticidal Activity Evaluation of New Caffeine-Acrylate Derivatives as Potential Ryanodine Receptor Activators. PubMed. [Link]
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Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]
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New theobromine derivatives inhibiting VEGFR-2: design, synthesis, antiproliferative, docking and molecular dynamics simulations. PubMed. [Link]
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Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. MDPI. [Link]
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Synthesis of Novel Pesticidal N, N'-Disubstituted Sulfamide Derivatives Using Sulfur(VI) Fluorine Exchange Click Reaction. PubMed. [Link]
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Design, Synthesis, and Insecticidal Activity of Some Novel Diacylhydrazine and Acylhydrazone Derivatives. MDPI. [Link]
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Protecting group-free synthesis of the fungicide Mandipropamid. Semantic Scholar. [Link]
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Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. PubMed. [Link]
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Influence of theobromine in feed on larval growth and survival in Tenebrio molitor. National Institutes of Health. [Link]
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Process Research on the Synthesis of Silthiofam: A Novel Fungicide for Wheat. Figshare. [Link]
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Experimental Protocol for Assessing the Cytotoxicity of Theobromine Derivatives
Introduction: The Therapeutic Potential and Toxicological Screening of Theobromine Derivatives
Theobromine, a naturally occurring alkaloid most famously found in cacao, has garnered significant interest in medicinal chemistry.[1][2] Its derivatives are being explored for a range of therapeutic applications, including anticancer treatments.[1][3][4][5][6][7] Recent studies have highlighted the potential of theobromine derivatives to inhibit critical pathways in cancer progression, such as angiogenesis and cell proliferation, by targeting key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[1][2][3][4][6][7][8] Some derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), lung (A549), and leukemia (K562, SKW-3, HL-60) cells, with IC50 values in the micromolar and even nanomolar range.[2][3][4][5][6][7] The proposed mechanisms of action often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][3]
Given this promising therapeutic landscape, a rigorous and systematic evaluation of the cytotoxicity of novel theobromine derivatives is paramount. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to assess the cytotoxic properties of these compounds. We will delve into the rationale behind selecting appropriate cytotoxicity assays, provide detailed, step-by-step protocols for their execution, and offer insights into data analysis and interpretation. Our focus is on establishing a self-validating experimental workflow that ensures the generation of robust and reproducible data.
Guiding Principles for Selecting Cytotoxicity Assays
A multi-faceted approach to cytotoxicity testing is crucial to gain a comprehensive understanding of a compound's effect on cells. Relying on a single assay can be misleading, as different methods measure distinct cellular events associated with cell death. For a thorough evaluation of theobromine derivatives, we recommend a tiered approach that combines assays for cell viability, membrane integrity, and specific cell death pathways like apoptosis.
-
Cell Viability Assays (Metabolic Activity): Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are foundational. They measure the metabolic activity of a cell population, which is often correlated with cell viability.[9][10][11] These assays are excellent for initial high-throughput screening to determine the dose-dependent effects of the derivatives.[10]
-
Membrane Integrity Assays (Necrosis): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[12][13][14][15][16] This assay complements metabolic assays by providing information on the mode of cell death.
-
Apoptosis Assays (Programmed Cell Death): Since many anticancer agents induce apoptosis, it is critical to specifically investigate this pathway.[17][18][19][20][21] We will detail two key apoptosis assays:
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[22][23][24] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.[22]
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis.[20] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.[25][26][27][28]
-
This multi-assay strategy provides a more complete picture of the cytotoxic profile of theobromine derivatives, enabling researchers to understand not only if the compounds kill cells, but also how.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the recommended experimental workflow for a comprehensive cytotoxicity assessment of theobromine derivatives.
Caption: A comprehensive workflow for the cytotoxicity assessment of theobromine derivatives.
Detailed Experimental Protocols
Cell Culture and Seeding
The choice of cell line is critical and should be guided by the therapeutic target of the theobromine derivatives. For anticancer studies, relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) should be used.[3][4] It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.
Protocol:
-
Culture the selected cell lines in their appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% as determined by Trypan Blue exclusion.
-
Trypsinize adherent cells and resuspend them in fresh medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well for a 96-well plate) and seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
Preparation and Treatment with Theobromine Derivatives
Protocol:
-
Prepare a stock solution of each theobromine derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a serial dilution of each derivative in the cell culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a broad range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.
-
After the 24-hour pre-incubation of the cells, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the theobromine derivatives to the respective wells.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the derivatives.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10][11]
Protocol:
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
LDH Assay for Membrane Integrity
The LDH assay quantifies the amount of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[13][16]
Protocol:
-
At the end of the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[14]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[13]
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[14]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[13][14]
-
Add 50 µL of a stop solution to each well to terminate the reaction.[14]
-
Measure the absorbance at 490 nm using a microplate reader.[14][16]
Annexin V-FITC/PI Staining for Apoptosis Detection
This method utilizes the high affinity of Annexin V for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[22]
Protocol:
-
After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[24]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and -7, which are key mediators of apoptosis.[25] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[25]
Protocol:
-
After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Centrifuge the lysates at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new plate.
-
Prepare the reaction mixture containing the caspase-3/7 substrate according to the kit's protocol.[26]
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[26][28]
-
Measure the fluorescence (e.g., excitation at 380 nm and emission at 460 nm) or luminescence using a microplate reader.[26]
Data Analysis and Interpretation
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is a key parameter that quantifies the potency of a compound.[29] It is the concentration of a theobromine derivative that is required to inhibit cell viability by 50%.[30]
Steps for IC50 Calculation:
-
Normalize the Data: Convert the raw absorbance or fluorescence data to percentage of cell viability relative to the untreated control (which is set to 100%).[29][30]
-
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Plot a Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[29]
-
Non-linear Regression: Use a software program like GraphPad Prism or a suitable Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[29][31][32]
-
Determine the IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[30]
Hypothetical Data Summary
The following table provides an example of how to present the cytotoxicity data for a series of theobromine derivatives.
| Compound | IC50 (µM) on MCF-7 (48h) | % LDH Release at IC50 | % Apoptotic Cells at IC50 (Annexin V+) | Fold Increase in Caspase-3/7 Activity at IC50 |
| Theobromine | >100 | <5% | <2% | ~1.0 |
| Derivative A | 15.2 | 8% | 45% | 3.5 |
| Derivative B | 5.8 | 12% | 62% | 5.1 |
| Derivative C | 27.5 | 7% | 38% | 2.8 |
| Doxorubicin | 0.5 | 15% | 85% | 8.2 |
Visualizing the Apoptotic Pathway
The following diagram illustrates the key events in apoptosis that are detected by the Annexin V and Caspase assays.
Caption: Key events in apoptosis targeted by the described assays.
Conclusion and Future Directions
This application note provides a robust framework for the systematic evaluation of the cytotoxic properties of novel theobromine derivatives. By employing a multi-assay approach that interrogates cell viability, membrane integrity, and the induction of apoptosis, researchers can gain a comprehensive understanding of the pharmacological profile of their compounds. The detailed protocols and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data, which is essential for the progression of promising candidates in the drug discovery pipeline. Future studies should focus on elucidating the specific molecular targets of the most potent derivatives and evaluating their efficacy and safety in preclinical in vivo models.
References
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Evaluation of 1-(3-Chloropropyl)theobromine
Introduction & Scientific Context
1-(3-Chloropropyl)theobromine is a synthetic derivative of theobromine, the principal methylxanthine alkaloid found in the cacao plant (Theobroma cacao). Theobromine and its chemical relatives, such as caffeine, are well-documented as pharmacologically active compounds, primarily exerting their effects through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] These actions modulate fundamental cellular processes, making the theobromine scaffold a compelling starting point for drug discovery, particularly in oncology and neurology.[3][4]
The addition of the 1-(3-chloropropyl) group to the theobromine core creates a reactive electrophilic site, suggesting its potential as a covalent modifier or as a synthetic intermediate for creating novel derivatives with enhanced potency or selectivity. This guide provides a structured framework and detailed protocols for the initial in vitro characterization of this compound, focusing on its potential anticancer properties and its interaction with adenosine receptor signaling pathways, based on the established activities of its parent compound.
Section 1: Foundational Mechanisms of the Theobromine Scaffold
To design logical and effective in vitro studies for this compound, it is crucial to understand the established mechanisms of the parent theobromine molecule. These pathways provide a rationale for the experimental protocols detailed later in this document.
-
Adenosine Receptor Antagonism : Theobromine acts as a competitive antagonist at adenosine receptors, particularly the A1 and A2A subtypes.[5][6] Adenosine is a ubiquitous signaling nucleoside that regulates a vast array of physiological functions.
-
A1 Receptor Blockade : A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Antagonism by a theobromine-based compound is expected to block this inhibition, thereby increasing cAMP levels in the presence of an A1 agonist.[7][8]
-
A2A Receptor Blockade : A2A receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP. Antagonism at this receptor would block agonist-induced cAMP production.[9]
-
-
Phosphodiesterase (PDE) Inhibition : Theobromine can non-selectively inhibit PDEs, which are enzymes responsible for degrading cAMP.[10][11] By inhibiting PDEs, the compound causes an accumulation of intracellular cAMP, which can trigger various downstream signaling cascades, including the activation of Protein Kinase A (PKA).[11][12] In cancer cells, elevated cAMP levels have been linked to the induction of apoptosis and inhibition of proliferation.[13]
These interconnected pathways suggest that this compound could influence cell fate and function by modulating intracellular cAMP levels and interfering with purinergic signaling.
Caption: Core mechanisms of the theobromine scaffold.
Section 2: Pre-Experimental Preparation
Stock Solution Preparation
Causality: Preparing a high-concentration, sterile stock solution in an appropriate solvent is critical for ensuring accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.
Protocol:
-
Aseptically weigh out 10 mg of this compound powder (Formula Weight to be confirmed by the supplier) in a sterile microcentrifuge tube.
-
Under a sterile biosafety cabinet, add the calculated volume of sterile, cell culture-grade DMSO to achieve a final concentration of 20 mM.
-
Vortex the tube thoroughly for 2-3 minutes until the compound is completely dissolved. A brief warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Self-Validation Check : The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the equivalent concentration of DMSO) in all experiments.
Cell Line Selection & Culture
Causality: The choice of cell line is paramount and should be guided by the research question. Based on studies with theobromine and its derivatives, several human cancer cell lines are recommended for initial screening.
| Cell Line | Cancer Type | Rationale & Key Reference |
| A549 | Non-Small Cell Lung Cancer | Theobromine has been shown to induce apoptosis and reduce migration in this cell line.[13] |
| HCT-116 | Colorectal Cancer | Theobromine derivatives have demonstrated cytotoxic effects against HCT-116 cells. |
| HepG2 | Hepatocellular Carcinoma | Theobromine derivatives have been shown to reduce the migratory capabilities of HepG2 cells.[13] |
| U87-MG | Glioblastoma | Theobromine has shown anti-proliferative properties in this malignant glioma cell line.[12] |
| HEK-293 | Human Embryonic Kidney | Often used for functional GPCR assays due to low endogenous receptor expression. Ideal for cAMP assays.[14] |
All cell lines should be cultured according to the supplier's recommendations, typically in a humidified incubator at 37°C with 5% CO₂.
Section 3: Protocol - Assessing Cytotoxicity (IC₅₀ Determination)
Causality: The first step in characterizing a novel compound is to determine its effective concentration range for inducing a biological effect, such as inhibiting cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a key parameter. A Water Soluble Tetrazolium salt (WST-1) assay is a robust colorimetric method for this purpose, as it measures the metabolic activity of viable cells.[13]
Caption: Workflow for the WST-1 cell viability assay.
Protocol: WST-1 Cell Viability Assay
-
Cell Seeding : Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C.[15]
-
Compound Preparation : Prepare serial dilutions of this compound from the 20 mM stock solution in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 200 µM. Also prepare a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Include wells with medium only as a background control.
-
Incubation : Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
-
WST-1 Addition : Add 10 µL of WST-1 reagent to each well.[17]
-
Final Incubation : Incubate the plate for 1-4 hours at 37°C. The optimal time should be determined empirically, aiming for an absorbance reading of ~1.0-1.5 in the vehicle control wells.
-
Data Acquisition : Gently shake the plate for 1 minute to ensure a homogenous color distribution. Measure the absorbance at ~440 nm using a microplate reader.[15]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Section 4: Protocol - Investigating Mechanism of Cell Death (Apoptosis Assay)
Causality: If the compound reduces cell viability, it is essential to determine whether it does so by inducing programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this differentiation. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).[18][19]
Caption: Workflow for Annexin V / PI apoptosis assay.
Protocol: Annexin V-FITC / PI Staining
-
Cell Treatment : Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting : Collect the culture medium (containing floating apoptotic cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then trypsinize and add them to the same conical tube.[19]
-
Washing : Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant. Wash the cell pellet once with cold PBS and once with 1X Annexin V Binding Buffer.[20]
-
Staining : Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation :
-
Q1 (Annexin V- / PI-) : Live cells
-
Q2 (Annexin V+ / PI-) : Early apoptotic cells
-
Q3 (Annexin V+ / PI+) : Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+) : Necrotic cells
-
Section 5: Protocol - Elucidating Effects on Adenosine Receptor Signaling
Causality: To test the hypothesis that this compound acts as an adenosine receptor antagonist, a functional cell-based assay measuring downstream signaling is required. A cAMP accumulation assay is the most direct method to assess the functional consequences of A2A (Gs-coupled) receptor modulation.[22][23]
Caption: Logic of the competitive cAMP accumulation assay.
Protocol: cAMP Accumulation Assay (Antagonist Mode)
-
Cell Seeding : Seed HEK-293 cells (ideally stably expressing the human A2A adenosine receptor) into a 96-well white opaque plate suitable for luminescence/fluorescence. Incubate overnight.[14]
-
Compound Preparation : Prepare dilutions of this compound in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[23]
-
Antagonist Pre-incubation : Remove the culture medium and wash cells once with PBS. Add the antagonist dilutions to the wells and incubate for 15-30 minutes at room temperature.[23]
-
Agonist Stimulation : Add a fixed concentration of a potent A2A receptor agonist (e.g., NECA at its EC₈₀ concentration) to the wells. Include controls for basal cAMP (buffer only) and maximal stimulation (agonist only).
-
Incubation : Incubate the plate for 30 minutes at room temperature.[23]
-
Cell Lysis & Detection : Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, Luminescence, or ELISA) according to the manufacturer's protocol.[22][24]
-
Data Analysis : Generate a dose-response curve by plotting the measured cAMP signal against the log concentration of this compound. Calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.
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Application Note: Strategic Development of Novel Therapeutics from 1-(3-Chloropropyl)theobromine
Introduction: The Therapeutic Promise of the Xanthine Scaffold
Theobromine, a naturally occurring dimethylxanthine alkaloid found in cocoa, is a well-established bioactive molecule.[1][2] Like other xanthines such as caffeine and theophylline, its physiological effects are primarily mediated through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][3][4] These actions lead to a range of pharmacological effects, including smooth muscle relaxation, central nervous system stimulation, and anti-inflammatory responses.[1][4][5] The major use of xanthine derivatives has been for relief of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD).[3][6]
1-(3-Chloropropyl)theobromine is a synthetic derivative of theobromine that serves as a versatile starting material for the development of novel therapeutic agents.[7][8][9] The presence of a reactive chloropropyl group at the N1 position provides a key chemical handle for further molecular elaboration. This allows for the systematic modification of the parent theobromine scaffold to enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic targets. Recent studies have highlighted the potential of theobromine derivatives in diverse therapeutic areas, including oncology, by targeting enzymes like VEGFR-2.[10][11] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic design, synthesis, and evaluation of novel drug candidates derived from this compound.
Rationale for Derivatization: Targeting Key Signaling Pathways
The therapeutic potential of this compound derivatives stems from their ability to modulate key cellular signaling pathways. The primary targets for drug design are adenosine receptors and phosphodiesterase enzymes.
2.1 Adenosine Receptor Antagonism:
Adenosine is a crucial signaling nucleoside that modulates numerous physiological processes by activating four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[4][12] Antagonists of these receptors have therapeutic potential in a range of diseases:
-
A2A Antagonists: Promising for neurodegenerative disorders like Parkinson's disease.[13]
-
A2B Antagonists: Potential therapeutic agents for asthma and diabetes.
-
A3 Antagonists: Implicated in tumor growth inhibition and glaucoma treatment.
Theobromine is a non-selective adenosine receptor antagonist.[3][4] Derivatization of this compound offers the opportunity to develop subtype-selective antagonists, thereby minimizing off-target effects and enhancing therapeutic efficacy.[14]
2.2 Phosphodiesterase (PDE) Inhibition:
PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers.[4][15] Inhibition of specific PDE isozymes can lead to various therapeutic outcomes:
-
PDE4 Inhibitors: Have anti-inflammatory effects and are used in the treatment of COPD.[16][17][18]
-
PDE5 Inhibitors: Cause vasodilation and are used to treat erectile dysfunction and pulmonary hypertension.[19][20]
Theobromine is a non-selective PDE inhibitor.[1][3] The synthesis of novel derivatives from this compound can lead to the discovery of potent and isozyme-selective PDE inhibitors.[17][21]
Signaling Pathway Overview
The diagram below illustrates the central role of Adenosine Receptors and Phosphodiesterases in cellular signaling and highlights the points of intervention for theobromine derivatives.
Caption: Therapeutic intervention points for theobromine derivatives.
Experimental Design and Protocols
The development of novel therapeutics from this compound follows a structured workflow from chemical synthesis to biological evaluation.
Synthetic Strategy: Building a Compound Library
The reactive chloropropyl group of the starting material is amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and molecular scaffolds, enabling the creation of a diverse chemical library for screening. A general synthetic scheme is presented below.
Experimental Workflow
Caption: High-level workflow for drug discovery.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Before assessing the therapeutic efficacy of the newly synthesized compounds, it is crucial to evaluate their potential cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[22][23]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[24]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[24]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized theobromine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22][25]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22][25]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibitory activity of the synthesized compounds against a specific PDE isozyme (e.g., PDE5).
Principle: The assay measures the change in polarization of fluorescently labeled cGMP upon hydrolysis by the PDE enzyme. When the small fluorescent substrate is hydrolyzed and binds to a larger binding agent, the polarization of the emitted light increases.[20] Inhibitors of the PDE enzyme will prevent this hydrolysis, resulting in a low polarization signal.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare solutions of the recombinant PDE enzyme, the fluorescently labeled cGMP substrate, and the binding agent.[20][26]
-
Assay Plate Setup: Add the test compounds, a positive control inhibitor (e.g., sildenafil for PDE5), and a vehicle control to the wells of a 96-well black microplate.[20]
-
Enzyme Addition: Add the diluted PDE enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.[20]
-
Reaction Initiation: Add the fluorescent cGMP substrate to all wells to start the enzymatic reaction. Incubate for 30-60 minutes at 37°C.[20][27]
-
Reaction Termination: Stop the reaction by adding the binding agent to all wells.[20]
-
Measurement: Read the fluorescence polarization using a microplate reader with appropriate filters (e.g., excitation at ~485 nm and emission at ~530 nm).[20]
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[20]
| Parameter | Description |
| IC50 | The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. |
| Selectivity Index | The ratio of the IC50 value for off-target enzymes to the IC50 value for the target enzyme. A higher selectivity index indicates a more specific inhibitor. |
In Vivo Evaluation in Animal Models
Promising lead compounds identified from in vitro screening should be advanced to in vivo studies using relevant animal models. The choice of animal model will depend on the therapeutic indication.
For COPD and Asthma:
-
Animal Models: Mice, rats, and guinea pigs are commonly used.[28] Guinea pigs are particularly relevant due to similarities in lung physiology to humans.[28][29]
-
Induction of Disease: COPD-like conditions can be induced by exposure to cigarette smoke, lipopolysaccharide (LPS), or elastase.[30][31]
-
Efficacy Endpoints: Evaluation of lung function, measurement of inflammatory markers in bronchoalveolar lavage fluid, and histopathological analysis of lung tissue.[31]
Conclusion and Future Directions
This compound is a valuable starting material for the development of a new generation of xanthine-based therapeutics. By leveraging the reactive chloropropyl group, diverse libraries of novel compounds can be synthesized and screened for activity against key therapeutic targets like adenosine receptors and phosphodiesterases. The protocols outlined in this application note provide a robust framework for the identification and preclinical evaluation of promising drug candidates. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds, as well as comprehensive pharmacokinetic and toxicological profiling to support their advancement into clinical development. The therapeutic potential of theobromine and its derivatives is significant and warrants further exploration in various disease areas, including respiratory, cardiovascular, and neurological disorders, as well as oncology.[32][33][34]
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- Singh, M., et al. (2018). Xanthine scaffold: scope and potential in drug development. PMC - PubMed Central.
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- Fredholm, B. B., et al. (n.d.). Adenosine receptors as drug targets — what are the challenges?. PMC - PubMed Central.
- PubMed. (n.d.). Synthesis and SAR of tetracyclic pyrroloquinolones as phosphodiesterase 5 inhibitors.
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- PubMed. (2014). Synthesis and SAR Study of Novel Tricyclic Pyrazoles as Potent Phosphodiesterase 10A Inhibitors.
- PubMed. (2022). Adenosine receptor antagonists: Recent advances and therapeutic perspective.
- ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. PMC - PubMed Central.
- PubMed. (2011). Phosphodiesterase inhibitors.
- F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit sildenafil.
- PubMed. (2010). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors.
- National Center for Biotechnology Information. (n.d.). Animal Models Reflecting Chronic Obstructive Pulmonary Disease and Related Respiratory Disorders: Translating Pre-Clinical Data into Clinical Relevance. PubMed Central.
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- Mortaz, E., et al. (n.d.). Experimental animal models for COPD: a methodological review.
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Application Note: Comprehensive Analytical Characterization of 1-(3-Chloropropyl)theobromine
Abstract: This document provides a detailed guide for the analytical characterization of 1-(3-Chloropropyl)theobromine (CAS: 74409-52-2), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for structural confirmation, purity assessment, and identity verification. We present an integrated approach utilizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section explains the rationale behind the methodology, providing not just a procedure but a framework for generating reliable and reproducible analytical data.
Introduction: The Need for Rigorous Characterization
This compound is a derivative of the naturally occurring methylxanthine, theobromine. Its bifunctional nature, containing the pharmacologically relevant xanthine core and a reactive chloropropyl side chain, makes it a versatile building block in medicinal chemistry.[1] The identity, purity, and structural integrity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final synthesized products.
This guide outlines a multi-technique approach to provide a comprehensive analytical profile of this compound, ensuring that the material meets the stringent requirements for downstream applications.
Integrated Analytical Workflow
The characterization of a chemical entity like this compound is not a linear process but an integrated system where each technique provides complementary information. The following workflow ensures a thorough analysis, from initial identity confirmation to final purity assessment.
Caption: Overall workflow for the characterization of this compound.
Structural Elucidation: Confirming Identity
The foundational step in characterization is confirming that the correct molecule has been synthesized. Mass spectrometry and NMR spectroscopy are the primary tools for this purpose, providing unambiguous evidence of molecular weight and atomic connectivity.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle of Causality: MS is employed to verify the molecular weight of the compound. For this compound (C₁₀H₁₃ClN₄O₂), the expected monoisotopic mass is 256.0727 Da.[2][3] The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl), which serves as a powerful diagnostic tool for confirmation. Electrospray ionization (ESI) in positive mode is chosen as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap system for high resolution).
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI Positive
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 °C
-
Sheath Gas Flow: 10 (arbitrary units)
-
-
Data Acquisition: Acquire the full scan mass spectrum.
Expected Results & Interpretation:
-
Primary Ion: A strong signal for the protonated molecule [M+H]⁺ at m/z 257.0805 .
-
Isotopic Pattern: The presence of chlorine will result in an A+2 peak ([M+2+H]⁺) at m/z 259.0776 . The relative intensity of the m/z 257 peak to the m/z 259 peak should be approximately 3:1 , which is characteristic of a molecule containing one chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Causality: While MS confirms the mass, NMR spectroscopy elucidates the precise chemical structure. ¹H NMR reveals the number and environment of protons, and ¹³C NMR identifies the carbon skeleton. The chemical shifts, integration values, and coupling patterns of the signals provide a unique fingerprint of the molecule's atomic connectivity. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.[4]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).
Expected Spectral Data: The structure of this compound suggests the following characteristic signals.
| Technique | Expected Chemical Shift (δ, ppm) | Assignment | Notes |
| ¹H NMR | ~7.5 - 8.0 | C8-H | Singlet, 1H. From the imidazole ring.[4] |
| ~4.2 - 4.4 | N1-CH₂ -CH₂-CH₂Cl | Triplet, 2H. Deshielded by the adjacent nitrogen atom. | |
| ~3.8 - 4.0 | N7-CH₃ | Singlet, 3H.[4] | |
| ~3.6 - 3.8 | CH₂-CH₂-CH₂ Cl | Triplet, 2H. Deshielded by the chlorine atom. | |
| ~3.4 - 3.5 | N3-CH₃ | Singlet, 3H.[4] | |
| ~2.2 - 2.4 | N1-CH₂-CH₂ -CH₂Cl | Quintet (or multiplet), 2H. Coupled to adjacent CH₂ groups. | |
| ¹³C NMR | ~155-156 | C 4=O | Carbonyl carbon. |
| ~151-152 | C 2=O | Carbonyl carbon. | |
| ~148-149 | C 6 | Quaternary carbon in pyrimidine ring. | |
| ~141-142 | C 8-H | Imidazole ring carbon. | |
| ~106-107 | C 5 | Quaternary carbon in pyrimidine ring. | |
| ~45-47 | N1-CH₂ - | Propyl chain carbon attached to N1. | |
| ~41-43 | CH₂ Cl | Propyl chain carbon attached to Cl. | |
| ~33-34 | N7-CH₃ | Methyl group on N7. | |
| ~31-33 | N1-CH₂-CH₂ - | Central carbon of the propyl chain. | |
| ~29-30 | N3-CH₃ | Methyl group on N3. |
Purity Analysis and Quantification
Once the structure is confirmed, its purity must be determined. HPLC is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
High-Performance Liquid Chromatography (HPLC-UV)
Principle of Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase.[5][6] this compound, being a moderately polar molecule, will be retained on the column and can be separated from more polar or less polar impurities. UV detection is selected because the purine ring of theobromine has a strong chromophore, with a maximum absorbance (λmax) around 272-274 nm.[4] An acidic modifier (formic acid) is added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the stationary phase.
Caption: Detailed workflow for the HPLC-UV purity analysis.
Protocol: HPLC Purity Determination
-
Sample/Standard Preparation:
-
Accurately weigh ~10 mg of the this compound standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration will be ~1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm |
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the blank (diluent), standard, and sample solutions.
-
Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Functional Group Identification
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method serves as an orthogonal identity check, confirming the presence of key structural motifs like carbonyl groups, alkyl chains, and the C-Cl bond, which complements the data from NMR and MS.
Protocol: FTIR Analysis (ATR)
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected Absorption Bands: The FTIR spectrum of this compound will show characteristic bands from the theobromine core and the chloropropyl substituent.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2950-3100 | C-H | Alkyl and aromatic stretching |
| ~1690 & ~1660 | C=O | Carbonyl stretching (from the two amide groups).[7][8] |
| ~1550 | C=N / C=C | Ring stretching vibrations. |
| 1300-1450 | C-H | Alkyl bending |
| 600-800 | C-Cl | Alkyl halide stretching |
The absence of a broad N-H stretching band around 3100-3150 cm⁻¹, which is characteristic of the parent theobromine, confirms substitution at the N1 position.[8][9]
Summary and Conclusion
The combination of MS, NMR, HPLC, and FTIR provides a comprehensive analytical profile for this compound. This multi-technique approach ensures an unambiguous confirmation of its identity, structure, and purity. Adherence to these protocols will enable researchers and manufacturers to generate high-quality, reliable data, ensuring the suitability of this key intermediate for its intended scientific and commercial applications.
References
-
Extraction Of Theobromine From Natural Source: Characterization And Optimization. (2015). International Journal of Scientific & Technology Research. [Link]
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This compound - ChemBK. (2024). ChemBK. [Link]
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Buczkowski, M., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules. [Link]
-
Rojek, B., & Plenis, A. (2019). FTIR spectra of theobromine and excipients. ResearchGate. [Link]
-
Rojek, B., & Plenis, A. (2024). TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients. Vide Leaf. [Link]
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Theobromine. PubChem, National Institutes of Health. [Link]
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Gray, N., et al. (2019). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection or with Tandem Mass Spectrometry. Journal of the Association of Public Analysts (Online). [Link]
-
de Sena, A. R., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology. [Link]
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Naik, J. P. (2001). Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products. Journal of Agricultural and Food Chemistry. [Link]
-
spectrometric and MS/MS fragmentation pattern of caffeine, theophylline and theobromine. ResearchGate. [Link]
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The Synthetic Versatility of 1-(3-Chloropropyl)theobromine: A Guide to Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Key Intermediate
1-(3-Chloropropyl)theobromine stands as a pivotal intermediate in the synthesis of a diverse array of theobromine derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloropropyl group at the N1 position of the theobromine scaffold provides a versatile handle for introducing a wide range of functionalities through nucleophilic substitution reactions. This guide offers a comprehensive overview of the principles, protocols, and applications of these reactions, empowering researchers to harness the full synthetic potential of this valuable building block. Theobromine and its derivatives have been explored for various therapeutic applications, including as anticancer agents, vasodilators, and neurological agents, making the efficient and selective functionalization of this compound a critical aspect of modern drug development.[1][2][3]
Core Principles of Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine atom. This carbon is susceptible to attack by a wide variety of nucleophiles, species rich in electrons that can donate a pair of electrons to form a new covalent bond. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
The SN2 Mechanism: A Concerted Dance
The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the chloride ion).[4] This "backside attack" leads to an inversion of stereochemistry at the carbon center, although in the case of the propyl chain of this compound, this is not a chiral center.
Several factors influence the rate and efficiency of the SN2 reaction:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The strength of a nucleophile is influenced by factors such as charge, basicity, and polarizability.
-
Substrate Steric Hindrance: The SN2 reaction is sensitive to steric hindrance around the reaction center. As this compound is a primary alkyl halide, it is well-suited for SN2 reactions with minimal steric impediment.[4]
-
Leaving Group Ability: A good leaving group is essential for the reaction to proceed. The chloride ion is a reasonably good leaving group, making the substitution reaction favorable.
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.
Figure 1: Generalized SN2 reaction mechanism.
Application Notes and Protocols
The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired product.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of novel theobromine derivatives with potential biological activity. A notable example is the reaction with piperazine and its derivatives.[5]
Protocol: Synthesis of 1-(3-Piperazin-1-ylpropyl)theobromine
This protocol is adapted from a procedure described in the patent literature for the synthesis of piperazine derivatives of theobromine.[5]
Materials:
-
This compound
-
Piperazine (or a substituted piperazine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in DMF.
-
Addition of Reagents: Add piperazine (typically 2-3 equivalents to act as both nucleophile and base, or 1.1 equivalents with an external base like K₂CO₃) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., piperazine hydrochloride) has formed, filter it off.
-
Pour the filtrate into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Table 1: Reaction Parameters for Amine Substitution
| Parameter | Value/Condition | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the amine. |
| Base | Excess amine, K₂CO₃, Et₃N | To neutralize the HCl generated during the reaction. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-24 hours | Dependent on the reactivity of the specific amine. |
| Workup | Liquid-liquid extraction | To separate the product from the solvent and water-soluble byproducts. |
| Purification | Column chromatography, Recrystallization | To obtain the final product in high purity. |
graph "Amine_Reaction_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Dissolve this compound\nin DMF"]; B [label="Add Piperazine and Base (e.g., K₂CO₃)"]; C [label="Heat to 80-100 °C\n(Monitor by TLC)"]; D [label="Cool and Filter"]; E [label="Liquid-Liquid Extraction\n(Water/Ethyl Acetate)"]; F [label="Dry Organic Layer and Evaporate"]; G [label="Purify by Column Chromatography\nor Recrystallization"]; H [label="Characterize Product"];
A -> B -> C -> D -> E -> F -> G -> H; }
Figure 2: Workflow for the reaction with amine nucleophiles.
Reaction with Thiol Nucleophiles
The reaction with thiols or their corresponding thiolates provides access to 1-(3-thioalkyl)theobromine derivatives. These sulfur-containing compounds are of interest due to the diverse roles of sulfur in biologically active molecules.
Protocol: General Procedure for the Synthesis of 1-(3-Alkylthiopropyl)theobromine
This protocol is based on general methods for the S-alkylation of thiols with alkyl halides.
Materials:
-
This compound
-
Alkanethiol (e.g., ethanethiol, thiophenol)
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Thiolate Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkanethiol (1.1 equivalents) in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.
-
Addition of Electrophile: Add a solution of this compound (1 equivalent) in anhydrous DMF or THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 2: Reaction Parameters for Thiol Substitution
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents are suitable for SN2 reactions. |
| Base | NaH, NaOH, K₂CO₃ | To deprotonate the thiol and form the more nucleophilic thiolate. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic deprotonation step. |
| Reaction Time | 12-24 hours | Thiolates are generally strong nucleophiles, but reaction time can vary. |
| Workup | Quenching with NH₄Cl, Extraction | To neutralize excess base and isolate the product. |
| Purification | Flash column chromatography | To remove impurities and isolate the desired product. |
Reaction with Alkoxide Nucleophiles (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In this context, it involves the reaction of an alkoxide, generated from an alcohol and a strong base, with this compound to yield 1-(3-alkoxypropyl)theobromine derivatives.[6][7]
Protocol: General Procedure for the Synthesis of 1-(3-Alkoxypropyl)theobromine
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Deionized water
Procedure:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alcohol (1.1 equivalents) in anhydrous THF or DMF. Cool the solution to 0 °C.
-
Addition of Base: Add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete alkoxide formation.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF or DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For less reactive alcohols, the reaction may require heating (e.g., to 60-80 °C). Monitor by TLC.
-
Workup:
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Table 3: Reaction Parameters for Alkoxide Substitution
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous THF, DMF | Polar aprotic solvents facilitate the SN2 reaction. |
| Base | NaH, t-BuOK | Strong bases are required to deprotonate the alcohol. |
| Temperature | 0 °C to 80 °C | Dependent on the reactivity of the alcohol. |
| Reaction Time | 12-24 hours | Varies with the specific alkoxide and reaction temperature. |
| Workup | Quenching and Extraction | To neutralize the reaction and isolate the ether product. |
| Purification | Column chromatography | To achieve high purity of the final product. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of theobromine derivatives. Its reactivity in nucleophilic substitution reactions allows for the straightforward introduction of amine, thiol, and ether functionalities, among others. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. By understanding the underlying principles of the SN2 reaction and carefully selecting reaction conditions, scientists can efficiently and selectively modify the theobromine scaffold to create new molecular entities with tailored properties.
References
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- New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. (2023). NIH.
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- New theobromine derivative as apoptotic anti-triple-negative breast cancer targeting EGFR protein: CADD story. (2023). Request PDF.
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- The SN1 Reaction Mechanism. (2023). Master Organic Chemistry.
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- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI.
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- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
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- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022).
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Application Notes and Protocols for the Derivatization of 1-(3-Chloropropyl)theobromine for Biological Screening
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Theobromine and the Rationale for Derivatization
Theobromine (3,7-dimethylxanthine), a natural alkaloid most famously found in the cacao plant, is a member of the methylxanthine class of compounds.[1] While structurally similar to caffeine, theobromine exhibits distinct pharmacological effects, including acting as a mild stimulant, vasodilator, and diuretic. In recent years, theobromine has garnered significant interest in the field of drug discovery for its potential anticancer properties.[1] Studies have indicated that theobromine can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[1]
However, the therapeutic efficacy of theobromine in its natural form can be limited by factors such as bioavailability and target specificity. To enhance its pharmacological profile, chemical modification through derivatization is a key strategy. The xanthine scaffold of theobromine offers several sites for chemical modification, allowing for the synthesis of a diverse library of analogues with potentially improved potency and selectivity.[2]
This guide provides a comprehensive overview and detailed protocols for the derivatization of a key intermediate, 1-(3-chloropropyl)theobromine, and the subsequent biological screening of the resulting novel compounds. The introduction of the 3-chloropropyl group at the N1 position provides a reactive handle for the facile introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds for further development.
Synthesis of the Precursor: this compound
The synthesis of this compound is achieved through the N-alkylation of theobromine with a suitable alkylating agent, such as 1-bromo-3-chloropropane. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated N1 position of theobromine attacks the electrophilic carbon of the alkyl halide.
Protocol 1: Synthesis of this compound
This protocol is adapted from established N-alkylation procedures for xanthines.[3][4]
Materials:
-
Theobromine
-
1-Bromo-3-chloropropane
-
Sodium methoxide (NaOMe) or Sodium Hydroxide (NaOH)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend theobromine (1.0 equivalent) in anhydrous methanol or DMF.
-
Deprotonation: To the suspension, add sodium methoxide (1.1 equivalents) or powdered sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature for 30 minutes. Theobromine will dissolve as it is deprotonated, often resulting in a yellowish solution.
-
Alkylation: Slowly add 1-bromo-3-chloropropane (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (for methanol, approx. 65°C; for DMF, a temperature of 80-100°C can be used) and maintain for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5). The disappearance of the theobromine spot and the appearance of a new, less polar spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization of this compound
The terminal chloride of the propyl chain on this compound is a versatile electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of nitrogen, oxygen, and sulfur-containing functional groups, leading to a diverse library of novel theobromine derivatives.
Workflow for Derivatization
Sources
Application Notes and Protocols: 1-(3-Chloropropyl)theobromine as a Putative Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Theobromine Derivative
1-(3-Chloropropyl)theobromine, a derivative of the naturally occurring methylxanthine theobromine, presents a compelling subject for investigation within the realm of pharmacology, particularly concerning its potential interactions with adenosine receptors.[1] Structurally analogous to well-documented adenosine receptor antagonists such as caffeine and theophylline, this compound is hypothesized to exhibit similar pharmacological activities.[2] Theobromine itself has been shown to target adenosine receptors to modulate neuronal function.[3][4][5][6][7] Adenosine receptors, a family of G protein-coupled receptors (GPCRs) comprising four subtypes (A1, A2A, A2B, and A3), are integral to a multitude of physiological processes, making them attractive targets for therapeutic intervention in a variety of diseases.[8][9]
These application notes serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound as an adenosine receptor antagonist. We will delve into its presumed mechanism of action, provide detailed protocols for its in vitro and in vivo characterization, and offer insights into the interpretation of potential findings. While direct experimental data on the adenosine receptor activity of this compound is not yet prevalent in published literature, this guide provides a robust framework for its systematic evaluation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 74409-52-2 | [1][10][11][12][13] |
| Molecular Formula | C₁₀H₁₃ClN₄O₂ | [1][10][13] |
| Molecular Weight | 256.69 g/mol | [1][10][13] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 144 - 146 °C | [1][10][12] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [10][12] |
| Purity | ≥ 97-98% (HPLC) | [1] |
| Storage | Store at room temperature or under inert gas at 2-8°C | [1][10] |
Hypothesized Mechanism of Action: Antagonism of Adenosine Receptors
Based on its structural similarity to other methylxanthines, this compound is postulated to act as a competitive antagonist at adenosine receptors. Adenosine receptors play a crucial role in regulating a wide array of physiological functions by modulating intracellular signaling cascades. The A1 and A3 receptor subtypes are primarily coupled to inhibitory G proteins (Gi/o), which decrease intracellular cyclic AMP (cAMP) levels upon activation.[14] Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), leading to an increase in cAMP levels.[15][16] By blocking the binding of endogenous adenosine, an antagonist like this compound would inhibit these downstream signaling events.
In Vitro Characterization: Protocols for Determining Affinity and Function
To ascertain the activity of this compound as an adenosine receptor antagonist, a series of in vitro assays are essential. These assays will determine its binding affinity (Ki) and its functional effect on receptor signaling.
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol outlines the procedure to determine the binding affinity of this compound for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). The assay is based on the principle of competitive displacement of a radiolabeled ligand by the unlabeled test compound.
Materials:
-
Membrane preparations from cells expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).[17][18]
-
Radioligands specific for each receptor subtype:
-
This compound stock solution (in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[21]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[21]
-
Non-specific binding control: A high concentration of a known non-radioactive ligand for the respective receptor (e.g., NECA).[18]
-
96-well plates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, and scintillation counter.[21]
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.[20]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the diluted this compound or vehicle control.
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
100-150 µL of the membrane preparation (protein concentration to be optimized for each receptor subtype).[18]
-
-
Incubation: Incubate the plate at 25-30°C for 60-90 minutes with gentle agitation to reach equilibrium.[18][20]
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[21]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[21]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay - cAMP Accumulation
This protocol measures the functional antagonism of this compound at the A1/A3 (Gi-coupled) and A2A/A2B (Gs-coupled) receptors by quantifying changes in intracellular cAMP levels.
Materials:
-
Cells expressing a single human adenosine receptor subtype.
-
This compound stock solution (in DMSO).
-
A specific agonist for each receptor subtype (e.g., CPA for A1, CGS 21680 for A2A, NECA for A2B and A3).
-
Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[16]
-
Forskolin (to stimulate adenylyl cyclase for A1/A3 assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[15]
Procedure for A2A/A2B Receptors (Gs-coupled):
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle in the presence of a phosphodiesterase inhibitor for a specified time.
-
Agonist Stimulation: Add the specific agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a time determined by optimization experiments.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.[15]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 for the inhibition of agonist-stimulated cAMP production.
Procedure for A1/A3 Receptors (Gi-coupled):
-
Cell Seeding and Pre-treatment: Follow steps 1 and 2 as for the Gs-coupled receptors.
-
Co-stimulation: Add a mixture of forskolin and the specific agonist to the wells and incubate.
-
cAMP Measurement: Measure the intracellular cAMP levels as described above.
-
Data Analysis: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
In Vivo Characterization: A Framework for Preclinical Evaluation
Should in vitro studies reveal significant antagonist activity, subsequent in vivo investigations are warranted to assess the compound's physiological effects. The following protocol provides a general framework using a rodent model of Parkinson's disease, a condition where A2A receptor antagonists have shown therapeutic promise.[22][23][24]
Protocol 3: Evaluation in a Lipopolysaccharide (LPS)-Induced Model of Parkinson's Disease
This protocol is adapted from studies investigating the neuroprotective effects of adenosine receptor antagonists in inflammatory models of neurodegeneration.[22][23]
Animal Model:
-
Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Induction of neuroinflammation via intrastriatal injection of lipopolysaccharide (LPS).[22][23]
Experimental Design:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer this compound (dissolved in a suitable vehicle) via an appropriate route (e.g., intraperitoneal injection) at various doses. The administration schedule should be determined based on the compound's pharmacokinetic properties (if known) or based on protocols for similar compounds.[23] A vehicle control group should be included.
-
LPS Injection: Following a pre-treatment period with the test compound or vehicle, anesthetize the animals and perform a stereotaxic intrastriatal injection of LPS.[22][23]
-
Behavioral Assessment: Conduct behavioral tests at different time points post-LPS injection to assess motor function (e.g., rotarod test, cylinder test).
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze striatal levels of dopamine and its metabolites using techniques like HPLC.[23]
-
Histological Analysis: Perform immunohistochemical staining of brain sections to assess neuronal survival (e.g., tyrosine hydroxylase staining for dopaminergic neurons) and neuroinflammation (e.g., staining for microglia and astrocytes).
Expected Outcomes and Interpretation:
If this compound acts as a neuroprotective A2A receptor antagonist, it would be expected to:
-
Ameliorate LPS-induced motor deficits.
-
Prevent the LPS-induced reduction in striatal dopamine levels.
-
Reduce the activation of microglia and astrocytes in the striatum.
Conclusion and Future Directions
This compound represents a novel chemical entity with the potential to act as an adenosine receptor antagonist. Its structural relationship to theobromine and other methylxanthines provides a strong rationale for its investigation. The protocols detailed in these application notes provide a comprehensive roadmap for researchers to systematically characterize the affinity, functional activity, and in vivo efficacy of this compound. Through rigorous experimentation, the scientific community can elucidate the pharmacological profile of this compound and determine its potential as a research tool or a lead compound for the development of new therapeutics targeting the adenosine system.
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K-K, K., K, P., & J, K. (2014). Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson's Disease. Pharmacological Reports, 66(5), 850-857. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound CAS#: 74409-52-2 [m.chemicalbook.com]
- 11. Buy Online CAS Number 74409-52-2 - TRC - this compound | LGC Standards [lgcstandards.com]
- 12. This compound [chembk.com]
- 13. scbt.com [scbt.com]
- 14. Cryo-EM structures of adenosine receptor A3AR bound to selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of adenosine receptor antagonists on the in vivo LPS-induced inflammation model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro metabolism studies of new adenosine A 2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloropropyl)theobromine
Welcome to the technical support resource for the synthesis of 1-(3-Chloropropyl)theobromine. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges associated with this N-alkylation reaction. Our goal is to provide you with the causal explanations behind experimental choices, enabling you to troubleshoot issues effectively and optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the synthesis to provide a solid theoretical grounding for your experimental work.
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Theobromine, a weak acid, is first deprotonated at the N1 position by a base to form the theobrominate anion. This anion then acts as a nucleophile, attacking the primary carbon of 1,3-dichloropropane, which bears the chlorine leaving group. The choice of a polar aprotic solvent, such as DMF, facilitates this SN2 pathway.[3]
Q2: Why is the choice of base and solvent critical for this reaction?
The selectivity and rate of the alkylation are highly dependent on the base and solvent system.
-
Base: A suitable base is required to deprotonate the N-H group at the N1 position of the purine ring, making it nucleophilic. Theobromine is not very acidic, so a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often necessary. Weaker bases may result in incomplete deprotonation and low conversion.[3] Using a pre-formed sodium salt of theobromine can also be an effective strategy.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred.[3] These solvents can dissolve the theobrominate salt and stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively, leading to a faster reaction rate. Protic solvents like ethanol or water can lead to lower yields.[3]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[2] A suitable eluent system, such as dichloromethane/methanol (e.g., 95:5 v/v), can effectively separate the starting material (theobromine), the product, and potential byproducts. By spotting the reaction mixture alongside standards of the starting material, you can visually track the consumption of theobromine and the formation of the product over time.
Q4: What are the primary safety concerns I should be aware of?
The primary safety concerns involve the reagents used:
-
1,3-Dichloropropane: This is a flammable liquid and is harmful if swallowed or inhaled. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
DMF (N,N-Dimethylformamide): DMF is a skin and eye irritant and can be absorbed through the skin. It is also a suspected teratogen. Always handle DMF in a fume hood with proper PPE.
-
Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: Consistently Low Yield or Incomplete Reaction
-
Potential Cause 1: Ineffective Deprotonation. The base used may be too weak or may have degraded due to improper storage (e.g., K₂CO₃ absorbing moisture). Theobromine's limited solubility can also hinder its interaction with the base.[3][4]
-
Solution:
-
Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF.
-
If using K₂CO₃, ensure it is finely powdered and dried in an oven before use to maximize its surface area and reactivity.
-
Gently heating the mixture of theobromine and base in the solvent for a period before adding the alkylating agent can promote the formation of the theobrominate salt.
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solution:
-
Increase the reaction temperature. A common range for this alkylation is 60-80 °C.
-
Use TLC to monitor the reaction.[2] Do not stop the reaction until the theobromine spot has significantly diminished or disappeared. The reaction may require several hours to reach completion.
-
-
Problem 2: Formation of Multiple Byproducts
-
Potential Cause 1: Dialkylation. 1,3-Dichloropropane has two electrophilic centers. It can react with two molecules of theobromine, leading to a dimeric byproduct (1,3-bis(theobromin-1-yl)propane).
-
Solution: Use a molar excess of 1,3-dichloropropane relative to theobromine. A molar ratio of 1.5 to 3 equivalents of the alkylating agent is recommended to favor the formation of the desired mono-alkylated product.
-
-
Potential Cause 2: Non-selective N-Alkylation or O-Alkylation. Although N1 is the most common site of alkylation, reaction at other nitrogen or oxygen atoms can occur, leading to isomeric impurities.[5]
-
Solution: The choice of solvent and base is crucial for directing the alkylation to the N1 position. The conditions outlined in the recommended protocol below are optimized for N1 selectivity. Using the pre-formed sodium salt of theobromine often enhances selectivity.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Co-precipitation of Unreacted Theobromine. Theobromine is poorly soluble in many organic solvents and may precipitate along with the product during workup, making purification difficult.[4]
-
Solution: After the reaction is complete, the mixture can be poured into water. The desired product is typically much less soluble in water than the inorganic salts and will precipitate. The crude product can then be collected by filtration. Unreacted theobromine can often be removed by recrystallization from a suitable solvent like ethanol.
-
-
Potential Cause 2: Product Oiling Out. The crude product may appear as an oil or sticky solid instead of a crystalline powder, which complicates handling and purification.
-
Solution:
-
Trituration: Vigorously stir the oily product with a solvent in which it is poorly soluble (e.g., diethyl ether or hexanes). This can often induce crystallization.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals. Adding a small amount of water to the hot alcohol solution can sometimes improve crystallization.
-
Column Chromatography: If recrystallization fails to yield a pure product, purification by silica gel column chromatography is a reliable alternative.
-
-
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Theobromine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
1,3-Dichloropropane (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add theobromine (1.0 eq) and finely powdered, anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of theobromine).
-
Salt Formation: Stir the suspension at 60 °C for 30 minutes.
-
Alkylation: Add 1,3-dichloropropane (2.0 eq) to the reaction mixture.
-
Reaction: Increase the temperature to 80 °C and stir vigorously. Monitor the reaction progress by TLC every 1-2 hours until the theobromine starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10 times the volume of DMF used), while stirring. A precipitate should form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as a white solid.
Key Synthesis Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Theobromine : Alkylating Agent | 1 : 2.0 molar ratio | Minimizes dialkylation byproduct. |
| Theobromine : Base (K₂CO₃) | 1 : 2.0 molar ratio | Ensures complete deprotonation of theobromine. |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors the SN2 mechanism.[3] |
| Temperature | 80 °C | Provides sufficient energy to overcome the activation barrier without significant byproduct formation. |
| Reaction Time | 4 - 8 hours (Monitor by TLC) | Ensures the reaction proceeds to completion. |
| Purification Method | Recrystallization from Ethanol | Effective for removing unreacted starting material and inorganic salts. |
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from reactant preparation to final product analysis.
Caption: Workflow for this compound Synthesis.
References
-
ResearchGate. Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. Available from: [Link]
-
Hariono, M., et al. Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Malaysian Journal of Analytical Sciences, Vol 14, No 1 (2010): 14-18. Available from: [Link]
-
Wikipedia. Theobromine. Available from: [Link]
-
Patsnap. Preparation method of theobromine. Available from: [Link]
- Google Patents. CN101896484B - Theobromine production process.
-
Chemistry Stack Exchange. Synthesis of caffeine from theobromine. Available from: [Link]
-
González-Calderón, D., et al. Synthesis of caffeine from theobromine: Bringing back an old experiment in a new setting. Educación Química, 26(1), 2015, pp. 48-52. Available from: [Link]
-
ResearchGate. Reaction mechanism: N-Methylation of theobromine occurs via SN2. Available from: [Link]
-
NileRed. Extracting the theobromine from cocoa powder. YouTube, 15 Mar. 2017. Available from: [Link]
- Google Patents. CN102329317A - Method for synthesizing theobromine.
-
ChemBK. This compound. Available from: [Link]
-
Eteng, M.U., et al. Recent advances in caffeine and theobromine toxicities: A review. Plant Foods for Human Nutrition, 51(3), 1997, pp. 231-243. Available from: [Link]
-
National Center for Biotechnology Information. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Available from: [Link]
-
Nguyen, V.T., et al. Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). Technologies, 5(2), 2017, p. 14. Available from: [Link]
-
Patsnap. Theobromine production process. Available from: [Link]
-
SciELO México. Synthesis of Caffeine from Theobromine. Available from: [Link]
-
ResearchGate. Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.). Available from: [Link]
Sources
Technical Support Center: N-Alkylation of Xanthines
Welcome to the technical support center for the N-alkylation of xanthines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, ensuring you can achieve your desired products with higher yield and purity.
Introduction to N-Alkylation of Xanthines
The N-alkylation of xanthines is a fundamental process in medicinal chemistry for the synthesis of a wide array of bioactive molecules, including well-known compounds like caffeine and theophylline. The xanthine core, a bicyclic purine derivative, possesses multiple nitrogen atoms that can be alkylated. However, the similar nucleophilicity of these nitrogens often leads to a lack of regioselectivity, resulting in a mixture of products and undesired side reactions. This guide will provide you with the expertise to control these reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-alkylated isomers?
A1: The xanthine scaffold has four nitrogen atoms (N1, N3, N7, and N9) that can potentially be alkylated. The relative nucleophilicity of these nitrogens is influenced by the existing substituents on the xanthine ring and the reaction conditions. Direct alkylation often leads to a mixture of isomers because the energy barrier for alkylation at different nitrogen sites can be similar. For instance, in the synthesis of paraxanthine (1,7-dimethylxanthine), non-specific N-methylation can lead to low yields and product mixtures.[1]
Q2: What is the most common side reaction in xanthine alkylation?
A2: The most prevalent side reaction is the formation of a mixture of regioisomers. Over-alkylation, where more alkyl groups are added than desired, is also a common issue, especially when using highly reactive alkylating agents or harsh reaction conditions. For example, attempting to synthesize a mono-alkylated xanthine may result in di- or tri-alkylated byproducts.
Q3: How can I improve the regioselectivity of my N-alkylation reaction?
A3: Improving regioselectivity is a key challenge. Several strategies can be employed:
-
Use of Protecting Groups: Temporarily blocking certain nitrogen positions with protecting groups can direct the alkylation to the desired site.
-
Silylation: Silylating the xanthine starting material can enhance the reactivity of a specific nitrogen atom, facilitating regioselective alkylation. For instance, silylation of 1-substituted xanthines has been used for facile alkylation at the 7-position to produce paraxanthine analogs.[2][3]
-
Choice of Base and Solvent: The reaction conditions play a crucial role. The choice of base can influence which nitrogen is deprotonated and thus more nucleophilic. Solvent polarity can also affect the reaction's regioselectivity.
-
Microwave or Q-Tube® Assisted Synthesis: These non-conventional energy sources can sometimes offer better selectivity and higher yields in shorter reaction times.[4]
Q4: My reaction yield is very low. What are the possible reasons?
A4: Low yields in xanthine alkylation can stem from several factors:
-
Poor Solubility: Xanthine and its derivatives can have low solubility in common organic solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Side Reactions: The formation of byproducts consumes your starting material and reduces the yield of the desired product.
-
Product Degradation: The reaction conditions might be too harsh, leading to the degradation of your product.
-
Inefficient Purification: Loss of product during workup and purification steps can significantly lower the isolated yield.
Q5: How do I remove unreacted starting material and byproducts from my final product?
A5: Purification is often necessary to isolate the desired N-alkylated xanthine.
-
Chromatography: Silica gel column chromatography is a common method for separating isomers and byproducts.[4]
-
Recrystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization can be an effective purification technique.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate highly pure compounds.[1]
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during the N-alkylation of xanthines.
Guide 1: Poor Regioselectivity - A Mixture of Isomers is Observed
The Problem: Your reaction produces a mixture of N-alkylated isomers (e.g., N1, N3, N7, and/or N9 alkylation) that are difficult to separate.
Underlying Cause: The nucleophilicity of the different nitrogen atoms in the xanthine ring is not sufficiently differentiated under your current reaction conditions. The acidity of the N-H protons plays a significant role, and under basic conditions, multiple sites can be deprotonated and available for alkylation.
Troubleshooting Workflow:
Sources
- 1. Biocatalytic Production and Purification of the High-value Biochemical Paraxanthine - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water [mdpi.com]
Technical Support Center: Purification of 1-(3-Chloropropyl)theobromine
Welcome to the technical support center for the purification of 1-(3-Chloropropyl)theobromine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthetic xanthine derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve high purity for your compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
I. Understanding the Impurity Profile
The synthesis of this compound, typically through the alkylation of theobromine, can introduce several impurities. A thorough understanding of these potential contaminants is the first step toward devising an effective purification strategy.
| Impurity | Potential Origin | Significance |
| Unreacted Theobromine | Incomplete reaction during synthesis. | A common and often significant impurity. Theobromine is a white crystalline powder.[1] |
| 1,3-Bis(3-chloropropyl)theobromine | Dialkylation of theobromine. | A potential side product if excess alkylating agent is used. |
| Theophylline and other Methylxanthines | Impurities in the starting theobromine material.[2] | These related compounds can be difficult to separate due to similar structures. |
| Residual Solvents | Solvents used in the reaction or initial work-up (e.g., DMF, acetone). | Can affect the physical properties of the final product and may be toxic.[2] |
| Salts | Byproducts from the reaction, such as sodium or potassium halides. | Typically inorganic and can often be removed by washing. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically unreacted theobromine and residual salts from the synthesis. Depending on the reaction conditions, you might also find small amounts of dialkylated byproducts or other methylxanthine isomers that were present in your starting material.[2]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for purity assessment. By spotting your crude product alongside a pure standard of theobromine, you can visualize the presence of the starting material and other impurities. A single spot for your product that is distinct from the starting material suggests a relatively clean reaction.
Q3: My purified product has a broad melting point range that is lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a classic sign of an impure compound. Pure this compound should have a sharp melting point between 144-148°C. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to melt. Further purification is recommended.
Q4: I am struggling to get my product to crystallize. It remains an oil. What should I do?
A4: An oily product often indicates the presence of significant impurities or residual solvent that is preventing crystallization. Try dissolving the oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and then slowly cooling it, perhaps with scratching the inside of the flask with a glass rod to induce crystallization. If this fails, column chromatography is likely necessary to remove the impurities.
III. Troubleshooting Purification Issues
Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems.
Problem: Low Yield After Recrystallization
| Potential Cause | Solution |
| Too much solvent was used. | Use a minimal amount of hot solvent to dissolve the crude product. The goal is to create a saturated solution upon cooling. |
| The solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
| The product is significantly soluble in the cold solvent. | Choose a different solvent system where the product has lower solubility at cold temperatures. |
Problem: Product is Still Impure After Recrystallization
| Potential Cause | Solution |
| Impurities have similar solubility to the product. | A single recrystallization may not be sufficient. A second recrystallization may be necessary. If impurities persist, column chromatography is the recommended next step. |
| The cooling process was too rapid. | Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process. |
Workflow for Purification Troubleshooting
Caption: A logical workflow for the purification of this compound.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is designed to remove non-polar impurities and unreacted theobromine.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: As the solution cools, crystals of the purified product should form. To maximize yield, place the flask in an ice bath for 15-30 minutes once it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This method is highly effective for separating compounds with similar polarities.
-
Stationary Phase: A silica gel stationary phase is typically used.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is common. The optimal ratio should be determined by TLC analysis. A good starting point is a 95:5 mixture of dichloromethane and methanol.
-
Column Packing: Pack a glass column with a slurry of silica gel in the non-polar solvent component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure. The compounds will separate based on their affinity for the silica gel.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizing the Purification Process
Sources
Technical Support Center: HPLC Analysis of 1-(3-Chloropropyl)theobromine
Welcome to the dedicated support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Chloropropyl)theobromine. This guide is tailored for researchers, scientists, and professionals in drug development. Here, we address common and complex issues encountered during its analysis, providing not just solutions but also the underlying scientific reasoning to empower your troubleshooting process.
Pillar 1: Foundational Knowledge
A solid understanding of the analyte is crucial before delving into troubleshooting. This compound is a derivative of theobromine, a xanthine alkaloid.[1][2] Its unique structure, featuring a chloropropyl group, influences its chromatographic behavior.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H13ClN4O2 | [3][4] |
| Molecular Weight | 256.69 g/mol | [3][4][5] |
| Melting Point | 145°C | [3][4] |
| Appearance | White to almost white powder/crystal |
This data provides a baseline for understanding the compound's behavior in solution and during analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue in HPLC and can arise from several factors related to both the analyte and the chromatographic system.[6]
Underlying Causes & Solutions:
-
Secondary Interactions: The basic nitrogen atoms in the theobromine ring can interact with acidic silanol groups on the surface of a silica-based stationary phase. This secondary interaction is a primary cause of peak tailing.[6]
-
Solution 1: pH Adjustment of the Mobile Phase: Lowering the pH of the mobile phase to around 3.0 or below can protonate the silanol groups, minimizing these secondary interactions.[7] The use of a buffer is crucial to maintain a stable pH.[8][9] It is generally recommended to work at a pH at least one unit away from the pKa of the analyte.[8]
-
Solution 2: Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.[6] Utilizing an end-capped C18 or similar column can significantly reduce peak tailing.[6][9]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7][8]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can create active sites that cause tailing. A blocked guard or column frit can also be a cause.
-
Solution: Implement a robust column washing protocol. Regularly flush the column with a strong solvent. If the column is obstructed, reversing and flushing it may help.
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare a series of mobile phases: Start with a baseline mobile phase (e.g., 50:50 Acetonitrile:Water) and prepare variations with a buffer (e.g., 0.1% formic acid) to achieve different pH values (e.g., pH 2.5, 3.0, and 4.0).[7]
-
Equilibrate the column: For each new mobile phase, allow the system to equilibrate for at least 10-20 column volumes.[10]
-
Inject the standard: Inject a standard solution of this compound and observe the peak shape.
-
Analyze the results: Compare the tailing factor for each pH value to determine the optimal mobile phase composition.
Troubleshooting Flowchart: Peak Tailing
Caption: A logical diagram for investigating ghost peaks.
References
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.[Link]
-
Why Does Retention Time Shift? | HPLC Tip. YouTube.[Link]
-
What causes a “ghost” peak and what can I do to prevent this? Waters - Wyatt Technology.[Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.[Link]
-
Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Crawford Scientific.[Link]
-
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube.[Link]
-
HPLC Troubleshooting Guide. Restek.[Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.[Link]
-
This compound. ChemBK.[Link]
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex.[Link]
-
Troubleshooting HPLC Column Retention Time Drift. Hawach.[Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate.[Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.[Link]
-
HPLC Troubleshooting Guide. SCION Instruments.[Link]
-
8-Chloro-1-(3-chloropropyl)theobromine. Chem-Impex.[Link]
-
Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV-Detection and with Tandem Mass Spectrometry. ResearchGate.[Link]
-
Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology.[Link]
-
Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products. PubMed.[Link]
-
Determination of Theobromine (HPLC). EUROLAB.[Link]
-
UHPLC-HRMS Analysis of Theobromine in Theobroma cacao and its Products. ResearchGate.[Link]
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- 5. This compound | 74409-52-2 | TCI AMERICA [tcichemicals.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. labcompare.com [labcompare.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. chromtech.com [chromtech.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
Stability issues of 1-(3-Chloropropyl)theobromine in solution
Technical Support Center: 1-(3-Chloropropyl)theobromine
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions regarding the handling and stability of this compound.
Q1: My stock solution of this compound shows new peaks in the chromatogram after a short period. What is happening?
Answer: This is a classic sign of compound degradation. This compound possesses a reactive alkyl chloride moiety (the 3-chloropropyl group). The nitrogen atoms in the theobromine ring system are nucleophilic. This structure is prone to intramolecular cyclization, especially in polar solvents, leading to the formation of a quaternary cyclized product. This new, more polar compound will have a different retention time in reversed-phase HPLC, typically eluting earlier than the parent compound.
The most probable degradation pathway is the intramolecular N-alkylation, as depicted in the diagram below. This reaction can be accelerated by factors such as pH, temperature, and the polarity of the solvent.
Potential Degradation Pathway of this compound
Caption: Primary degradation pathways for this compound in solution.
Q2: What is the best solvent to dissolve this compound for stable, long-term storage?
Answer: This is a critical question. Given the compound's reactivity, solvent choice is paramount.
-
Recommended for Storage: For long-term storage, less polar, aprotic solvents are preferable to minimize both cyclization and hydrolysis. While solubility is limited, consider solvents like Dichloromethane (DCM) if compatible with your experimental workflow. However, for most biological applications, DMSO is a common choice.
-
Practical Advice for DMSO Stocks: If you must use DMSO, prepare concentrated stock solutions and store them under stringent conditions: desiccated, at -80°C, and under an inert atmosphere (argon or nitrogen).[1][2] Prepare smaller aliquots to avoid repeated freeze-thaw cycles. Do not store DMSO stock solutions at room temperature for extended periods.
-
Aqueous Solutions: Avoid storing the compound in aqueous buffers, especially those with a neutral to alkaline pH, for any significant length of time. If aqueous solutions are required, they should be prepared fresh immediately before use.
The following table summarizes solubility and provides stability-focused recommendations.
| Solvent | Reported Solubility | Stability Considerations & Recommendations |
| DMSO | Slightly Soluble[1][2] | Use for concentrated stocks. Prone to cyclization over time. Store at -80°C in small, single-use aliquots. |
| Methanol | Slightly Soluble (with heating)[1][2] | Not recommended for storage. As a polar, protic solvent, it can facilitate degradation. Use only for immediate experimental needs. |
| Aqueous Buffers | Sparingly soluble[3] | Highly discouraged for storage. Rapid degradation is likely, especially at pH ≥ 7. Prepare fresh for every experiment. |
| Chloroform | Soluble[1] | Good for analytical standard preparation where a non-polar solvent is acceptable. Less likely to promote cyclization. |
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
Answer: Confirmation requires a systematic approach, typically involving a forced degradation study coupled with appropriate analytical techniques. This process not only confirms degradation but also helps in developing a stability-indicating analytical method.[4][5]
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.[5] HPLC is the most common technique for this purpose.[6]
The workflow below outlines the process for investigating suspected degradation.
Troubleshooting Workflow for Suspected Degradation
Caption: A step-by-step workflow to diagnose and characterize compound degradation.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, self-validating protocols for key experiments related to the stability of this compound.
Protocol 1: Preparation of Stock Solutions for Maximum Stability
Objective: To prepare a concentrated stock solution in DMSO with minimal risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (high purity)
-
Inert gas (Argon or Nitrogen)
-
Cryogenic vials suitable for -80°C storage
-
Analytical balance, vortex mixer
Procedure:
-
Pre-analysis: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation. The compound is known to be moisture-sensitive.[2]
-
Weighing: Accurately weigh the desired amount of the solid compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds to displace oxygen and moisture.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming may be required, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in cryogenic vials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Final Purge & Storage: Purge the headspace of each aliquot vial with inert gas before capping tightly. Label clearly and store immediately at -80°C.
Protocol 2: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This protocol is based on the principles outlined in ICH Q1A guidelines.[4]
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Procedure:
-
Stock Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
-
Time Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 50 µg/mL) and analyze it via HPLC. This is your baseline.
-
Stress Conditions: For each condition below, mix the stock solution with the stressor solution in a 1:1 ratio.
-
Acid Hydrolysis: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature (this reaction is often fast).
-
Oxidative Degradation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Mix with the solvent (acetonitrile:water) and incubate at 60°C alongside the acid sample.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 6, 24, and 48 hours).
-
Quenching:
-
For acid samples, neutralize with an equivalent amount of NaOH before analysis.
-
For base samples, neutralize with an equivalent amount of HCl before analysis.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 3). Aim for 5-20% degradation of the main compound to ensure that secondary degradation is minimized.[5]
Protocol 3: Baseline HPLC-UV Method for Stability Analysis
Objective: To provide a starting point for a reversed-phase HPLC method capable of separating this compound from its potential polar degradants.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for purine-like structures. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 5 min. | A gradient is essential to ensure that both the parent compound and its more polar degradation products are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector response. |
| Detection (UV) | 273 nm | Theobromine and its derivatives have strong absorbance around this wavelength.[7] |
Expected Outcome: The parent compound, this compound, will have a certain retention time. The primary cyclized degradation product, being more polar, is expected to elute earlier . The goal of method development is to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation-related peaks.
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound.
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
El-Gamal, S. M., et al. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistryOpen, 12(10), e202300066. [Link]
-
Fahim, A. M., et al. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Advances, 13(34), 23809-23831. [Link]
- Cayman Chemical. (n.d.). Theobromine - PRODUCT INFORMATION.
- Taylor & Francis Online. (2023). Semi-synthesized anticancer theobromine derivatives targeting VEGFR-2: in silico and in vitro evaluations. Journal of Biomolecular Structure and Dynamics.
- ResearchGate. (2023).
- Belščak, A., et al. (2008). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 46(4), 433-439.
- Science Alert. (n.d.).
-
Leukocare. (n.d.). Forced Degradation Studies. Retrieved from [Link]
- Journal of the Association of Public Analysts. (2012).
- Semantic Scholar. (2023).
- Molecules. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents.
- National Institutes of Health (NIH). (2025).
- PubMed. (2000). Biosynthesis, accumulation and degradation of theobromine in developing Theobroma cacao fruits.
-
Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
- Biosciences Biotechnology Research Asia. (2022).
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- 2. This compound CAS#: 74409-52-2 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Forced Degradation Studies | Leukocare [relaunch2020.leukocare.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftb.com.hr [ftb.com.hr]
- 7. Greener and Whiter Analytical Procedure for Theobromine and Caffeine Determination in Tea Using Dimethyl Carbonate as an Extraction Solvent and Mobile Phase Constituent in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Theobromine Alkylation
Welcome to the technical support center for the alkylation of theobromine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working to synthesize N-alkylated theobromine derivatives. As a core scaffold in numerous pharmacologically active compounds, optimizing the synthesis of these derivatives is critical for accelerating discovery timelines and ensuring process scalability.
This document moves beyond standard protocols to address the nuanced challenges encountered in the lab. We will explore the causality behind common issues, provide data-driven solutions, and offer validated workflows to enhance the efficiency and success of your experiments.
The Challenge of Theobromine Alkylation
Theobromine, a dimethylxanthine, presents a unique synthetic challenge due to its multiple potential nucleophilic sites (N1, N3, N7, N9) and its notoriously poor solubility in many common organic solvents. The goal of a typical alkylation is to achieve high regioselectivity, most commonly at the N1 position, while minimizing side products and simplifying purification. This guide provides a systematic approach to troubleshooting and optimizing these reactions.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common failures and frustrations encountered during theobromine alkylation in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of theobromine. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue, often stemming from a combination of solubility problems and suboptimal reaction parameters.
Possible Causes & Solutions:
-
Poor Solubility of Theobromine: Theobromine is sparingly soluble in many solvents, which severely limits its availability to react.[1] Simply heating the reaction may not be sufficient.
-
Insufficient Base Strength: The acidity of the N-H proton at the N1 position is relatively low (pKa ≈ 10). A weak base may not deprotonate theobromine effectively to generate the required nucleophile.
-
Solution: Use a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, it often requires high temperatures and long reaction times. Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) for more efficient and rapid deprotonation, especially with less reactive alkylating agents.
-
-
Competing Elimination (E2) Reaction: If you are using a secondary or bulky primary alkyl halide, the base can promote an E2 elimination reaction instead of the desired SN2 substitution, leading to the formation of an alkene and consumption of your alkylating agent.
-
Solution: Use a less-hindered, non-nucleophilic base. If elimination persists, consider converting the alkyl halide to a better leaving group that favors substitution, such as a tosylate or mesylate.
-
-
Low Reactivity of Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Solution: Ensure you are using a reactive alkyl halide. The general order of reactivity is R-I > R-Br > R-Cl. If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) to generate the more reactive alkyl iodide in situ.
-
Q2: My main product is an undesired isomer. How can I improve the regioselectivity for N1-alkylation?
Answer: Theobromine has several nitrogen atoms that can potentially be alkylated. Achieving high selectivity for the N1 position depends on carefully controlling the reaction conditions to exploit the unique acidity of the N1 proton.
Possible Causes & Solutions:
-
Over-alkylation or N7/N9 Alkylation: Under harsh conditions (very strong base, high temperatures), deprotonation and alkylation can occur at other nitrogen sites, particularly after the N1 position is alkylated. O-alkylation is also a known side reaction.[4]
-
Solution: Employ milder reaction conditions. Use a base that is just strong enough to deprotonate the N1 position selectively. Sodium carbonate or cesium carbonate can offer better selectivity than stronger bases like NaH. Running the reaction at the lowest feasible temperature can also significantly reduce the formation of undesired isomers.
-
-
Solvent Effects: The solvent can influence which nitrogen atom is most available for reaction.
-
Solution: Polar aprotic solvents like DMF generally favor N1 alkylation by solvating the cation of the base and leaving the theobromine anion exposed for nucleophilic attack. Protic solvents may lead to complex hydrogen-bonding networks that reduce selectivity.
-
Q3: The reaction works, but purification is extremely difficult. How can I effectively isolate my product?
Answer: Purification challenges often arise from unreacted starting material, closely related side products, and the physical properties of the alkylated theobromine.
Possible Causes & Solutions:
-
Co-elution with Starting Material: Theobromine and its N1-alkylated derivatives can have very similar polarities, making separation by standard column chromatography difficult.
-
Solution 1 (Optimize Reaction): The best solution is to drive the reaction to completion (>95% conversion) so that removal of the starting material is simplified. Use TLC or LC-MS to monitor the reaction and ensure full consumption of theobromine.
-
Solution 2 (Recrystallization): If the product is a solid, recrystallization is often the most effective purification method. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively precipitate your desired product.
-
Solution 3 (Preparative TLC): For small-scale reactions or particularly difficult separations, preparative Thin-Layer Chromatography (TLC) can be used to isolate the pure compound.
-
-
Removal of Inorganic Salts: Bases like K₂CO₃ or NaH result in inorganic byproducts that must be removed.
-
Solution: A standard aqueous workup is essential. After the reaction, quench cautiously, dilute with water, and extract the product into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine will help remove residual water and water-soluble impurities.
-
Experimental Protocols & Data
General Protocol for N1-Alkylation of Theobromine
This protocol provides a robust starting point for the N1-alkylation using an alkyl bromide.
Step-by-Step Methodology:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add theobromine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 10-15 mL per gram of theobromine). Stir the suspension.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes. The suspension should become a clearer, more homogeneous solution as the sodium salt of theobromine forms.
-
Alkylation: Add the alkyl bromide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS until the theobromine spot is no longer visible (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Cautiously quench the excess NaH by slowly adding isopropanol, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure N1-alkylated theobromine derivative.
Data Table: Theobromine Solubility
Understanding the solubility of theobromine is the first step in designing a successful reaction. The following table summarizes its solubility in various common solvents.
| Solvent | Solubility (mg/mL at 25°C) | Solvent Type | Key Insight |
| Water | 0.33 - 0.48[5] | Protic | Very poor solubility limits its use in many reactions. |
| Ethanol | ~0.5[2] | Protic | Slightly better than water, but still insufficient for high concentrations. |
| Acetone | ~0.35[5] | Polar Aprotic | Not a significant improvement over protic solvents. |
| Dimethylformamide (DMF) | ~20[2] | Polar Aprotic | Excellent choice for achieving high reaction concentrations. |
| Dimethyl Sulfoxide (DMSO) | ~30[2] | Polar Aprotic | Highest solubility among common solvents, ideal for difficult cases. |
Visualizing the Process
Alkylation Mechanism & Workflow
The following diagrams illustrate the fundamental reaction mechanism and a typical experimental workflow, providing a clear visual guide from concept to execution.
Caption: SN2 mechanism for N1-alkylation of theobromine.
Caption: Standard experimental workflow for synthesis.
Troubleshooting Decision Tree
When faced with a failed reaction, this logic tree can help systematically diagnose the issue.
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
-
Q: Can I use microwave irradiation to speed up the reaction?
-
A: Yes, microwave-assisted synthesis can significantly reduce reaction times for theobromine alkylation. It is particularly effective when using less reactive alkylating agents or when trying to drive reactions to completion. However, be aware that the higher temperatures can sometimes lead to more side products, so careful optimization of time and temperature is necessary.[4]
-
-
Q: Is it possible to perform this reaction under phase-transfer catalysis (PTC) conditions?
-
A: PTC is a viable and often advantageous method for alkylating theobromine, especially for larger-scale reactions. It allows the use of a biphasic system (e.g., toluene/water) with a simple base like NaOH and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This can simplify the workup and avoid the need for anhydrous solvents and strong, hazardous bases.
-
-
Q: How do I prevent the formation of the uracil ring-opened byproduct?
-
A: Ring-opening of the imidazole portion of the purine structure is a known side reaction, often induced by a strong base.[4] To minimize this, avoid excessively high temperatures and prolonged reaction times in the presence of strong bases like NaOH or NaH. Using a milder base such as K₂CO₃ or Cs₂CO₃, even if it requires a longer reaction time, can prevent this degradation pathway.
-
References
-
Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2021). Molecules, 26(15), 4434. Available at: [Link]
-
Hariono, M., et al. (2010). Alkylation of Theobromine: Preparation of Isopropyl and sec-butyl-theobromines using N, N-dimethylformamide as Solvent. Jurnal Sains Malaysiana, 39(2), 225-229. Available at: [Link]
-
Zhong, Y., et al. (2017). Measurement and Correlation of Solubility of Theobromine, Theophylline, and Caffeine in Water and Organic Solvents at Various Temperatures. Journal of Chemical & Engineering Data, 62(8), 2346–2355. Available at: [Link]
-
Theobromine | Solubility of Things. Solubility of Things. Available at: [Link]
-
Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N-Alkylated Purines
Sources
- 1. Accidental Encounter of Repair Intermediates in Alkylated DNA May Lead to Double-Strand Breaks in Resting Cells | MDPI [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EXCISED DAMAGED BASE DETERMINES THE TURNOVER OF HUMAN N-METHYLPURINE-DNA GLYCOSYLASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA direct reversal repair and alkylating agent drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. DNA-3-methyladenine glycosylase - Wikipedia [en.wikipedia.org]
- 8. N-Methylpurine DNA Glycosylase and OGG1 DNA Repair Activities: Opposite Associations With Lung Cancer Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Germ Line Variants of Human N-Methylpurine DNA Glycosylase Show Impaired DNA Repair Activity and Facilitate 1,N6-Ethenoadenine-induced Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AlkB Dioxygenase Preferentially Repairs Protonated Substrates: SPECIFICITY AGAINST EXOCYCLIC ADDUCTS AND MOLECULAR MECHANISM OF ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic studies of Escherichia coli AlkB using a new fluorescence-based assay for DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous quantification of methylated purines in DNA by isotope dilution LC-MS/MS coupled with automated solid-phase extraction [pubmed.ncbi.nlm.nih.gov]
- 16. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Polar Heterocyclic Compound Purification
Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these molecules in their daily work. As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to troubleshoot effectively and optimize your purification workflows.
Polar heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, yet their purification can be a significant bottleneck due to their inherent properties. This guide is structured to provide direct, actionable advice through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: From Tailing Peaks to Elution Woes
This section addresses specific, common problems encountered during the chromatographic purification of polar heterocyclic compounds in a question-and-answer format.
Q1: My highly polar heterocyclic compound shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?
A1: This is a classic challenge with highly polar analytes that have minimal hydrophobic interaction with the nonpolar C18 stationary phase.[1][2] Here’s a systematic approach to overcome this issue:
Underlying Cause: The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. Highly polar compounds, especially those that are fully ionized, have a strong affinity for the polar mobile phase and weak interaction with the stationary phase, leading to poor retention.[3][4]
Solutions:
-
Switch to an Alternative Stationary Phase: This is often the most effective solution. Consider columns that offer different retention mechanisms.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating very polar compounds.[4][5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][8] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5]
-
Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms.[9][10][11] This allows for the simultaneous separation of polar and nonpolar compounds and is particularly effective for ionizable heterocycles.[11][12]
-
Polar-Embedded Phases: These are modified C18 columns that have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can improve the retention of polar compounds.[1]
-
-
Modify the Mobile Phase in Reversed-Phase Chromatography:
-
Use a Highly Aqueous Mobile Phase: For some moderately polar compounds, using a mobile phase with a very high water content (>95%) can increase retention. However, be cautious of "phase collapse" with traditional C18 columns, where the alkyl chains fold in on themselves in highly aqueous environments, leading to a loss of retention.[1] It is advisable to use aqueous-stable C18 columns (often designated with "AQ") for this approach.[1][13]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds or an alkylammonium salt for acidic compounds) to the mobile phase can form a neutral ion pair with the charged analyte.[13][14] This increases the hydrophobicity of the analyte, enhancing its retention on a C18 column.[14] However, ion-pairing reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[14]
-
Q2: I'm observing significant peak tailing for my basic heterocyclic compound on a silica gel column in normal-phase chromatography. How can I improve the peak shape?
A2: Peak tailing for basic compounds on silica is a common issue stemming from strong interactions with the stationary phase.[15][16]
Underlying Cause: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). Basic heterocyclic compounds can interact strongly with these acidic sites through ionic interactions, leading to a portion of the analyte being retained more strongly and eluting slowly, which results in a tailing peak.[16][17]
Solutions:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Incorporating a small amount of a basic additive will neutralize the active silanol sites.[1][15]
-
Use a Deactivated or Alternative Stationary Phase:
-
End-Capped Columns: In HPLC, using a column where the residual silanol groups have been chemically "capped" with a non-polar group can reduce these unwanted interactions.[1]
-
Alumina: Basic or neutral alumina can be a good alternative to silica for the purification of basic compounds as it has fewer acidic sites.[1][15]
-
Reversed-Phase Chromatography: Switching to reversed-phase chromatography is often a good strategy for basic compounds, as the stationary phase is nonpolar.[15]
-
Q3: My polar compound is not eluting from the column, even with a highly polar mobile phase in normal-phase chromatography. What could be the problem?
A3: This situation suggests that your compound is too strongly adsorbed to the stationary phase.
Underlying Cause: The compound's polarity is so high that its affinity for the polar stationary phase (like silica) is much greater than its solubility in the mobile phase, leading to irreversible adsorption or extremely long retention times.[15] It's also possible the compound is decomposing on the acidic silica gel.[18]
Solutions:
-
Drastically Increase Mobile Phase Polarity: If you haven't already, try a very polar solvent system. A common powerful eluent for highly polar compounds is a mixture of dichloromethane, methanol, and ammonia.[15][18]
-
Test for Compound Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour before eluting. If you observe degradation products, your compound is not stable on silica.[15][18]
-
Switch to a Different Chromatographic Mode:
-
Reversed-Phase Chromatography: This is often the best alternative. The nonpolar stationary phase will have a much lower affinity for your polar compound, allowing it to elute.[15]
-
HILIC: While it uses a polar stationary phase, the elution mechanism is different from traditional normal-phase chromatography and may provide the selectivity needed to elute your compound.[3][5]
-
Visualizing the Troubleshooting Workflow
To aid in decision-making, the following diagram outlines a general workflow for troubleshooting common issues in polar heterocyclic compound purification.
Caption: A decision tree for troubleshooting common purification problems.
Comparative Overview of Chromatographic Techniques
The choice of chromatographic technique is paramount for the successful purification of polar heterocyclic compounds. The following table provides a comparative overview of the most common methods.
| Technique | Stationary Phase | Mobile Phase | Primary Retention Mechanism(s) | Best Suited For | Key Considerations |
| Reversed-Phase (RP) | Nonpolar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions | Nonpolar to moderately polar compounds | Poor retention for very polar compounds; risk of phase collapse with high aqueous mobile phases on standard columns.[1][2][4] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Amide, Zwitterionic) | High organic content (e.g., >80% Acetonitrile) with an aqueous component | Partitioning into a water-enriched layer on the stationary phase surface, hydrogen bonding, and dipole-dipole interactions.[5][8] | Highly polar and hydrophilic compounds.[3][5][6] | Requires careful column equilibration; sample solubility in the high organic mobile phase can be a challenge.[1][4] |
| Mixed-Mode (MMC) | Contains both hydrophobic and ion-exchange groups | Polar (similar to RP) | Combination of reversed-phase and ion-exchange interactions.[9][10] | Ionizable compounds, mixtures of polar and nonpolar analytes.[11][12] | Method development can be more complex due to multiple retention mechanisms.[19] |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., Hexane/Ethyl Acetate) | Adsorption onto the polar stationary phase.[20] | Nonpolar to moderately polar compounds; separation of isomers. | Strong, irreversible adsorption of very polar compounds; not suitable for water-soluble compounds.[3][18] |
| Supercritical Fluid Chromatography (SFC) | Various (often similar to NP and HILIC) | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | Adsorption and partitioning | Chiral separations, moderately polar to nonpolar compounds.[21][22][23] | Can be extended to more polar compounds with additives; considered a "green" technique.[21][24] |
Experimental Protocol: HILIC Method Development for a Polar Heterocycle
This protocol provides a starting point for developing a HILIC purification method.
Objective: To achieve good retention and separation of a polar heterocyclic compound that performs poorly in reversed-phase chromatography.
Materials:
-
HILIC column (e.g., Amide, Silica, or Zwitterionic phase)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid (for MS compatibility and to aid in protonation of basic analytes)
-
Sample: Crude reaction mixture containing the polar heterocyclic compound, dissolved in a solvent compatible with the initial mobile phase.
Procedure:
-
Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 column volumes. HILIC columns require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase.[4]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase. If the sample is not soluble in high organic content, dissolve it in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it with acetonitrile.[1] Be aware that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[1][16]
-
Initial Gradient Elution: Start with a shallow gradient to scout for the elution of your compound.
-
Time (min) | %A (Acetonitrile) | %B (Water + 0.1% FA)
-
--- | --- | ---
-
0.0 | 95 | 5
-
10.0 | 70 | 30
-
12.0 | 5 | 95
-
15.0 | 5 | 95
-
15.1 | 95 | 5
-
20.0 | 95 | 5
-
-
Method Optimization:
-
Retention: If retention is too low, consider a more polar stationary phase (e.g., bare silica) or decrease the initial percentage of the aqueous component (B). If retention is too high, increase the initial percentage of B.
-
Selectivity: To change the selectivity and improve the resolution between your compound and impurities, you can try changing the organic modifier (e.g., methanol instead of acetonitrile, though this can significantly alter the HILIC mechanism), changing the pH of the aqueous component, or trying a different HILIC stationary phase (e.g., switch from an amide to a zwitterionic column).[5][8]
-
Frequently Asked Questions (FAQs)
Q: What is "phase collapse" in reversed-phase chromatography and how can I avoid it when purifying polar compounds?
A: Phase collapse, or hydrophobic collapse, occurs when using a highly aqueous mobile phase (typically >95% water) with traditional C18 columns. The nonpolar alkyl chains on the silica surface, which are normally extended in the presence of an organic modifier, can fold onto themselves to minimize contact with the highly polar mobile phase. This leads to a dramatic and often irreversible loss of stationary phase surface area and, consequently, a loss of analyte retention. To avoid this, use an "aqueous-stable" C18 column. These columns have polar-embedded groups or are otherwise modified to prevent the alkyl chains from collapsing in highly aqueous environments.[1]
Q: Can I use Supercritical Fluid Chromatography (SFC) for my highly polar heterocyclic compound?
A: Traditionally, SFC was best suited for nonpolar to moderately polar compounds.[24] However, modern SFC techniques have expanded its applicability. By using polar co-solvents (like methanol) and additives (such as water, acids, or bases), the elution strength of the supercritical CO2 mobile phase can be significantly increased, allowing for the purification of more polar analytes.[21][24] SFC can be a powerful and "green" alternative to liquid chromatography, offering fast separations and reduced solvent consumption.[22][23]
Q: My polar heterocyclic compound is an amine. What special considerations should I take?
A: Amines, being basic, are prone to strong interactions with acidic silanol groups on silica-based stationary phases, leading to poor peak shape (tailing) in both normal-phase and, to a lesser extent, reversed-phase chromatography.[16][17] In normal-phase, adding a basic modifier like triethylamine is crucial.[15] In reversed-phase, working at a low pH (e.g., with formic or trifluoroacetic acid) will protonate the amine, which can improve its water solubility and often leads to better peak shapes. Alternatively, using a high pH mobile phase (with a pH-stable column) will keep the amine in its neutral form, which can increase its retention on a C18 column.
Q: How do I choose between a HILIC and a Mixed-Mode column for my polar, ionizable heterocycle?
A: The choice depends on the specific properties of your analyte and the impurities you are trying to separate from.
-
HILIC is an excellent starting point if your compound is highly polar and neutral, or if its retention is primarily driven by its hydrophilicity.[3][6]
-
Mixed-Mode Chromatography is particularly powerful if your compound is ionizable and you want to leverage both hydrophobic and ion-exchange interactions for retention and selectivity.[9][11] It can provide unique selectivity that is not achievable with either HILIC or reversed-phase alone and can be very effective for separating compounds with different charge states or pKa values.[10][12] Often, the best approach is to screen both types of columns during method development.
References
- Element Lab Solutions.
- Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
-
Kumar, A., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A, 1218(35), 5991-6006. [Link]
- Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
- Buchi.com.
- HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Benchchem. Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Chromatography Today. How Good is SFC for Polar Analytes?
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. Mixed-Mode HPLC Columns. Thermo Fisher Scientific US.
- HELIX Chromatography. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
- Chromatography Today. Evolution of Mixed-Mode Chromatography.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Przybyciel, M. (2023).
- Dolan, J. W. (2001). Retaining Polar Compounds. LCGC Europe, 14(12), 802-806.
- ALWSCI. (2025).
-
Berger, T. A. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Encyclopedia of Analytical Chemistry. [Link]
-
Bennett, R. (2020). Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. LabRoots Webinar. [Link]
- Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
- University of Rochester Department of Chemistry.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]
- Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- Columbia University.
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. helixchrom.com [helixchrom.com]
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Technical Support Center: Solubility Enhancement for 1-(3-Chloropropyl)theobromine
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical advice and troubleshooting protocols for researchers encountering solubility challenges with 1-(3-Chloropropyl)theobromine in experimental assays. Our approach is structured as a series of frequently asked questions (FAQs) that address common issues, from initial stock solution preparation to advanced solubilization techniques. Each recommendation is grounded in physicochemical principles and emphasizes the critical importance of appropriate vehicle controls to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility. Like its parent compound theobromine, this compound is a hydrophobic molecule with limited aqueous solubility.[1][2][3] The standard and most effective first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final aqueous assay medium.
Initial Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Theobromine, a structurally similar compound, exhibits good solubility in DMSO (approx. 30 mg/mL).[2][4] this compound is also reported to be slightly soluble in DMSO and methanol, particularly with gentle heating.[5]
Key Considerations:
-
Purity: Ensure you are using a high-purity, anhydrous grade of your chosen organic solvent to prevent compound degradation.
-
Final Concentration: The primary goal is to keep the final concentration of the organic solvent in your assay as low as possible, typically well below 1% and ideally under 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[6][7]
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add Solvent: Add the minimum volume of 100% DMSO required to completely dissolve the compound. For example, start by targeting a 10-50 mM stock solution.
-
Facilitate Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes or gently warm the solution (not exceeding 37°C) to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for the compound, often under an inert gas like argon or nitrogen to maintain stability.[5]
-
Dilution: For your assay, perform a serial dilution of the concentrated stock into your aqueous buffer to achieve the desired final concentration. Ensure rapid mixing during dilution to prevent precipitation.
Q2: I used a DMSO stock, but the compound precipitates when I dilute it into my assay medium. How can I resolve this?
A2: This is a common issue known as "fall-out" or precipitation, which occurs when a compound dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower. The key is to manage the final concentration of both your compound and the co-solvent.
Troubleshooting Steps:
-
Lower the Final Co-solvent Concentration: The most common cause is too high a final concentration of the organic co-solvent. Prepare a more concentrated stock solution so that a smaller volume needs to be added to the assay medium.[6] For example, if a 10 mM stock requires a 1:100 dilution (1% final DMSO) and causes precipitation, try making a 100 mM stock, which would only require a 1:1000 dilution (0.1% final DMSO).
-
Run a Vehicle Control: This step is non-negotiable for data integrity. A vehicle control is your assay medium containing the same final concentration of the solubilizing agent (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of your compound from any effects of the solvent itself.[6]
-
Consider Alternative Co-solvents: If DMSO proves problematic even at low concentrations, other solvents can be tested. However, their utility and compatibility must be validated.
Table 1: Common Co-solvents and General Assay Compatibility
| Co-Solvent | Type | Typical Max Assay Conc. | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | < 0.5% | Widely used, but can be toxic to some cells and interfere with certain enzymes.[7] |
| Ethanol | Polar Protic | < 1% | Generally less toxic than DMSO but can have biological effects.[8] |
| DMF | Polar Aprotic | < 0.1% | Effective solvent but higher toxicity; use with caution. |
| PEG 400 | Polymer | 1-5% | Generally low toxicity, can help maintain compound solubility in aqueous solutions.[8] |
Advanced Solubilization Strategies
If optimizing the co-solvent approach is insufficient, more advanced techniques may be necessary. The following strategies should be approached systematically, always validating the compatibility of any new excipient with your specific assay through rigorous vehicle controls.
Q3: Can I use pH modification to increase the solubility of this compound?
A3: Potentially, yes. The solubility of ionizable compounds is highly dependent on pH. [9][10] Theobromine and its derivatives are weakly basic and can be protonated at a low pH to form a more soluble salt.[11][12] Conversely, the purine structure also contains a weakly acidic proton (pKa around 9.9 for theobromine), meaning solubility can also be increased in a basic solution.[13]
The predicted pKa of this compound is approximately 0.5, suggesting it is a very weak base.[5] Achieving significant protonation would require a highly acidic environment (pH < 1), which is incompatible with most biological assays. Therefore, exploring solubility at a higher pH may be more fruitful.
Protocol 2: Determining an Empirical pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Add Compound: Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow them to reach equilibrium.
-
Separate: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze: Plot the measured solubility against the pH to determine the optimal pH range for your experiments.
Q4: Co-solvents and pH are not enough. What other options do I have?
A4: When simpler methods fail, surfactants and cyclodextrins are powerful tools for enhancing the solubility of hydrophobic compounds. [14][15]
1. Surfactants (Micellar Solubilization) Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in aqueous media.[16][17] For biological assays, non-ionic surfactants are generally preferred due to their lower toxicity.[18]
-
Common Examples: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), and Poloxamer 188.[16]
-
Mechanism: The hydrophobic core of the micelle sequesters the this compound, while the hydrophilic shell interacts with the aqueous buffer.
-
Caution: Surfactants can disrupt cell membranes and interfere with protein-based assays. Thorough validation with vehicle controls is essential.[8]
2. Cyclodextrins (Inclusion Complexation) Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can form an "inclusion complex" with a hydrophobic "guest" molecule like this compound, effectively shielding it from the aqueous environment and increasing its solubility.[][21]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations because they have high aqueous solubility and low toxicity.[22]
-
Mechanism: The non-polar part of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, forming a stable, water-soluble complex.
-
Advantage: Cyclodextrins are often considered more biocompatible than surfactants and organic co-solvents, making them an excellent choice for sensitive cell-based or in vivo experiments.[23]
Diagram 1: Visualizing Cyclodextrin Inclusion Complex Formation
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Troubleshooting and Systematic Approach
When facing solubility issues, a logical, stepwise progression is the most efficient path to a solution. The flowchart below outlines a recommended decision-making process.
Diagram 2: Troubleshooting Flowchart for Solubility Enhancement
Caption: A systematic workflow for addressing solubility challenges.
Summary and Recommendations
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
|---|---|---|---|
| Co-Solvent (DMSO) | Simple, effective for high concentrations, well-established.[24] | Potential for cytotoxicity and assay interference, risk of precipitation upon dilution.[7] | Initial screening, non-sensitive biochemical assays. |
| pH Adjustment | Can dramatically increase solubility, uses simple buffers.[9] | Only works for ionizable compounds, required pH may be outside physiological range. | Assays where pH can be controlled without affecting biological activity. |
| Surfactants | High solubilizing capacity for very hydrophobic compounds. | Can disrupt cell membranes, interfere with protein assays, may be cytotoxic.[8] | Formulations where cell viability is not the primary endpoint; some topical or oral delivery studies. |
| Cyclodextrins | Excellent solubilization, high biocompatibility, low toxicity.[19][] | More expensive, potential for competition with other molecules for the cavity.[21] | Sensitive cell-based assays, in vivo studies, and reducing solvent-induced toxicity. |
For this compound, we recommend starting with a concentrated DMSO stock solution, ensuring the final DMSO concentration in the assay is minimal (<0.1%). If solubility issues persist, we recommend exploring formulation with a modified cyclodextrin like HP-β-CD as the next logical step, given its strong record of enhancing solubility with high biocompatibility.
References
-
This compound. (2024, April 10). ChemBK. Retrieved January 12, 2026, from [Link]
-
Solubility of theobromine salts and cocrystals in water. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pop, C. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Theobromine | Solubility of Things. (n.d.). Solubilityofthings.com. Retrieved January 12, 2026, from [Link]
-
Loftsson, T., & Jarvinen, T. (2023). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved January 12, 2026, from [Link]
-
Surfactants: Pharmaceutical and Medicinal Aspects. (2015). CORE. Retrieved January 12, 2026, from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. Retrieved January 12, 2026, from [Link]
-
pH and Solubility. (n.d.). Fiveable. Retrieved January 12, 2026, from [Link]
-
Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
17.5: Solubility and pH. (2023). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Theobromine. (1991). In Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 12, 2026, from [Link]
-
Thommes, M., & Kleinebudde, P. (2010). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved January 12, 2026, from [Link]
-
Cyclodextrin Derivatives – Versatile Carriers in Modern Science. (2025). YouTube. Alfa Chemistry. Retrieved January 12, 2026, from [Link]
-
Sikarra, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Retrieved January 12, 2026, from [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Surfactants And Their Role In Pharmaceutical Product Development. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 12, 2026, from [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved January 12, 2026, from [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Asian Journal of Pharmaceutics. Retrieved January 12, 2026, from [Link]
-
Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Co-solvency. (2020). World Journal of Pharmaceutical Research. Retrieved January 12, 2026, from [Link]
-
Theobromine (C7H8N4O2) properties. (n.d.). Mol-Instincts. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Minimizing Solvent Waste in 1-(3-Chloropropyl)theobromine Purification
Introduction: The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 1-(3-Chloropropyl)theobromine, is a cornerstone of drug development. However, the purification stages of these processes are often solvent-intensive, contributing significantly to hazardous waste generation and operational costs.[1][2][3] This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize solvent consumption while maintaining high purity standards for this compound. Our approach is grounded in the principles of Green Chemistry, aiming to make your laboratory practices more sustainable without compromising on product quality.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during the purification of this compound, with a focus on solvent-efficient solutions.
Issue 1: The purified product "oils out" during recrystallization instead of forming crystals.
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil rather than forming solid crystals. What's causing this, and how can I fix it without using excessive solvent?
Answer:
"Oiling out" is a common problem that occurs when a compound's melting point is lower than the boiling point of the chosen recrystallization solvent.[5] The compound dissolves in the hot solvent, but as it cools, it becomes supersaturated and separates as a liquid (an oil) before the solution cools enough for crystallization to occur.
Root Causes & Corrective Actions:
-
High Solute Concentration at Saturation: The solution is becoming saturated at a temperature above the compound's melting point.
-
Solution: Reheat the mixture to dissolve the oil completely. Then, add a small amount of additional hot solvent (just enough to maintain dissolution).[5] This slightly lowers the saturation temperature, potentially bringing it below the melting point of your compound, allowing for proper crystal formation upon cooling.
-
-
Suboptimal Solvent Choice: The selected solvent has too high a boiling point.
-
Lack of Nucleation Sites: The oil droplets are stable and do not have a surface to initiate crystal growth.
-
Solution: As the solution cools and oiling begins, stir vigorously.[5] This mechanical agitation can break up the oil into smaller droplets, increasing the surface area and encouraging nucleation.
-
Issue 2: Excessive solvent volume is required for column chromatography, leading to significant waste.
Question: My column chromatography protocol for this compound uses a large volume of solvent, and the separation is still not optimal. How can I reduce solvent consumption?
Answer:
High solvent consumption in column chromatography often stems from a poorly optimized mobile phase or improper column packing. The goal is to achieve good separation (resolution) with the minimum necessary volume of eluent.[7][8]
Optimization Workflow:
-
Pre-Purification Analysis (TLC): Before scaling up to a column, meticulously optimize your solvent system using Thin-Layer Chromatography (TLC).
-
Protocol: Test various solvent mixtures. For a moderately polar compound like this compound, systems like hexane/ethyl acetate or dichloromethane/methanol are good starting points.[6][8]
-
Target: Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.[6] An Rf in this range provides the best balance for good separation on a column without requiring excessive solvent to elute the compound.
-
-
Employ Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity.
-
Causality: This technique ensures that less polar impurities elute first. You then increase the solvent strength just enough to elute your target compound, followed by highly polar impurities. This prevents the use of a high-polarity solvent for the entire run, drastically cutting down on the total volume used.[6]
-
-
Proper Column Packing and Loading:
-
Column Dimensions: Use a column with an appropriate diameter and length for your sample size. A common rule of thumb is to use 20-100 times the weight of silica gel to the weight of your crude sample.[6] Using an unnecessarily large column is a primary source of solvent waste.
-
Sample Loading: Dissolve your crude product in the minimum amount of solvent before loading it onto the column.[9] Loading the sample as a thin, concentrated band is critical for sharp peaks and efficient separation, which translates to less solvent needed for elution.[9]
-
Issue 3: The final product purity is low, even after recrystallization.
Question: I've recrystallized my this compound, but analytical data (HPLC, NMR) shows it's still impure. Do I need to perform another, more solvent-intensive purification?
Answer:
Low purity after a single recrystallization is often due to one of two factors: the cooling rate was too fast, or the chosen solvent is not selective enough to differentiate between your product and the impurities.
Troubleshooting Steps:
-
Optimize the Cooling Process: Rapid cooling can trap impurities within the growing crystal lattice.[10]
-
Re-evaluate the Solvent System: An ideal recrystallization solvent should dissolve the desired compound well when hot, but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5][12]
-
Solution: Perform solubility tests with a new range of solvents.[13] If a single solvent doesn't provide adequate selectivity, consider a two-solvent system. For example, dissolve the compound in a minimal amount of a "good" hot solvent (like ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[14] This can often provide superior purification with minimal additional solvent use. The primary impurities in theobromine-related syntheses can include other methylxanthines like caffeine or theophylline, which have slightly different polarities.[15] A well-chosen solvent system can exploit these differences.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between recrystallization and chromatography to minimize solvent waste from the start?
A1: The choice depends on the scale of your synthesis and the nature of the impurities.
-
Recrystallization is generally more solvent-efficient for purifying large quantities (>1 gram) of a solid product that is already relatively pure (>85-90%). It is a high-yield technique if an ideal solvent is found.[6]
-
Column Chromatography is superior for separating complex mixtures with multiple components or when impurities have very similar solubility profiles to the desired product.[8] While traditionally solvent-intensive, modern techniques like flash chromatography can significantly reduce solvent use compared to older gravity-fed methods.[8]
The following workflow can guide your decision:
Caption: Decision workflow for selecting a purification method.
Q2: What are some "greener" alternative solvents for purifying this compound?
A2: Many common purification solvents, particularly chlorinated ones like dichloromethane (DCM), are toxic and environmentally harmful.[3] The pharmaceutical industry is actively seeking safer alternatives.[1][16] For a polar molecule like this compound, consider these greener options:
| Conventional Solvent | Greener Alternative(s) | Key Advantages & Considerations |
| Dichloromethane (DCM) | Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF) | Ethyl acetate is less toxic and readily biodegradable. 2-MeTHF is derived from renewable resources and has a favorable environmental profile.[17] |
| Chloroform | Toluene, d-Limonene | Toluene is a less toxic alternative for some applications. d-Limonene is a bio-based solvent effective for degreasing and certain separations.[18] |
| Methanol | Ethanol, Isopropyl Alcohol (IPA) | Ethanol is produced from renewable resources and is less toxic than methanol. IPA is readily biodegradable and an effective polar solvent.[18] |
This table summarizes greener solvent alternatives. Always test solubility and compatibility on a small scale first.
Q3: Are there purification techniques that inherently use less solvent than traditional column chromatography?
A3: Yes. While column chromatography is a workhorse technique, other methods can be more solvent-sparing depending on the compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Modern HPLC systems, especially those using smaller particle size columns, can achieve superior separation with significantly less solvent than traditional gravity columns.[19][20] The reduction in solvent use can offset the higher initial equipment cost for routine purifications.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have poor retention in standard reversed-phase chromatography, HILIC is an excellent alternative.[21][22] It uses a polar stationary phase with a mobile phase rich in organic solvent (like acetonitrile) and a small amount of water, which can sometimes be more efficient than normal-phase chromatography.[21]
Q4: Can I recover and reuse solvents in a research lab setting?
A4: Absolutely. Solvent recovery through distillation is a primary strategy for waste minimization in the pharmaceutical industry and can be adapted for a lab setting.[1][2][23]
-
Simple Distillation: For single-solvent fractions collected from chromatography (e.g., nearly pure hexane or ethyl acetate), simple distillation can effectively purify the solvent for reuse in future columns.
-
Fractional Distillation: For mixed solvent systems, fractional distillation can separate components with different boiling points.
-
Important Consideration: Recovered solvent should not be used in the final purification step of a cGMP (current Good Manufacturing Practice) process to avoid cross-contamination.[2] However, for initial purification steps or general lab use (like cleaning glassware), it is a highly effective practice.
References
- Technical Support Center: Refining Purification Protocols for Synthetic Xanthone Derivatives - Benchchem.
- Sustainable Pharmaceutical Manufacturing: Strategies for Reducing Waste, Energy Consumption, and Environmental Impact - Emerging Publishing Society.
- Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™.
- Waste Minimisation In The Bulk Pharmaceutical Industry - The world's largest collection of open access research papers.
- Making chemistry greener with solvent alternatives - University of Nottingham.
- Solvent modulation of column chromatography - PubMed.
- Pharmaceutical Waste and Environmental Safety – Sustainable Healthcare Practices.
- Green Chemistry: Eco-friendly Alternatives for Common Industrial Solvents and Cleaners (5 min read) | Blog | Alliance Chemical.
- This compound - ChemBK.
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
- Technical Support Center: Optimizing Recrystallization and Purification - Benchchem.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Introduction | Alternative Solvents for Green Chemistry | Books Gateway.
- Is there any method other than column chromatography to purify compound - ResearchGate.
- HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods | LCGC International.
- Recovery of Valuable Solvents from the Pharmaceutical industry Wastewater.
- Alternative Solvents for Green Chemistry - ResearchGate.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Column chromatography.
- Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents.
- Column chromatography - Wikipedia.
- Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Chemical Reviews - ACS Publications.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed.
- Purification of polar compounds - The Analytical Scientist.
- Theobromine cocrystals with monohydroxybenzoic acids – synthesis, X-ray structural analysis, solubility and thermal properties - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01020C.
- Recrystallization - Single Solvent.
- High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
- Tips for maximizing yield, purity and crystal size during recrystallization.
- Performing Column Chromatography - YouTube.
- Synthesis and purification of {sup 13}C labelled xanthine derivatives (Journal Article) | ETDEWEB - OSTI.GOV.
- Separation of xanthine and its N-methyl derivatives - Merck Millipore.
- (PDF) Extraction Of Theobromine From Natural Source: Characterization And Optimization..
- WO2009089677A1 - Theobromine production process - Google Patents.
- This compound 74409-52-2 | TCI AMERICA.
- Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - MDPI.
- Theobromine Impurities and Related Compound - Veeprho.
- Theobromine-impurities - Pharmaffiliates.
- Salts and Co-crystals of Theobromine and their phase transformations in water - Indian Academy of Sciences.
- Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
- This compound | CAS 74409-52-2 | SCBT.
- Buy Online CAS Number 74409-52-2 - TRC - this compound.
- Proximate Composition, Extraction, and Purification of Theobromine from Cacao Pod Husk (Theobroma Cacao L.) - MDPI.
- The estimation of theobromine in cocoa and its products - SciSpace.
- Extracting the theobromine from cocoa powder - YouTube.
- Theobromine - Wikipedia.
Sources
- 1. emergingpub.com [emergingpub.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 4. imjhealth.org [imjhealth.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. web.uvic.ca [web.uvic.ca]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
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- 18. alliancechemical.com [alliancechemical.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. lcms.cz [lcms.cz]
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- 22. researchgate.net [researchgate.net]
- 23. dec.group [dec.group]
Technical Support Center: Identifying Unknown Peaks in the Chromatogram of 1-(3-Chloropropyl)theobromine
This technical guide offers a structured and in-depth approach for researchers, scientists, and drug development professionals encountering unidentified peaks during the chromatographic analysis of 1-(3-Chloropropyl)theobromine. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective troubleshooting and structural elucidation.
Section 1: Foundational Knowledge - The Chemistry of this compound
A proactive approach to identifying unknown peaks begins with a solid understanding of the analyte's chemical properties and potential liabilities. This compound, a derivative of theobromine, possesses specific structural features that make it susceptible to particular transformations, which are common sources of impurities.
-
Synthesis-Related Impurities: The manufacturing process can introduce impurities. For instance, the starting material, theobromine, may not fully react, leaving it as a residual impurity. Other related methylxanthines like caffeine and theophylline can also be present as trace impurities.[1]
-
Degradation Pathways: The molecule can degrade under certain conditions. The chloropropyl group is a key reactive site.
-
Hydrolysis: In the presence of water, the chloro group can be displaced by a hydroxyl group, forming 1-(3-hydroxypropyl)theobromine.
-
Side Reactions: Other unforeseen reactions can lead to a variety of degradation products.
-
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section provides a systematic, question-and-answer-based guide to methodically identify the source of unknown peaks in your chromatogram.
FAQ 1: An unexpected peak has appeared in my HPLC chromatogram of this compound. What is the first step?
Answer:
The initial response should be a systematic verification of your analytical system and method to rule out extraneous sources of contamination. This process ensures that the peak is genuinely related to your sample and not an artifact of the instrumentation or procedure.
Logical Troubleshooting Workflow:
Sources
Overcoming poor reactivity of theobromine in alkylation
Technical Support Center: Theobromine Alkylation
Introduction: The Challenge of Theobromine's Reactivity
Welcome to the technical support guide for overcoming the poor reactivity of theobromine in alkylation reactions. Theobromine, a xanthine alkaloid, presents a unique synthetic challenge due to its chemical structure. It is an ambident nucleophile with multiple potential reaction sites (N1, N3, N7, N9). However, its N-H protons are only weakly acidic, and the molecule often exhibits poor solubility in common organic solvents.
This guide provides field-proven insights, troubleshooting workflows, and optimized protocols to help you navigate these challenges, ensuring higher yields, improved regioselectivity, and reproducible results in your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding theobromine alkylation.
Q1: Why is my theobromine alkylation reaction failing or showing very low conversion?
A: The most common culprits are incomplete deprotonation and poor solubility. Theobromine's N1-H proton has a pKa of approximately 9.9, meaning a sufficiently strong base is required to generate the reactive theobrominate anion. Furthermore, theobromine and its salt form are often poorly soluble in typical aprotic solvents, preventing the anion from reacting with the alkylating agent. The reaction is fundamentally a bimolecular nucleophilic substitution (SN2), which requires the reactants to be in the same phase.
Q2: Which nitrogen atom on theobromine is the most reactive for alkylation?
A: The reactivity is dictated by the acidity of the N-H protons. The N1 proton is significantly more acidic than the N7 or N3 protons. Therefore, under basic conditions, the N1 position is preferentially deprotonated, making it the most nucleophilic and the primary site for alkylation. This principle is fundamental to the synthesis of caffeine (1,3,7-trimethylxanthine) from theobromine (3,7-dimethylxanthine).
Q3: What is the best base to use for deprotonating theobromine?
A: The choice of base is critical and depends on the solvent system.
-
Aqueous/Biphasic Systems: Strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) are effective. They generate the sodium or potassium theobrominate salt.
-
Anhydrous Systems: For reactions in aprotic solvents like DMF or DMSO, stronger bases such as Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) are often required to achieve complete deprotonation.
Q4: Do I need a phase-transfer catalyst (PTC)?
A: A PTC is highly recommended for biphasic reactions (e.g., water/dichloromethane). Theobromine is deprotonated by a base (like NaOH) in the aqueous phase to form the theobrominate anion. This anion is insoluble in the organic phase where the alkylating agent resides. A PTC, such as Tetrabutylammonium Bromide (TBAB), forms an ion pair with the theobrominate anion, shuttling it into the organic phase to react. This dramatically increases the reaction rate.
Q5: How can I control the regioselectivity of the reaction to favor N1-alkylation?
A: Controlling regioselectivity hinges on exploiting the higher acidity of the N1 proton.
-
Use of a Stoichiometric Amount of Base: Using just over one equivalent of a suitable base ensures that only the most acidic proton (N1-H) is removed.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the N1 anion, favoring alkylation at that position.
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 40-60 °C) often provides kinetic control, favoring the formation of the N1-alkylated product.
Troubleshooting Guides: From Diagnosis to Solution
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: Low or No Product Yield
Your reaction has run for the specified time, but TLC or LC-MS analysis shows mostly unreacted starting material.
Caption: Troubleshooting workflow for low reaction yield.
-
Cause A: Incomplete Deprotonation
-
Why it happens: The base used is not strong enough to quantitatively deprotonate theobromine, leading to a low concentration of the active nucleophile.
-
Solution: Switch to a stronger base or a different solvent system. For instance, if potassium carbonate in acetone is failing, switching to sodium hydride in anhydrous DMF will provide much stronger basicity.
-
-
Cause B: Poor Reactant Solubility
-
Why it happens: If theobromine or its salt is not dissolved, the reaction is limited to the solid-liquid interface, resulting in extremely slow kinetics.
-
Solution: Change to a more suitable solvent. The table below compares common choices. Increasing the reaction temperature can also significantly improve solubility.
-
| Solvent | Dielectric Constant (ε) | Type | Suitability for Theobromine Alkylation |
| DMF | 37 | Polar Aprotic | Excellent: Solubilizes theobromine salts well. |
| DMSO | 47 | Polar Aprotic | Excellent: High boiling point, great solvent power. |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate: Lower boiling point, may be less effective. |
| Acetone | 21 | Polar Aprotic | Poor to Moderate: Often requires a PTC. |
| DCM | 9.1 | Aprotic | Poor: Used in biphasic systems with a PTC. |
-
Cause C: Inefficient Phase Transfer
-
Why it happens: In a biphasic system without a PTC, the theobrominate anion remains trapped in the aqueous layer and cannot react with the alkylating agent in the organic layer.
-
Solution: Introduce a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) or Hexadecyltributylphosphonium Bromide. A concentration of 1-5 mol% is typically sufficient.
-
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Your analysis shows the desired N1-alkylated product, but also significant amounts of N7-alkylated or other isomers.
-
Why it happens: Theobromine's conjugate base is an ambident nucleophile. While N1 is the most nucleophilic site, other nitrogen and even oxygen atoms can compete for the alkylating agent, especially under harsh conditions (e.g., very high temperatures) or if the N1 site is sterically hindered by the solvent or counter-ion.
-
Solution:
-
Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 40-50 °C). This favors the kinetically preferred N1 product.
-
Optimize the Base/Solvent System: Using a bulky base or a solvent that coordinates strongly with the counter-ion can sometimes influence which site is more accessible. A classic approach is the use of sodium hydroxide in a controlled manner to selectively generate the N1 anion.
-
Optimized Experimental Protocols
These protocols are designed to be self-validating and address the core challenges of theobromine alkylation.
Protocol 1: N1-Methylation via Phase-Transfer Catalysis (PTC)
This method is robust, scalable, and avoids harsh anhydrous conditions. It is ideal for converting theobromine to caffeine.
Caption: Phase-transfer catalysis cycle for theobromine methylation.
-
Setup: To a round-bottom flask equipped with a condenser and a magnetic stirrer, add theobromine (1.0 eq), dichloromethane (DCM, 10 mL per gram of theobromine), and Tetrabutylammonium Bromide (TBAB, 0.05 eq).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (NaOH, 1.1 eq) in water (5 mL per gram of NaOH). Add this aqueous solution to the reaction flask.
-
Stirring: Stir the biphasic mixture vigorously for 20 minutes at room temperature to ensure the formation of the theobrominate-TBA ion pair.
-
Alkylation: Add dimethyl sulfate (1.1 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate PPE. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 40 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Workup: After completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude caffeine. Recrystallize from hot water or ethanol if necessary.
References
-
Title: The pKa of Theobromine Source: Chemicalize by ChemAxon URL: [Link]
-
Title: A simple, rapid, and high-yield N-methylation of theobromine to caffeine Source: ResearchGate (citing a publication in Synthetic Communications) URL: [Link]
-
Title: Synthesis of Caffeine from Theobromine Source: Studocu (sharing a university lab manual) URL: [Link]
Storage and stability guidelines for 1-(3-Chloropropyl)theobromine
Welcome to the technical support guide for 1-(3-Chloropropyl)theobromine. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the proper storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and troubleshoot potential issues.
I. Core Concepts: Understanding the Stability of this compound
This compound is a derivative of theobromine, a purine alkaloid. Its stability is primarily influenced by two key structural features: the theobromine ring system and the 3-chloropropyl side chain. Understanding the potential degradation pathways of each is crucial for proper handling and storage.
Theobromine itself can undergo metabolic degradation through demethylation to form methylxanthines and subsequent oxidation.[1][2] While less likely under typical storage conditions, prolonged exposure to harsh environments could potentially affect the integrity of the purine ring.
More critically, the 3-chloropropyl group, an alkyl halide, is susceptible to nucleophilic substitution and elimination reactions.[3][4][5] The primary concern during storage is hydrolysis, where the chlorine atom is displaced by a hydroxyl group from water, forming 1-(3-hydroxypropyl)theobromine. This is why the compound is designated as "moisture sensitive".[2][6]
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under an inert gas (e.g., nitrogen or argon) in a refrigerator at 2-8°C.[2][6] The container should be tightly sealed to prevent moisture ingress. For short-term storage, room temperature in a cool, dark, and dry place (<15°C) is acceptable, but refrigeration is recommended for prolonged periods.
Q2: What is the expected shelf-life of this compound?
The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored as recommended (2-8°C, under inert gas, tightly sealed), the compound should remain stable for an extended period. However, it is best practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if there are any signs of degradation. A protocol for stability testing is provided in Section IV.
Q3: Is this compound hygroscopic?
Yes, the compound is described as "moisture sensitive," which indicates hygroscopic properties.[2][6] Absorbed moisture can lead to hydrolysis of the chloropropyl side chain, impacting the purity and performance of the material in your experiments.[7][8]
Q4: What solvents are suitable for dissolving this compound?
This compound has slight solubility in Dimethyl Sulfoxide (DMSO) and Methanol, particularly with heating.[2][6] When preparing stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.
Q5: What are the primary safety precautions when handling this compound?
Standard laboratory personal protective equipment (PPE) should be worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[6]
III. Troubleshooting Guide
This section addresses common problems that may arise during the use of this compound, with a focus on issues related to its storage and stability.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected reaction outcomes. | Degradation of the starting material due to improper storage. The presence of 1-(3-hydroxypropyl)theobromine can lead to different reaction pathways or inhibition of the desired reaction. | 1. Verify the purity of your this compound using a suitable analytical method like HPLC (see Section IV for a suggested method). 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Ensure that the compound is stored under the recommended conditions (2-8°C, under inert gas, tightly sealed). |
| Difficulty in achieving complete dissolution in anhydrous solvents. | The compound may have absorbed moisture, leading to clumping and altered solubility. | 1. Dry the compound under vacuum in the presence of a desiccant before use. 2. For future use, store the compound in a desiccator, especially after opening the original container. Consider aliquoting the compound into smaller, single-use vials to minimize exposure of the bulk material to atmospheric moisture.[9] |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | This is a strong indicator of degradation. The new peaks could correspond to hydrolysis products or other degradants. | 1. Attempt to identify the degradation products. Based on the structure, the primary hydrolysis product is likely 1-(3-hydroxypropyl)theobromine. 2. Perform a forced degradation study (see Section IV) to intentionally generate degradation products and confirm their retention times relative to the parent compound.[10][11][12] |
| Visual changes in the solid material (e.g., clumping, discoloration). | Moisture absorption is a likely cause of clumping. Discoloration could indicate more significant degradation. | 1. Do not use material that has visibly changed. 2. Review your storage and handling procedures. Ensure containers are sealed tightly with parafilm after each use and stored in a low-humidity environment.[9] |
Troubleshooting Workflow for Unexpected Experimental Results
Caption: Decision tree for troubleshooting experimental issues.
IV. Experimental Protocols for Stability Assessment
To ensure the quality of your this compound, particularly for long-term studies or when using older batches, performing a stability assessment is recommended.
A. Stability-Indicating HPLC Method (Suggested Starting Conditions)
This method is designed to separate the parent compound from its potential hydrolysis product. Optimization may be required based on your specific HPLC system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm.[13]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Inject the working solution into the HPLC system.
-
The retention time of the parent compound should be established. The potential hydrolysis product, being more polar, is expected to have a shorter retention time.
B. Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound under stress conditions and for developing a robust stability-indicating analytical method.[10][11][12]
Objective: To intentionally degrade this compound to identify potential degradation products and confirm the specificity of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2-4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a transparent container) to direct sunlight or a photostability chamber for 24-48 hours.
Analysis: Analyze all stressed samples by the developed HPLC method. Compare the chromatograms to that of an unstressed control sample. The appearance of new peaks will indicate degradation products.
Workflow for Stability Testing
Caption: Workflow for routine stability testing of this compound.
V. Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Long-Term Storage | 2-8°C, under inert gas, tightly sealed container.[2][6] | To minimize thermal degradation and prevent hydrolysis due to moisture. |
| Handling | Use in a well-ventilated area (fume hood), with appropriate PPE.[1] | To prevent inhalation of dust and contact with skin and eyes. |
| Solvent Preparation | Use anhydrous solvents for preparing stock solutions. | To prevent hydrolysis of the chloropropyl group. |
| Stability Verification | Re-test purity after prolonged storage or if degradation is suspected. | To ensure the integrity of the starting material for experiments. |
| Disposal | Dispose of in accordance with local regulations for chemical waste. | To ensure environmental safety. |
VI. References
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound.
-
ChemBK. This compound.
-
ChemicalBook. This compound CAS#: 74409-52-2.
-
Ambar Lab. (2023, March 7). How we validate new laboratory reagents.
-
MedCrave online. (2016, December 14). Forced Degradation Studies.
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary.
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
-
PubMed. (2019, November 26). A protocol for testing the stability of biochemical analytes. Technical document.
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SCION Instruments. Good Laboratory Practice: Sample and Reagent Storage and Stability.
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NIH. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
-
ResearchGate. (2025, August 10). Degradation of Theobromine in Cocoa (Theobroma cacao) by-products by Fermentation with Aspergillus niger.
-
Food Technology and Biotechnology. Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detectio.
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NIH. Development of forced degradation and stability indicating studies of drugs—A review.
-
Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with U.
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Lab Reagents. (2025, November 27). How to Handle Expired Lab Reagents: Tips for Safe and Effective Use.
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
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Labtest. Reagents Storage and stability . Precautions and warnings.
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ResearchGate. Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products.
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ResearchGate. Degradation of theophylline and caffeine by theobromine-degrading....
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
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Alkyl Halides.
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Breaking Down Alkyl Halides: Key Reactions and Uses.
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Horizon IRD. Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi.
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ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
-
JOCPR. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
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PubMed. (2001, August). Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products.
-
PubMed. Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products.
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Organic Chemistry Sample Test Unit 3. (2020, November 3). Solving Problems involving Alkynes and Alkyl Halides.
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PubMed. (2023, February 6). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
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Chemistry Steps. Introduction to Alkyl Halides.
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NIH. (2019, January 3). Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis.
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Google Patents. JP3427145B2 - Method for producing 3-chloropropyltrimethoxysilane.
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ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data.
-
Evolution of the biochemistry underpinning purine alkaloid metabolism in plants.
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ResearchGate. (2022, November 10). Occurrence of Purine Alkaloids.
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PubMed. (2024, November 18). Evolution of the biochemistry underpinning purine alkaloid metabolism in plants.
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Pearson+. What compounds are obtained from the following hydrolysis reactio... | Study Prep.
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ResearchGate. (2025, August 7). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(3-Chloropropyl)theobromine
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel compounds, such as 1-(3-Chloropropyl)theobromine, a derivative of the naturally occurring xanthine alkaloid theobromine, necessitates a multi-faceted analytical approach to ensure the desired molecular architecture has been achieved.[1][2] This guide provides an in-depth comparison of key analytical techniques for the structural validation of this compound, complete with experimental protocols and data interpretation, to ensure the integrity of your research and development endeavors.
The Imperative of Orthogonal Validation
In the synthesis of this compound, typically achieved through the N-alkylation of theobromine, the primary challenge is to confirm the precise location of the 3-chloropropyl group. Theobromine possesses two potential nitrogen sites for alkylation on its xanthine core. While the desired product is the N1-substituted isomer, the potential for substitution at other positions, alongside other side-reactions, necessitates a robust validation strategy. Relying on a single analytical technique is fraught with peril; therefore, an orthogonal approach, employing multiple, complementary methods, is paramount.
This guide will focus on a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules.[3] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Causality Behind Experimental Choices in NMR
For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and connectivity of the propyl chain, while ¹³C NMR will verify the carbon skeleton and the position of substitution on the theobromine core. The choice of a deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), is critical for solubilizing the compound and providing a clean spectral window.
Comparative Analysis: this compound vs. Theobromine
The key to validating the structure of this compound lies in comparing its NMR spectra to that of the starting material, theobromine. The most significant changes will be observed in the chemical shifts associated with the N1 position and the appearance of new signals corresponding to the 3-chloropropyl group.
Table 1: Comparative ¹H NMR Data (Predicted for this compound in DMSO-d6)
| Proton | Theobromine (Experimental, ppm) [4] | This compound (Predicted, ppm) | Rationale for Shift |
| C8-H | ~7.9 | ~8.0 | Minimal change expected, distant from the site of substitution. |
| N3-CH₃ | ~3.3 | ~3.4 | Minor downfield shift due to electronic changes in the ring system. |
| N7-CH₃ | ~3.8 | ~3.9 | Minor downfield shift due to electronic changes in the ring system. |
| N1-CH₂- | N/A | ~4.2 (triplet) | Appearance of a new triplet, deshielded by the adjacent nitrogen atom. |
| -CH₂- | N/A | ~2.2 (quintet) | New quintet, shielded relative to the N1-CH₂ and Cl-CH₂ groups. |
| -CH₂-Cl | N/A | ~3.7 (triplet) | New triplet, deshielded by the electronegative chlorine atom. |
Table 2: Comparative ¹³C NMR Data (Predicted for this compound in DMSO-d6)
| Carbon | Theobromine (Experimental, ppm) | This compound (Predicted, ppm) | Rationale for Shift |
| C2 | ~155 | ~154 | Minor shift. |
| C4 | ~148 | ~147 | Minor shift. |
| C5 | ~106 | ~107 | Minor shift. |
| C6 | ~151 | ~150 | Minor shift. |
| C8 | ~141 | ~142 | Minor shift. |
| N3-CH₃ | ~29 | ~30 | Minor shift. |
| N7-CH₃ | ~33 | ~34 | Minor shift. |
| N1-CH₂- | N/A | ~45 | New signal in the aliphatic region. |
| -CH₂- | N/A | ~30 | New signal in the aliphatic region. |
| -CH₂-Cl | N/A | ~42 | New signal, deshielded by the chlorine atom. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of DMSO-d6 in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Shim the instrument to obtain optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule. Compare the obtained spectra with the data for theobromine and the predicted values for this compound.
Caption: Workflow for NMR-based structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] While not as definitive as NMR for complete structural elucidation, it serves as an excellent complementary method to confirm the presence of key structural motifs and the absence of starting materials.
Causality Behind Experimental Choices in FT-IR
The choice of sampling technique, such as Attenuated Total Reflectance (ATR), is often preferred for its simplicity and minimal sample preparation. The analysis will focus on the disappearance of the N-H stretch from theobromine and the appearance of new C-H and C-Cl stretching vibrations.
Comparative Analysis: Key Vibrational Modes
The FT-IR spectrum of this compound will exhibit characteristic differences from that of theobromine.
Table 3: Comparative FT-IR Data
| Functional Group | Theobromine (cm⁻¹) [6] | This compound (Expected, cm⁻¹) | Interpretation |
| N-H Stretch | ~3114 | Absent | Disappearance of this peak is a strong indicator of successful N1-alkylation. |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | Should remain largely unchanged. |
| C-H Stretch (Aliphatic) | N/A | ~2960-2850 | Appearance of new peaks corresponding to the CH₂ groups of the propyl chain. |
| C=O Stretch | ~1690, ~1650 | ~1690, ~1650 | The two carbonyl stretches should be present with minimal shifts. |
| C-N Stretch | Multiple peaks in fingerprint region | Multiple peaks in fingerprint region | The overall pattern in the fingerprint region will change upon substitution. |
| C-Cl Stretch | N/A | ~780-540 | Appearance of a new peak in the lower wavenumber region, confirming the presence of the chloro group.[6][7] |
Experimental Protocol: FT-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Label the significant peaks in the spectrum and compare them to the spectrum of theobromine. Look for the key changes outlined in Table 3.
Caption: Workflow for FT-IR analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry.[8] It is invaluable for confirming the molecular weight of the target compound and assessing its purity.
Causality Behind Experimental Choices in LC-MS
A reversed-phase HPLC method is typically employed to separate the product from any unreacted starting materials or byproducts. Electrospray ionization (ESI) is a soft ionization technique well-suited for a molecule like this compound, which is expected to readily form a protonated molecular ion [M+H]⁺.
Comparative Analysis: Molecular Weight and Purity
The primary goal of the MS analysis is to confirm the molecular weight of this compound (256.69 g/mol ).[9] The mass spectrum should show a prominent peak at m/z 257.07 for the [M+H]⁺ ion. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observable in the molecular ion cluster, with a peak at m/z 259.07 with roughly one-third the intensity of the m/z 257.07 peak.
The LC chromatogram will provide a quantitative measure of the sample's purity. Potential impurities to look for include unreacted theobromine and byproducts from the alkylation reaction, such as the N-allyl derivative that could form via dehydrohalogenation of the alkylating agent.[10]
Table 4: Comparative LC-MS Data
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected Retention Time |
| Theobromine | 180.16 | 181.07 | Shorter than the product |
| This compound | 256.69 | 257.07 | Target Retention Time |
| N-allyl Theobromine (potential impurity) | 220.21 | 221.09 | May be similar to the product |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a working concentration of ~10 µg/mL.
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content to ensure separation of all components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the analyte.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks.
-
Extract the mass spectrum for the major peak and confirm the presence of the [M+H]⁺ ion with the correct m/z and isotopic pattern.
-
Integrate the peak areas in the chromatogram to determine the purity of the sample.
-
Caption: Workflow for LC-MS analysis.
Conclusion
The structural validation of this compound is a critical step in its synthesis and subsequent use in research and development. A single analytical technique is insufficient to provide the necessary level of confidence. By employing a combination of NMR, FT-IR, and LC-MS, researchers can build a comprehensive and self-validating dataset that confirms the molecular structure, functional group composition, molecular weight, and purity of the synthesized compound. This rigorous, multi-faceted approach ensures the scientific integrity of the work and provides a solid foundation for future studies.
References
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Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
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Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2023). AZoM. [Link]
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NMR Predictor. (n.d.). Chemaxon. [Link]
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Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]
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Predict 13C Carbon NMR Spectra. (n.d.). NMRDB.org. [Link]
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FT-IR vibrational frequencies (cm −1 ) of theobromine salts. (2014). ResearchGate. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
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Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. (2005). PubMed. [Link]
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1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0002825). (n.d.). Human Metabolome Database. [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
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Simulate and predict NMR spectra. (n.d.). NMRDB.org. [Link]
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nmrshiftdb2 - open nmr database on the web. (n.d.). nmrshiftdb2. [Link]
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CASCADE - Colorado State University. (n.d.). Colorado State University. [Link]
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Spectra Prediction - CFM-ID. (n.d.). CFM-ID. [Link]
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A free easy tool for predicting NMR chemical shifts. (2021). YouTube. [Link]
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PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]
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CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]
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Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]
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A new program to 13C NMR spectrum prediction based on tridimensional models. (2001). ResearchGate. [Link]
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This compound. (n.d.). ChemBK. [Link]
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PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. (n.d.). PTC Organics, Inc.. [Link]
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A Comparative NMR Analysis of 1-(3-Chloropropyl)theobromine: A Guide for Researchers
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-Chloropropyl)theobromine, a derivative of the naturally occurring methylxanthine, theobromine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective by contrasting the spectral features of the synthesized derivative with its parent compound, theobromine. The experimental protocols and data interpretation herein serve as a valuable resource for the structural elucidation and quality control of N-alkylated xanthines.
Introduction: The Significance of NMR in Xanthine Derivative Characterization
Theobromine, a key alkaloid in cocoa, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including vasodilator and antitumor properties[1][2]. The synthesis of analogs such as this compound allows for the exploration of structure-activity relationships. In this context, NMR spectroscopy is an indispensable tool for confirming the successful alkylation at the N1 position and for the complete structural characterization of the resulting molecule. This guide will walk through the expected ¹H and ¹³C NMR spectral data for this compound, contextualized by a comparison with the well-documented spectrum of theobromine.
Experimental Protocols
Sample Preparation for NMR Analysis
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v)
-
Pasteur pipette
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical and should be based on the solubility of the analyte and minimal interference from residual solvent peaks.
-
Add the internal standard, TMS, to the solvent.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition
The following are typical acquisition parameters for ¹H and ¹³C NMR on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.0 s
-
Spectral Width (sw): 20 ppm (-5 to 15 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm (-20 to 220 ppm)
-
Temperature: 298 K
Results and Discussion: A Comparative Spectral Analysis
The introduction of the 3-chloropropyl group at the N1 position of the theobromine scaffold induces significant and predictable changes in the NMR spectra. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and compare it with experimental data for theobromine.
Molecular Structures
To visualize the atomic numbering and structural differences, the following diagrams are provided.
Caption: Molecular structures of Theobromine and this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of theobromine is relatively simple, exhibiting signals for the two N-methyl groups and the C8-H proton. The introduction of the 3-chloropropyl chain at N1 in this compound adds three new proton environments.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | Theobromine (Experimental, in DMSO-d₆)[3][4] | This compound (Predicted) | Expected Multiplicity & J-coupling (Hz) | Rationale for Chemical Shift Change |
| N3-CH₃ | 3.34 | ~3.4 | Singlet | Minimal change expected as it is distant from the site of modification. |
| N7-CH₃ | 3.85 | ~3.9 | Singlet | Minor downfield shift due to electronic changes in the purine ring system. |
| C8-H | 7.97 | ~8.0 | Singlet | Slight downfield shift due to altered electron density in the imidazole ring. |
| N1-CH₂ (α) | - | ~4.2 | Triplet, J ≈ 7 Hz | Deshielded due to the adjacent electronegative nitrogen atom of the purine ring. |
| -CH₂- (β) | - | ~2.2 | Quintet, J ≈ 7 Hz | Shielded relative to the α and γ protons. |
| -CH₂-Cl (γ) | - | ~3.7 | Triplet, J ≈ 7 Hz | Deshielded due to the electronegative chlorine atom. |
The most notable differences in the ¹H NMR spectrum of this compound compared to theobromine are the appearance of three new signals corresponding to the propyl chain protons. The methylene group attached to the N1 position (α) is expected to be the most downfield of the chain protons due to the deshielding effect of the purine ring. The methylene group attached to the chlorine atom (γ) will also be significantly downfield. The central methylene group (β) is expected to be the most upfield of the chain protons. The splitting patterns (triplet, quintet, triplet) are characteristic of a propyl chain and provide clear evidence of its connectivity.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The alkylation at N1 is expected to influence the chemical shifts of the surrounding carbon atoms in the purine ring, in addition to introducing three new carbon signals from the propyl chain.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Theobromine (Experimental)[1] | This compound (Predicted) | Rationale for Chemical Shift Change |
| N3-CH₃ | 29.6 | ~29.8 | Minimal change. |
| N7-CH₃ | 33.4 | ~33.6 | Minor shift due to electronic effects. |
| C2 | 155.3 | ~155.0 | Minor upfield shift due to the electron-donating effect of the alkyl group at N1. |
| C4 | 148.6 | ~149.0 | Downfield shift due to the influence of the N1 substituent. |
| C5 | 106.9 | ~107.5 | Downfield shift due to altered electron density. |
| C6 | 151.4 | ~151.2 | Minor change. |
| C8 | 141.6 | ~142.0 | Downfield shift due to electronic changes in the imidazole ring. |
| N1-CH₂ (α) | - | ~45.0 | Typical chemical shift for a carbon attached to a nitrogen in a heterocyclic system. |
| -CH₂- (β) | - | ~30.0 | Aliphatic carbon chemical shift. |
| -CH₂-Cl (γ) | - | ~41.0 | Downfield shift due to the electronegative chlorine atom. |
The introduction of the 3-chloropropyl group at N1 leads to predictable changes in the chemical shifts of the purine ring carbons. The carbons in the pyrimidine ring (C2, C4, C6) and the imidazole ring (C5, C8) will experience shifts due to the electronic perturbation caused by the N1-alkylation. The three new signals from the propyl chain will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the nitrogen and chlorine atoms.
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the NMR spectra can be summarized in the following workflow:
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloropropyl)theobromine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(3-Chloropropyl)theobromine, a derivative of the naturally occurring methylxanthine, theobromine. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control in pharmaceutical development. This document will compare its fragmentation with the well-documented patterns of the parent compound, theobromine, providing a clear rationale for the observed spectral differences based on fundamental principles of mass spectrometry.
Introduction to this compound and the Rationale for Mass Spectrometric Analysis
This compound (C₁₀H₁₃ClN₄O₂) is a synthetic derivative of theobromine, a purine alkaloid found in cocoa beans.[1][2][3] The introduction of the 3-chloropropyl group at the N1 position of the xanthine core significantly alters its physicochemical properties, influencing its potential pharmacological activity and metabolic fate. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such novel compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, we can deduce its molecular weight and glean detailed structural information. This guide will focus on the fragmentation patterns observed under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound is predicted to be a composite of the fragmentation of the theobromine core and the attached 3-chloropropyl side chain.
Key Fragmentation Characteristics of Halogenated Compounds
Organic compounds containing chlorine exhibit a characteristic isotopic pattern in their mass spectra. Due to the natural abundance of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, any fragment containing a single chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two m/z units, with the M+ peak being about three times more intense than the M+2 peak.[4] This isotopic signature is a key diagnostic tool for identifying chlorine-containing fragments.
Common fragmentation pathways for alkyl halides include the loss of the halogen atom as a radical and α-cleavage, which is the breaking of the bond adjacent to the carbon bearing the halogen.[5][6]
Established Fragmentation of the Theobromine Core
The fragmentation of theobromine, particularly under electrospray ionization (ESI), has been studied.[7][8][9][10][11] Key fragmentation events involve the loss of a methyl isocyanate group (-CH₃NCO) and subsequent cleavages of the purine ring structure.
Comparative Fragmentation Analysis: this compound vs. Theobromine
This section details the expected fragmentation of this compound and contrasts it with the known fragmentation of theobromine.
Electron Ionization (EI) Fragmentation
Electron ionization is a high-energy technique that typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.
This compound - Predicted EI Fragmentation:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 256 (for ³⁵Cl) and 258 (for ³⁷Cl) with a 3:1 intensity ratio, confirming the presence of one chlorine atom.
-
Loss of Chlorine Radical (M-Cl)⁺: A significant fragment should appear at m/z 221, resulting from the cleavage of the C-Cl bond. This is a common fragmentation pathway for alkyl chlorides.[5][6]
-
α-Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain (alpha to the theobromine nitrogen) would lead to a fragment at m/z 193.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to the elimination of propene and the formation of an ion at m/z 214.
-
Fragments from the Theobromine Core: Fragments characteristic of the theobromine structure are also expected, such as those resulting from the loss of methyl isocyanate.
Theobromine - Known EI Fragmentation:
-
Molecular Ion (M⁺˙): The molecular ion appears at m/z 180.
-
Primary Fragmentation: The major fragmentation pathway involves the loss of a methyl isocyanate (-CH₃NCO) group, leading to a prominent ion at m/z 123. Further fragmentation of the purine ring is also observed.
Table 1: Comparison of Major Predicted EI Fragments
| Fragment Description | This compound (Predicted m/z) | Theobromine (Known m/z) |
| Molecular Ion | 256/258 | 180 |
| Loss of Cl radical | 221 | - |
| α-Cleavage | 193 | - |
| Loss of -CH₃NCO | 199/201 | 123 |
Diagram 1: Predicted EI Fragmentation of this compound
Caption: Predicted EI fragmentation pathways for this compound.
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with less fragmentation than EI.[12][13] Collision-induced dissociation (CID) is then used to induce fragmentation.
This compound - Predicted ESI-MS/MS Fragmentation:
-
Precursor Ion ([M+H]⁺): The protonated molecule will be observed at m/z 257/259.
-
Loss of HCl: A common fragmentation for protonated alkyl halides is the neutral loss of HCl, which would result in a fragment at m/z 221.
-
Cleavage of the Propyl Chain: Fragmentation of the propyl chain can occur, leading to the formation of the protonated theobromine at m/z 181.
-
Fragments from the Theobromine Core: As with EI, fragmentation of the xanthine core, such as the loss of methyl isocyanate from the protonated molecule, is expected.
Theobromine - Known ESI-MS/MS Fragmentation:
-
Precursor Ion ([M+H]⁺): The protonated molecule is observed at m/z 181.[14]
-
Primary Fragmentation: The most prominent fragment in the MS/MS spectrum of protonated theobromine is typically the loss of methyl isocyanate, resulting in a fragment at m/z 124.[10] The loss of water can also be observed.[10]
Table 2: Comparison of Major Predicted ESI-MS/MS Fragments
| Fragment Description | This compound (Predicted m/z) | Theobromine (Known m/z) |
| Precursor Ion [M+H]⁺ | 257/259 | 181 |
| Loss of HCl | 221 | - |
| Formation of [Theobromine+H]⁺ | 181 | - |
| Loss of -CH₃NCO | 200/202 | 124 |
Diagram 2: Predicted ESI-MS/MS Fragmentation of this compound
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Experimental Protocol for Mass Spectrometric Analysis
The following is a general protocol for the analysis of this compound by LC-MS.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system with ESI source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of methanol and water with 0.1% formic acid.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any impurities (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Tandem Mass Spectrometry (ESI-MS/MS):
-
Select the [M+H]⁺ ion (m/z 257) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Conclusion
The mass spectrometric fragmentation of this compound provides a wealth of structural information that allows for its confident identification and differentiation from its parent compound, theobromine. The presence of the chloropropyl group introduces unique fragmentation pathways, most notably the loss of a chlorine radical or hydrogen chloride, and the characteristic isotopic pattern of chlorine serves as a definitive marker. By comparing the fragmentation patterns of the derivative and the parent compound, researchers can gain a deeper understanding of the molecule's structure and stability in the gas phase. The methodologies and predicted fragmentation patterns outlined in this guide provide a solid foundation for the analysis of this compound and similar derivatives in various research and development settings.
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A Comparative Analysis of Theobromine and its Synthetic Derivative, 1-(3-Chloropropyl)theobromine
A Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the modification of natural alkaloids offers a fertile ground for the discovery of novel therapeutic agents. Theobromine, a well-known methylxanthine found in cocoa, has long been of interest for its diverse physiological effects.[1] The strategic addition of functional groups to its core structure can dramatically alter its physicochemical properties and biological activity, opening new avenues for drug development. This guide provides a detailed comparative study of theobromine and a key synthetic intermediate, 1-(3-Chloropropyl)theobromine, offering insights into their structural and functional differences.
Introduction: From Natural Alkaloid to Synthetic Precursor
Theobromine (3,7-dimethylxanthine) is a purine alkaloid naturally occurring in the cacao plant.[1] It is structurally similar to caffeine and theophylline, sharing their characteristic methylxanthine core.[1] Its biological effects are primarily attributed to its role as a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor.[1][2] These actions contribute to its known effects as a mild stimulant, vasodilator, and diuretic.[1]
This compound, on the other hand, is a synthetic derivative of theobromine, characterized by the addition of a 3-chloropropyl group at the N1 position of the xanthine ring. This modification renders it a valuable intermediate in the synthesis of a variety of more complex theobromine derivatives with potential therapeutic applications in fields such as cardiology and neurology.[3] While direct biological data on this compound is scarce, its structural modifications suggest potential alterations in its activity profile compared to the parent compound.
Physicochemical Properties: A Tale of Two Solubilities
The addition of the chloropropyl group to the theobromine scaffold is expected to significantly impact its physicochemical properties, most notably its solubility and lipophilicity.
| Property | Theobromine | This compound | Reference(s) |
| Molecular Formula | C₇H₈N₄O₂ | C₁₀H₁₃ClN₄O₂ | [1] |
| Molecular Weight | 180.16 g/mol | 256.69 g/mol | [1] |
| Melting Point | 351 °C | 145-148 °C | [1] |
| Solubility in Water | Slightly soluble (330 mg/L) | Predicted to be less soluble than theobromine | [1] |
| LogP (Octanol-Water Partition Coefficient) | -0.78 | Predicted to be higher than theobromine | Inferred |
Theobromine's relatively low water solubility can be a limiting factor in its bioavailability.[1] The introduction of the lipophilic 3-chloropropyl chain in this compound is anticipated to further decrease its aqueous solubility while increasing its solubility in organic solvents. This enhanced lipophilicity could potentially improve its ability to cross cellular membranes, a critical factor in drug efficacy.
Biological Activity: Knowns and Inferences
The primary mechanisms of action for theobromine are well-established. It acts as a competitive antagonist at adenosine A1 and A2A receptors and as an inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][4]
Adenosine Receptor Antagonism
Theobromine's affinity for adenosine receptors is modest compared to caffeine. This weaker interaction is thought to be responsible for its milder stimulant effects on the central nervous system.
The effect of the N1-chloropropyl substitution on adenosine receptor binding in this compound has not been experimentally determined. However, studies on other N-alkylated xanthine derivatives suggest that modifications at this position can significantly influence receptor affinity and selectivity.
Phosphodiesterase Inhibition
Theobromine's inhibition of PDEs contributes to its physiological effects, such as smooth muscle relaxation and bronchodilation.[4][6]
-
Theobromine:
-
Inhibits PDE4D in adipose tissue and cells.[7]
-
Direct PDE inhibition data for this compound is unavailable. The presence of the flexible chloropropyl chain could potentially allow for different interactions within the active site of PDE enzymes, possibly altering its inhibitory potency and selectivity.
Inferred Activity of this compound
Given its role as a synthetic intermediate, this compound is primarily valued for its reactive chloropropyl group, which allows for the facile introduction of various functionalities.[3] The resulting derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[8][9] It is plausible that this compound itself may possess some level of biological activity, though likely as a precursor to more potent molecules.
Experimental Protocols: A Framework for Comparative Analysis
To empirically compare the biological activities of theobromine and this compound, standardized in vitro assays are essential. The following protocols provide a foundation for such a comparative study.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on a given cell line.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of theobromine and this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Causality: The MTT assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative assessment of the cytotoxic potential of the compounds.
Adenosine Receptor Binding Assay
This competitive binding assay can be used to determine the affinity of the compounds for adenosine receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the adenosine receptor of interest (e.g., A1 or A2A).
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled adenosine receptor ligand (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of the test compounds (theobromine or this compound).
-
Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Generate a displacement curve by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value can be determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Causality: This assay relies on the principle of competitive binding. The test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Visualizing the Mechanisms
To better understand the biological context of these compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Adenosine Receptor Signaling Pathway and Theobromine's Antagonistic Action.
Caption: General Experimental Workflow for In Vitro Comparative Analysis.
Concluding Remarks and Future Directions
Theobromine continues to be a valuable lead compound in drug discovery, with its derivatives showing promise in various therapeutic areas.[8][9] this compound serves as a crucial stepping stone in the synthesis of these novel derivatives. While its own biological activity profile is not well-characterized, its structural features suggest a departure from the properties of its parent compound, particularly in terms of lipophilicity and potential interactions with biological targets.
Future research should focus on the direct experimental evaluation of this compound's biological activity. Determining its affinity for adenosine receptors and its inhibitory profile against various phosphodiesterases would provide a much-needed baseline for comparison with theobromine and other derivatives. Such studies would not only enhance our understanding of the structure-activity relationships of N1-substituted xanthines but also aid in the rational design of more potent and selective therapeutic agents.
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Metwaly, A. M., Eissa, I. H., Yousef, R. G., Elkaeed, E. B., Alsfouk, A. A., Husein, D. Z., ... & Elkady, H. (2023). Identification of new theobromine-based derivatives as potent VEGFR-2 inhibitors: design, semi-synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 14(8), 1547-1565. [Link]
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Jang, Y. J., Kim, M. S., Lee, J., Kim, W. H., & Lee, K. T. (2020). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. Journal of Functional Foods, 64, 103657. [Link]
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Metwaly, A. M., Eissa, I. H., Yousef, R. G., Elkaeed, E. B., Alsfouk, A. A., Husein, D. Z., ... & Elkady, H. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR-2: Semisynthesis, in silico and in vitro Studies. ChemistrySelect, 8(12), e202204689. [Link]
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Metwaly, A. M., Eissa, I. H., Yousef, R. G., Elkaeed, E. B., Alsfouk, A. A., Husein, D. Z., ... & Elkady, H. (2023). New Theobromine Apoptotic Analogue with Anticancer Potential Targeting the EGFR Protein: Computational and In Vitro Studies. ACS Omega, 8(13), 12051-12067. [Link]
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Metwaly, A. M., Eissa, I. H., Yousef, R. G., Elkaeed, E. B., Alsfouk, A. A., Husein, D. Z., ... & Elkady, H. (2023). A Theobromine Derivative with Anticancer Properties Targeting VEGFR‐2: Semisynthesis, in silico and in vitro Studies. ChemistrySelect, 8(12), e202204689. [Link]
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Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510. [Link]
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Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510. [Link]
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Yoneda, M., Sugimoto, N., Katakura, M., Matsuzaki, K., Tanigami, H., Yachie, A., ... & Shido, O. (2017). Theobromine up-regulates cerebral brain-derived neurotrophic factor and facilitates motor learning in mice. Journal of nutritional biochemistry, 39, 110-116. [Link]
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Oz Bedir, F. N., & Ozturk, G. (2024). In vitro anticancer effect of theobromine in A549 non-small cell lung cancer cells. International Journal of Medical Biochemistry, 7(3), 143-149. [Link]
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Wang, Y., & Waller, D. P. (1994). Theobromine toxicity on Sertoli cells and comparison with cocoa extract in male rats. Toxicology letters, 70(2), 155-164. [Link]
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Jang, Y. J., Kim, M. S., Lee, J., Kim, W. H., & Lee, K. T. (2020). Theobromine inhibits PDE4D in adipose tissue and cells. [Link]
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Baggott, M. J., Childs, E., Hart, A. B., de Bruin, E., Palmer, A. A., Wilkinson, J. E., & de Wit, H. (2013). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 228(1), 109–118. [Link]
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Kumar, A., & Singh, N. (2022). Neuroprotective Effects of Theobromine in permanent bilateral common carotid artery occlusion rat model of cerebral hypoperfusion. Neurological Sciences, 43(8), 4935-4947. [Link]
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Sumiyoshi, E., Matsuzaki, K., Katakura, M., Nazib, S., Hossain, S., Maejima, S., ... & Shido, O. (2023). Chronic Theobromine Administration Attenuates Short-Term Memory Decline via Neurotrophic, Anti-Inflammatory and Antioxidant Mechanisms in Senescence-Accelerated Mouse Prone 8 (SAMP8). The Journal of Nutritional Biochemistry, 109258. [Link]
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A Comparative Guide to the Biological Activities of 1-(3-Chloropropyl)theobromine and Caffeine for Preclinical Research
This guide provides an in-depth comparison of the known biological activities of the widely studied methylxanthine, caffeine, and a predictive analysis of the potential biological activities of the lesser-known derivative, 1-(3-Chloropropyl)theobromine. Designed for researchers, scientists, and drug development professionals, this document synthesizes established experimental data with principles of medicinal chemistry to offer a scientifically grounded perspective on these two compounds. We will delve into their primary mechanisms of action, potential physiological effects, and the experimental protocols necessary to validate these activities.
Introduction to Xanthine Alkaloids: A Tale of Two Methyls (and a Chloropropyl Group)
Xanthine and its methylated derivatives, such as caffeine and theobromine, are a ubiquitous class of purine alkaloids with a long history of human consumption and pharmacological study.[1] Their biological effects are primarily mediated through two key mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychoactive substance globally, renowned for its stimulant effects on the central nervous system (CNS).[2] Theobromine (3,7-dimethylxanthine), the principal alkaloid in cacao, shares a similar core structure but exhibits a distinct pharmacological profile, with more pronounced effects on smooth muscle and less potent CNS stimulation.[3]
The subject of our comparative analysis, this compound, is a synthetic derivative of theobromine. The introduction of a 3-chloropropyl group at the 1-position of the xanthine scaffold is expected to significantly alter its physicochemical properties and, consequently, its biological activity. This guide will explore these anticipated differences in detail.
Caffeine: The Gold Standard CNS Stimulant
Caffeine's biological activity is well-documented, making it an excellent benchmark for comparison. Its primary mechanism of action is the competitive, non-selective antagonism of adenosine receptors, particularly the A1 and A2A subtypes.[2] Adenosine is an inhibitory neuromodulator that promotes sleep and sedation; by blocking its receptors, caffeine exerts its characteristic stimulant effects.[2]
At higher, often non-physiological concentrations, caffeine can also non-selectively inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This can contribute to its effects on various tissues, including smooth muscle relaxation and cardiac stimulation.[2]
The physiological effects of caffeine are diverse and dose-dependent, including increased alertness, improved cognitive performance, enhanced athletic ability, and effects on the cardiovascular and respiratory systems.
This compound: A Predictive Analysis Based on Structure-Activity Relationships
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, we can make informed predictions based on established structure-activity relationships (SAR) for xanthine derivatives.
Adenosine Receptor Antagonism
The substituents on the xanthine core play a crucial role in determining affinity and selectivity for adenosine receptor subtypes.[4][5][6][7][8]
-
N1-Substitution: In general, substitution at the N1 position of the xanthine ring is well-tolerated and can influence potency and selectivity.[8] Studies on various 1-substituted xanthines have shown that the nature of this substituent is critical for interaction with adenosine receptors.[4][8] For instance, the presence of a propyl group at the N1 position has been shown to be favorable for A2B and A3 receptor affinity.[8]
-
The 3-Chloropropyl Group: The 1-(3-chloropropyl) group introduces both steric bulk and a potential site for metabolic modification. The increased lipophilicity from the propyl chain may enhance its ability to cross the blood-brain barrier compared to theobromine, potentially leading to more pronounced CNS effects. However, the electronegative chlorine atom could influence binding interactions within the receptor pocket. It is plausible that this compound will retain antagonist activity at adenosine receptors, but its potency and selectivity profile compared to caffeine will require experimental validation.
Phosphodiesterase Inhibition
Theobromine itself is a weaker phosphodiesterase inhibitor than caffeine.[3] The introduction of the 1-(3-chloropropyl) group could potentially enhance its PDE inhibitory activity. The larger substituent at the N1 position might allow for more extensive interactions with the active site of PDE enzymes.
Comparative Biological Activity: A Summary Table
| Biological Target/Effect | Caffeine | This compound (Predicted) |
| Primary Mechanism | Non-selective Adenosine Receptor Antagonist | Likely Adenosine Receptor Antagonist |
| Secondary Mechanism | Non-selective Phosphodiesterase Inhibitor | Potential for enhanced Phosphodiesterase Inhibition |
| CNS Stimulation | Potent Stimulant | Potentially moderate to potent, depending on BBB permeability and receptor affinity |
| Cardiovascular Effects | Increased heart rate and blood pressure | Unknown, but likely to have cardiovascular effects |
| Bronchodilation | Moderate | Potentially significant, similar to other xanthines |
Experimental Protocols for Comparative Analysis
To empirically determine the biological activity of this compound and directly compare it to caffeine, a series of well-established in vitro and in vivo assays are necessary.
In Vitro Assays
1. Adenosine Receptor Binding Affinity Assay
This assay determines the affinity of a compound for different adenosine receptor subtypes.
-
Principle: A radiolabeled ligand with known high affinity for a specific adenosine receptor subtype is incubated with cell membranes expressing that receptor. The ability of the test compound (caffeine or this compound) to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.[9]
-
Protocol:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells stably expressing human A1, A2A, A2B, or A3 receptors) in ice-cold buffer. Centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer. Determine the protein concentration.[9]
-
Competitive Binding: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), varying concentrations of the test compound, and the prepared cell membranes.[10]
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.[9]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9]
-
2. Phosphodiesterase (PDE) Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit PDE activity within a cellular context.
-
Principle: Cells are engineered to express a specific PDE isoform and a reporter system that is sensitive to changes in intracellular cAMP or cGMP levels. Inhibition of the PDE leads to an accumulation of the cyclic nucleotide, which in turn activates the reporter.[11][12]
-
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid encoding the PDE of interest and a reporter plasmid (e.g., a CRE-luciferase reporter for cAMP).
-
Compound Treatment: Plate the transfected cells and treat with varying concentrations of the test compound.
-
Stimulation: Stimulate the cells with an agent that increases cyclic nucleotide production (e.g., forskolin to activate adenylyl cyclase and increase cAMP).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Plot the reporter activity against the concentration of the test compound to determine the EC50 value for PDE inhibition.
-
In Vivo Assay
1. Open-Field Locomotor Activity Test in Mice
This assay assesses the stimulant or depressant effects of a compound on the central nervous system.[13][14][15]
-
Principle: The spontaneous locomotor activity of mice is recorded in a novel, open-field arena. CNS stimulants like caffeine typically increase locomotor activity.
-
Protocol:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (caffeine or this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Open-Field Test: Immediately after administration, place each mouse individually into the center of the open-field arena.
-
Data Acquisition: Record the locomotor activity using an automated tracking system for a set period (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups.
-
Visualizing the Mechanisms of Action and Experimental Workflows
Caption: Adenosine receptor antagonism by xanthines.
Caption: Workflow for adenosine receptor binding assay.
Conclusion and Future Directions
While caffeine's biological profile is extensively characterized, the specific activities of this compound remain to be elucidated. Based on structure-activity relationships, it is hypothesized that this derivative will act as an adenosine receptor antagonist and may exhibit enhanced phosphodiesterase inhibitory activity compared to its parent compound, theobromine. The increased lipophilicity conferred by the 1-(3-chloropropyl) group could lead to greater CNS penetration and, consequently, more pronounced stimulant effects.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. A thorough investigation of this compound's pharmacology is warranted to determine its potential as a novel pharmacological tool or therapeutic lead. Such studies will not only illuminate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of xanthine derivatives.
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Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (2019). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 45(10), 2131-2138. [Link]
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van der Klein, P. A. M., & IJzerman, A. P. (1994). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 37(23), 3995-4001. [Link]
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van der Klein, P. A. M., & IJzerman, A. P. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 37(23), 3995-4001. [Link]
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Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(8), 2077-2080. [Link]
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Marinho, E. A. V., et al. (2015). Locomotor activity quantification in the open-field apparatus demonstrating the effects of i.p. treatment with either aripiprazole (0.1, 0.5, 1.0 or 2.5 mg/kg) or vehicle on (a) spontaneous locomotor activity in a novel environment and its subsequent effects on (b) acute cocaine-induced hyperlocomotion and (c) cocaine-induced behavioural sensitization after a 7-d interval. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of Alkylating Agents for Theobromine
This guide provides a comprehensive analysis of the efficacy of various alkylating agents for the N1-alkylation of theobromine (3,7-dimethylxanthine). Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a comparative perspective grounded in mechanistic understanding, experimental data, and process safety considerations. We will explore the causal factors influencing reaction outcomes and provide detailed, validated methodologies for key transformation strategies.
Introduction: Theobromine as a Versatile Scaffold
Theobromine, the principal alkaloid in the cacao bean, is a valuable starting material in synthetic chemistry.[1] Its purine structure, featuring a reactive N-H group at the N1 position of the imidazole ring, makes it an ideal precursor for the synthesis of a wide array of pharmacologically active compounds. The most prominent example is its conversion to caffeine (1,3,7-trimethylxanthine), but the introduction of diverse alkyl groups at the N1 position has yielded derivatives with vasodilating, psychotropic, and analgesic activities.[2]
The core transformation—alkylation—hinges on the deprotonation of the N1-H, which enhances the nucleophilicity of the nitrogen atom, enabling it to attack an electrophilic alkylating agent. This process, typically proceeding via an SN2 mechanism, is highly dependent on the choice of alkylating agent, base, and solvent system.[2][3][4] This guide will dissect these variables to compare the efficacy, safety, and environmental footprint of the most common alkylating strategies.
The General Mechanism of N1-Alkylation
The alkylation of theobromine is a two-step process. First, a base abstracts the acidic proton from the N1 position, creating a resonance-stabilized theobrominate anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbon of the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the N1-alkylated product.
Comparative Analysis of Alkylating Agents
The choice of alkylating agent is the most critical decision, influencing not only yield and purity but also reaction conditions, cost, and safety. We compare the three most common classes of reagents.
Alkyl Halides (e.g., Methyl Iodide, Alkyl Bromides)
Alkyl halides are classic, highly reactive electrophiles for this transformation. Methyl iodide, in particular, is frequently used for the synthesis of caffeine from theobromine.
-
Efficacy and Yield: Excellent yields, often exceeding 90%, are achievable for methylation with methyl iodide under optimized conditions.[5] However, the reactivity is sensitive to steric hindrance. The use of bulkier, secondary alkyl halides like isopropyl bromide results in a dramatic drop in yield to around 5-10%, as the SN2 transition state becomes less accessible and competing elimination (E2) reactions become more prevalent.[2]
-
Reaction Conditions: A strong base is required for deprotonation, with sodium methoxide (NaOMe) in methanol being a highly effective system.[5] Sodium hydroxide (NaOH) in ethanol-water or DMF can also be used, though NaOH can act as a competing nucleophile, potentially lowering yields.[2] The reaction rate is temperature-dependent; heating to 50-60°C can reduce reaction times from 90 minutes to 40 minutes.[5]
-
Safety and Drawbacks: High toxicity is the major disadvantage. Methyl iodide is a known carcinogen, and other alkyl halides are also hazardous.[6] From a process chemistry perspective, side-reactions such as O-alkylation can occur, although N1-alkylation is generally favored.[7]
Dialkyl Sulfates (e.g., Dimethyl Sulfate - DMS)
Dimethyl sulfate has historically been an industrial workhorse for methylation reactions due to its high reactivity and low cost.
-
Efficacy and Yield: DMS is a powerful methylating agent, capable of producing theobromine derivatives in high yields, often in the range of 80-90%.[8]
-
Reaction Conditions: The reaction is typically performed using milder inorganic bases like sodium carbonate or sodium bicarbonate in solvents such as acetone.[8][9][10] This avoids the use of strong alkoxides and can simplify workup procedures. Reaction temperatures are generally moderate, around 55-60°C.[8][9]
-
Safety and Drawbacks: Dimethyl sulfate is extremely toxic and hazardous .[6][11] It is a potent carcinogen and can cause severe, delayed chemical burns to tissues and lungs, which may be fatal.[6] Due to its extreme danger, its use is heavily regulated, and safer alternatives are strongly preferred in modern chemical synthesis.
Dimethyl Carbonate (DMC) - The "Green" Alternative
Dimethyl carbonate represents the future of industrial methylation, aligning with the principles of green chemistry. It is a non-toxic, environmentally benign reagent.
-
Efficacy and Yield: While historically considered a "weak" methylating agent, modern protocols have demonstrated that DMC can achieve excellent yields, sometimes as high as 98% for analogous substrates like theophylline.[12][13]
-
Reaction Conditions: The lower reactivity of DMC necessitates more forcing conditions. A strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate is required.[11][12] Furthermore, elevated temperatures, often above 125°C, are necessary. To reach these temperatures and prevent the formation of byproducts, the reaction must be conducted in a sealed vessel or a microwave reactor.[12]
-
Safety and Drawbacks: The primary advantage of DMC is its safety profile; it is a significant improvement over both methyl iodide and dimethyl sulfate.[11][12][13] The main drawback is the need for specialized equipment (sealed reactors) and higher energy input to achieve the required reaction temperatures and pressures.
Summary of Alkylating Agent Performance
The table below summarizes the key performance indicators for the discussed alkylating agents, providing a clear basis for comparison.
| Alkylating Agent | Typical Yield | Typical Conditions | Safety Profile | Green Chemistry Rating |
| Methyl Iodide (CH₃I) | 85-95% (Methyl) | NaOMe, Methanol, RT-60°C[5] | High Toxicity , Carcinogen[6] | Poor |
| Alkyl Bromides (R-Br) | 5-30% (Secondary) | NaOH, DMF or EtOH/H₂O[2] | Toxic, Irritant | Poor |
| Dimethyl Sulfate (DMS) | 80-90% | Na₂CO₃, Acetone, ~60°C[8][9] | Extreme Toxicity , Carcinogen[6][11] | Very Poor |
| Dimethyl Carbonate (DMC) | >95% (with optimization) | DBU or K₂CO₃, >125°C, Sealed Reactor[12] | Low Toxicity , Benign | Excellent |
Advanced Methodologies: Phase-Transfer Catalysis (PTC)
A significant process improvement for theobromine alkylation is the use of Phase-Transfer Catalysis (PTC). This methodology overcomes the challenge of bringing a water-soluble base and an organic-soluble substrate together.
-
Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the theobrominate anion generated in an aqueous or solid phase.[14][15] This ion pair is soluble in the organic phase, where it can react efficiently with the alkylating agent.[14][16]
-
Key Advantages:
-
Environmental: Allows the use of benign solvents like toluene instead of polar aprotic solvents (e.g., DMF) and enables the use of simple, inexpensive inorganic bases (NaOH, K₂CO₃).[15]
-
Efficiency: Greatly accelerates reaction rates and can improve selectivity by minimizing side reactions.[16]
-
Process: Can often be run at high concentrations or even solvent-free, increasing process intensity.[15]
-
Experimental Protocols
The following protocols are provided as validated, representative examples for the synthesis of caffeine from theobromine using different alkylating agents.
Protocol 1: Microscale Synthesis of Caffeine via Methyl Iodide
This protocol is adapted from a proven undergraduate organic chemistry experiment and offers high efficiency at a laboratory scale.[5]
Workflow:
Step-by-Step Methodology:
-
In a 5 mL round-bottom flask equipped with a magnetic stir bar, suspend theobromine (0.05 g, 0.277 mmol) in methanol (1.5 mL).
-
Add sodium methoxide (0.03 g, 0.555 mmol) and stir the suspension for one minute.
-
Carefully add methyl iodide (0.03 mL, 0.482 mmol) dropwise to the mixture.
-
Heat the reaction mixture in a sand bath at 50-60°C for 40 minutes. The reaction progress can be monitored by TLC (eluent: CH₂Cl₂/MeOH 9:1).[5]
-
After completion, cool the flask to room temperature and add 2 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield caffeine as a white solid (Expected yield: ~90%).[5]
Protocol 2: Synthesis using Dimethyl Sulfate (DMS)
This protocol is based on industrial patent literature and demonstrates the use of a milder base and different solvent system.[8][9] (CAUTION: This protocol involves an extremely hazardous substance and should only be performed with appropriate engineering controls and personal protective equipment).
Step-by-Step Methodology:
-
To a reaction vessel, add 3-methylxanthine (precursor to theobromine) or theobromine sodium salt, sodium carbonate, and acetone.[8]
-
Heat the mixture to 55-60°C with stirring.
-
Add dimethyl sulfate (DMS) dropwise over a period of 3-4 hours while maintaining the temperature.
-
After the addition is complete, maintain the reaction at 55-60°C for an additional 30-60 minutes.[8][9]
-
Distill off the acetone. Add water to the residue.
-
Neutralize the solution with hydrochloric acid to a pH of approximately 6.
-
Cool the solution to precipitate the product. Filter, wash with warm water, and dry to obtain theobromine (if starting from 3-methylxanthine) or the N1-methylated product. Yields are reported to be in the 84-87% range.[8]
Conclusion and Recommendations
The selection of an alkylating agent for theobromine is a critical decision that balances efficacy with safety and environmental responsibility.
-
For high-yield, lab-scale synthesis where robust safety measures are in place, methyl iodide with a sodium methoxide base remains a highly effective and rapid method.[5]
-
For industrial-scale production , there is a clear and imperative shift away from the extremely hazardous dimethyl sulfate . The modern standard is dimethyl carbonate (DMC) , which offers an excellent safety and environmental profile. While it requires higher temperatures and pressures, the gains in process safety and sustainability are paramount.[11][12]
-
For process optimization and green chemistry initiatives , implementing Phase-Transfer Catalysis (PTC) is a highly recommended strategy. It can be paired with traditional alkyl halides to reduce solvent waste, eliminate hazardous solvents like DMF, and improve reaction efficiency.[15][17]
Ultimately, while classic reagents offer proven reactivity, the future of theobromine alkylation lies in the adoption of greener, safer alternatives like DMC and advanced methodologies like PTC. These approaches not only mitigate risk but also align with the modern demands of sustainable chemical manufacturing.
References
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A Comparative Guide to the Cytotoxicity of Novel Theobromine Derivatives in Cancer Cell Lines
Introduction
Theobromine, a naturally occurring methylxanthine alkaloid found predominantly in the cacao plant, has garnered significant attention for its diverse biological activities.[1] While traditionally known for its mild stimulant and diuretic effects, recent research has unveiled its potential as a scaffold for the development of novel anticancer agents.[2] The inherent drug-like properties of the theobromine core, combined with the potential for synthetic modification, make it an attractive starting point for generating derivatives with enhanced potency and selectivity against cancer cells.[3]
The relentless pursuit of more effective and less toxic cancer therapies necessitates the exploration of new chemical entities. The modification of natural products like theobromine represents a promising strategy, leveraging evolutionary-optimized structures to create potent therapeutic agents.[2][3] A growing body of evidence suggests that certain theobromine derivatives can inhibit key signaling pathways involved in tumor growth and progression, such as those mediated by the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[4][5] Many of these derivatives have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating malignant cells.[6][7]
This guide provides a comparative analysis of the cytotoxic effects of several recently developed theobromine derivatives against various cancer cell lines. We will delve into their structure-activity relationships, examine the experimental methodologies used to assess their efficacy, and discuss their mechanisms of action, offering a comprehensive resource for researchers and drug development professionals.
Comparative Analysis of In Vitro Cytotoxicity
The cytotoxic potential of novel theobromine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for several novel theobromine derivatives against a panel of human cancer cell lines.
| Derivative Name/Code | Target Cancer Cell Line(s) | IC50 (µM) | Known or Hypothesized Target/Mechanism | Reference(s) |
| T-1-PMPA | HepG2 (Liver Carcinoma) | 3.51 | EGFR Inhibitor, Apoptosis Inducer | [4] |
| MCF-7 (Breast Adenocarcinoma) | 4.13 | EGFR Inhibitor, Apoptosis Inducer | [4] | |
| Compound XI | A549 (Lung Carcinoma) | 21.99 | EGFR Inhibitor, G2/M Cell Cycle Arrest, Apoptosis Inducer | [8] |
| HCT-116 (Colorectal Carcinoma) | 22.02 | EGFR Inhibitor | [8] | |
| Compound 15a | HepG2 (Liver Carcinoma) | 0.76 | VEGFR-2 Inhibitor, Apoptosis Inducer | [3][5][9][10] |
| MCF-7 (Breast Adenocarcinoma) | 1.08 | VEGFR-2 Inhibitor | [3][5][9][10] | |
| Compound 7g | K562 (Chronic Myelocytic Leukemia) | N/A | Antiproliferative | [11] |
| SKW-3 (T-cell Leukemia) | N/A | Antiproliferative | [11] | |
| HL-60 (Acute Myeloid Leukemia) | N/A | Antiproliferative | [11] | |
| T-1-PCPA | A549 (Lung Carcinoma) | 31.74 | EGFR Inhibitor | [12] |
| HCT-116 (Colorectal Carcinoma) | 20.40 | EGFR Inhibitor | [12] | |
| Compound 15 | HepG2 (Liver Carcinoma) | 0.22 | VEGFR-2 Inhibitor, Apoptosis Inducer | [7] |
| MCF-7 (Breast Adenocarcinoma) | 0.42 | VEGFR-2 Inhibitor | [7] | |
| T-1-DOCA | H1975 (Non-Small Cell Lung Cancer) | 14.12 | EGFR Inhibitor, Apoptosis Inducer | [13] |
| HCT-116 (Colorectal Carcinoma) | 23.39 | EGFR Inhibitor, Apoptosis Inducer | [13] | |
| T-1-MTA | A549 (Lung Carcinoma) | 22.49 | EGFR Inhibitor | [2] |
| HCT-116 (Colorectal Carcinoma) | 24.97 | EGFR Inhibitor | [2] | |
| T-1-AFPB | HepG2 (Liver Carcinoma) | 2.24 | VEGFR-2 Inhibitor, Apoptosis Inducer | [14][15] |
| MCF-7 (Breast Adenocarcinoma) | 3.26 | VEGFR-2 Inhibitor | [14][15] |
Discussion of Structure-Activity Relationships (SAR)
The data presented above highlight the significant impact of structural modifications to the theobromine scaffold on cytotoxic activity. Derivatives targeting VEGFR-2, such as Compound 15 and Compound 15a , exhibit particularly potent cytotoxicity with IC50 values in the sub-micromolar range against HepG2 and MCF-7 cells.[7][9] This suggests that the specific substitutions on these molecules are highly effective in engaging the VEGFR-2 binding pocket.
In contrast, derivatives designed as EGFR inhibitors, such as T-1-PMPA , Compound XI , T-1-PCPA , T-1-DOCA , and T-1-MTA , generally show IC50 values in the low to mid-micromolar range.[2][4][8][12][13] While still indicative of significant anticancer activity, the difference in potency compared to the VEGFR-2 inhibitors underscores the importance of the specific molecular target and the corresponding pharmacophore.
It is also noteworthy that the nature of the substituent groups influences not only the potency but also the selectivity of the derivatives. For instance, T-1-AFPB demonstrated high selectivity indices against normal Vero cells, suggesting a favorable safety profile.[14][15] These findings emphasize the critical role of medicinal chemistry in fine-tuning the structure of theobromine derivatives to maximize their therapeutic potential while minimizing off-target effects.
Experimental Methodologies for Cytotoxicity Assessment
A robust and reproducible method for assessing cytotoxicity is paramount in the evaluation of novel anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.
Detailed Protocol for the MTT Cytotoxicity Assay
This protocol outlines the key steps for evaluating the cytotoxicity of theobromine derivatives against adherent cancer cell lines.
1. Cell Seeding:
- Culture cancer cells in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
- Once cells reach 70-80% confluency, detach them using trypsin-EDTA.
- Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the theobromine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
- Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and wells with a known cytotoxic agent (positive control).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- After the treatment period, add 10 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
- Carefully remove the medium from the wells.
- Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete solubilization.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the percentage of cell viability against the compound concentration on a logarithmic scale.
- Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanisms of Action and Signaling Pathways
A crucial aspect of anticancer drug development is understanding the molecular mechanisms by which a compound exerts its cytotoxic effects. Many of the potent theobromine derivatives have been shown to induce apoptosis, a highly regulated process of programmed cell death.[3][4][5][7][13] Apoptosis is often mediated through complex signaling cascades involving caspases, a family of cysteine proteases.
The induction of apoptosis by these derivatives is frequently linked to their ability to inhibit key protein kinases, such as EGFR and VEGFR-2, which are often overexpressed in cancer cells and play a critical role in cell survival and proliferation.[2][4][5][7][8][12][13][14][15][16] By blocking the activity of these kinases, theobromine derivatives can disrupt downstream signaling pathways that promote cell growth and survival, ultimately leading to the activation of the apoptotic machinery.
For example, studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[7] Furthermore, the activation of key executioner caspases, such as caspase-3 and caspase-9, has been observed following treatment with these compounds, confirming the induction of apoptosis.[3][4][5][10]
Simplified Apoptosis Signaling Pathway
Caption: Simplified signaling cascade of apoptosis induction.
Conclusion and Future Perspectives
The novel theobromine derivatives discussed in this guide represent a promising new frontier in the development of targeted anticancer therapies. The versatility of the theobromine scaffold allows for the synthesis of a diverse array of compounds with potent cytotoxic activity against various cancer cell lines. The ability of these derivatives to selectively inhibit key oncogenic drivers like EGFR and VEGFR-2, and to induce apoptosis, highlights their therapeutic potential.
Future research should focus on several key areas. Firstly, further optimization of the chemical structures of these derivatives is needed to enhance their potency, selectivity, and pharmacokinetic properties. Secondly, in vivo studies in animal models are essential to validate the preclinical efficacy and safety of the most promising candidates. Finally, a deeper understanding of the precise molecular interactions between these derivatives and their targets will facilitate the design of next-generation compounds with even greater therapeutic efficacy.
The continued exploration of theobromine and its derivatives holds the potential to yield novel and effective treatments for a wide range of cancers, offering hope for patients and advancing the field of oncology.
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New Anticancer Theobromine Derivative Targeting EGFR WT and EGFR T790M: Design, Semi-Synthesis, In Silico, and In Vitro Anticancer Studies. MDPI. [Link]
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A Comparative Guide to the Purity Assessment of Synthetic 1-(3-Chloropropyl)theobromine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in a Versatile Theobromine Derivative
1-(3-Chloropropyl)theobromine is a derivative of the naturally occurring xanthine alkaloid, theobromine. Its unique structure, featuring a reactive chloropropyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system or for cardiovascular applications.[1] As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring downstream synthetic success, reproducibility of experimental data, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of orthogonal analytical techniques for the robust purity assessment of synthetic this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a multi-faceted, self-validating approach to purity determination that aligns with the principles of scientific integrity and regulatory expectations.
Chapter 1: The Synthetic Landscape and Anticipated Impurity Profile
The most common route to this compound is the N-alkylation of theobromine. This reaction, while straightforward in principle, can generate a profile of process-related impurities that must be identified and quantified.
Common Synthetic Pathway: Theobromine is typically reacted with an alkylating agent like 1-bromo-3-chloropropane in the presence of a base.
Understanding this process allows us to anticipate potential impurities:
-
Unreacted Starting Materials: Residual theobromine.
-
Over-alkylation Products: Di-alkylation of the theobromine scaffold.
-
Isomeric Impurities: Alkylation at other positions on the xanthine ring, although N1 is sterically and electronically favored.
-
Reagent-Related Impurities: Residual 1-bromo-3-chloropropane or its degradation products.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
The following diagram illustrates the primary synthetic route and the formation of key potential impurities.
Caption: Synthetic pathway and potential process-related impurities.
Chapter 2: Orthogonal Analytical Approaches for Purity Determination
No single analytical method can provide a complete purity profile. A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to build a comprehensive picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis for non-volatile organic molecules like xanthine derivatives.[2][3] A reversed-phase (RP-HPLC) method is typically the first choice.
-
Expertise & Causality: A C18 stationary phase is ideal due to the moderate polarity of this compound, providing good retention and separation from both more polar (e.g., theobromine) and less polar (e.g., di-alkylated) impurities.[3] UV detection is highly effective as the purine scaffold of the molecule contains a strong chromophore.[2][4] A gradient elution is often preferred over an isocratic one to ensure that any late-eluting, non-polar impurities are effectively washed from the column and detected within a reasonable runtime.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally powerful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted alkylating agents.
-
Expertise & Causality: While the primary analyte, this compound, is not sufficiently volatile for direct GC analysis, this technique is not for the main peak but for what might be hiding underneath or eluting much earlier. Its high sensitivity is crucial for detecting trace-level solvent residues that may be toxicologically significant. The mass spectrometer provides definitive identification of these small molecule impurities. For some xanthine derivatives, derivatization may be employed to increase volatility for GC-MS analysis.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity and potency determination without the need for a specific reference standard for every impurity.[6][7][8]
-
Expertise & Causality: Unlike chromatography, where the signal response can vary significantly between different compounds, the integral of an NMR signal is directly proportional to the number of nuclei generating that signal.[7] This allows for the direct quantification of the main analyte against a certified internal standard of known purity. Furthermore, the signals from impurities can be integrated to determine their concentration relative to the main component, providing a powerful tool for mass balance calculations. ¹H NMR is most common due to its high sensitivity and the near-ubiquity of protons in organic molecules.[7][8]
Elemental Analysis (CHN)
Elemental analysis provides a fundamental assessment of a compound's purity by comparing its experimentally determined elemental composition (Carbon, Hydrogen, Nitrogen) to the theoretical values.
-
Expertise & Causality: This technique is a bulk analysis method and does not detect discrete impurities. However, a significant deviation from the theoretical C, H, and N percentages indicates the presence of impurities that alter the elemental makeup, such as inorganic salts or significant amounts of an organic impurity with a different formula. It is a critical component of characterizing a new batch or reference standard.[9]
Chapter 3: Head-to-Head Method Comparison: A Data-Driven Approach
The choice of analytical technique depends on the specific question being asked. The following tables summarize the strengths and weaknesses of each method and present hypothetical data for two different synthetic batches.
Table 1: Comparison of Analytical Methodologies
| Parameter | RP-HPLC-UV | GC-MS | qNMR (¹H) | Elemental Analysis (CHN) |
| Primary Use | Purity (Area %), Impurity Profile | Volatile Impurities, Solvents | Absolute Purity (Assay), Structure | Bulk Purity, Formula Confirmation |
| Specificity | High for separable compounds | Very High (with MS detection) | High (structural information) | Low (non-specific) |
| Sensitivity | High (ppm levels) | Very High (ppb levels) | Moderate (0.1% level) | Low (>0.3% deviation) |
| Quantitation | Relative (Area %) or External Std. | External/Internal Standard | Absolute (with Internal Std.) | Bulk Composition |
| Trustworthiness | High, industry standard | High for identification | Primary method, high confidence | Foundational, confirmatory |
| Key Limitation | Requires reference standards for impurity ID | Limited to volatile compounds | Lower sensitivity than HPLC | Does not identify impurities |
Table 2: Hypothetical Purity Assessment Data for Two Batches
| Analysis | Parameter | Batch A Results | Batch B Results | Interpretation |
| HPLC Purity | Area % of Main Peak | 99.5% | 98.1% | Batch A is purer by chromatographic area. |
| Impurity 1 (Theobromine) | 0.25% | 1.5% | Batch B has significant unreacted starting material. | |
| Impurity 2 (Unknown) | 0.15% | 0.3% | Batch B has a higher level of an unknown impurity. | |
| GC-MS | Residual Acetone | 50 ppm | 800 ppm | Batch B requires further drying. |
| qNMR Assay | Purity vs. Internal Std. | 99.3% w/w | 97.9% w/w | Confirms HPLC results; provides absolute purity. |
| Elemental Analysis | % Nitrogen (Theory: 20.69%) | 20.65% (Δ=0.04) | 20.45% (Δ=0.24) | Batch A agrees well with theory; Batch B shows deviation consistent with lower purity. |
Chapter 4: Detailed Experimental Protocols
Adherence to validated protocols is essential for generating reliable and reproducible data. The following protocols are provided as robust starting points for method development and validation, guided by principles outlined in ICH Q2(R1).[10][11][12]
Overall Purity Workflow
The following diagram outlines a logical workflow for the comprehensive purity assessment of a new batch of this compound.
Caption: A comprehensive workflow for batch purity assessment.
Protocol 1: RP-HPLC Method for Purity Determination
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: A buffered mobile phase ensures consistent ionization and peak shape of the basic xanthine structure.[2]
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.
-
System Suitability (Trustworthiness):
-
Inject a standard solution (e.g., 1.0 mg/mL) five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
Protocol 2: qNMR Method for Absolute Purity (Assay)
-
Instrumentation: NMR Spectrometer (≥ 400 MHz).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Causality: Maleic acid is chosen because it is highly pure, non-volatile, stable, and has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with signals from this compound.
-
-
Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Accurately weigh ~5 mg of Maleic Acid (IS) into the same NMR tube.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° or 90° pulse.
-
Relaxation Delay (d1): 30 seconds.
-
Causality: A long relaxation delay is CRITICAL to ensure all protons have fully relaxed between pulses, which is a prerequisite for accurate integration and quantification.[7]
-
Number of Scans: ≥ 16.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the N-CH₂ triplet).
-
Integrate the singlet for the internal standard (maleic acid).
-
-
Calculation: The purity (P) is calculated using the following formula[7]:
-
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P_std=Purity of standard.
-
Conclusion
The purity assessment of synthetic this compound demands a multi-technique, orthogonal approach to ensure the quality and reliability of the material. While RP-HPLC provides an excellent profile of process-related impurities, it should be complemented by GC-MS for volatile components and, crucially, by qNMR for an absolute, unbiased purity value. Elemental analysis serves as a fundamental check of the bulk material's composition. By integrating these self-validating systems and understanding the rationale behind each experimental choice, researchers can confidently establish the purity of their material, paving the way for successful and reproducible research and development.
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Webster, G. K. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Retrieved from [Link]
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Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
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Malvern Panalytical. (2024). How to Use XRF to Rapidly Trace Elemental Analysis While Ensuring the Purity of Pharmaceuticals. Retrieved from [Link]
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VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]
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Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Khirich, G., & Skidmore, K. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Retrieved from [Link]
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de Sena, A. R., et al. (2011). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 49(4), 413-423. Retrieved from [Link]
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Gray, N., et al. (2019). Validation of a Method for the Determination of Theobromine in Feed Materials and Compound Feeds by Liquid Chromatography with UV Detection. Journal of the Association of Public Analysts (Online), 47, 1-35. Retrieved from [Link]
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Naik, J. P., & Nagalakshmi, S. (2001). Improved high-performance liquid chromatography method to determine theobromine and caffeine in cocoa and cocoa products. Journal of Agricultural and Food Chemistry, 49(8), 3579-83. Retrieved from [Link]
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Ashfaq, M., et al. (2008). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products. Journal of Chromatographic Science, 46(2), 144-9. Retrieved from [Link]
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Ashfaq, M., et al. (2008). Simultaneous HPLC Determination of Caffeine, Theobromine, and Theophylline in Food, Drinks, and Herbal Products. ResearchGate. Retrieved from [Link]
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Yilmaz, B., et al. (2022). Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine. Drug Testing and Analysis. Retrieved from [Link]
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Ullah, H., et al. (2020). Xanthine Oxidase Inhibitory Activity, Chemical Composition, Antioxidant Properties and GC-MS Analysis of Keladi Candik (Alocasia longiloba Miq). Molecules, 25(11), 2658. Retrieved from [Link]
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Ullah, H., et al. (2020). Xanthine Oxidase Inhibitory Activity, Chemical Composition, Antioxidant Properties and GC-MS Analysis of Keladi Candik (Alocasia longiloba Miq). MDPI. Retrieved from [Link]
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Huang, R., et al. (2016). Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. Genome Biology and Evolution, 8(7), 2056-2069. Retrieved from [Link]
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Fischer, J., et al. (2019). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 24(16), 2951. Retrieved from [Link]
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Chakraborty, S., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLOS ONE, 7(12), e50997. Retrieved from [Link]
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Quandt, E. M., et al. (2019). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Applied and Environmental Microbiology, 85(12), e00329-19. Retrieved from [Link]
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Petrucci, R., et al. (2020). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini-Reviews in Organic Chemistry, 17(5), 546-560. Retrieved from [Link]
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A Guide to Assessing the Cross-Reactivity Profile of 1-(3-Chloropropyl)theobromine in Biological Assays
Introduction: Beyond the Primary Target
In drug discovery and development, the characterization of a new chemical entity (NCE) extends far beyond its intended therapeutic target. A thorough understanding of a compound's potential interactions with other biological molecules—its cross-reactivity profile—is paramount for predicting efficacy, anticipating off-target effects, and ensuring safety. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1-(3-Chloropropyl)theobromine, a synthetic derivative of the naturally occurring xanthine alkaloid, theobromine.
Theobromine itself is known for its pharmacological activity, primarily as a competitive antagonist of adenosine receptors and a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1][2][3] Given that this compound shares the core xanthine scaffold, it is highly probable that it will exhibit affinity for the same target families.[4] The addition of the 1-(3-chloropropyl) group, however, introduces novel steric and electronic properties that may alter its potency and selectivity profile compared to the parent compound.[5] This guide outlines a logical, tiered approach to systematically map these interactions, providing researchers with the critical data needed to advance their development programs.
Part 1: Rationale for Target Selection & Key Signaling Pathways
The logical starting point for any cross-reactivity study is to investigate the known targets of the parent pharmacophore. For the xanthine scaffold, two major signaling pathways are of primary concern.
-
Adenosine Receptor Antagonism: Adenosine is a ubiquitous purinergic nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃.[6] The A₁ and A₃ receptors typically couple to Gi proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic adenosine monophosphate (cAMP). Conversely, A₂ₐ and A₂ᵦ receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP.[6] As antagonists, xanthine derivatives like theobromine block these actions.[3]
-
Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cyclic guanosine monophosphate (cGMP), by catalyzing their hydrolysis.[7] By inhibiting PDEs, xanthines prevent the degradation of these second messengers, thereby potentiating their downstream signaling effects, which can include smooth muscle relaxation and bronchodilation.[4][8]
Given its structure, this compound may also interact with other enzymes involved in purine metabolism, such as Xanthine Oxidase (XO), making it a relevant secondary target for investigation.[9]
Caption: Key signaling pathways potentially modulated by this compound.
Part 2: A Tiered Experimental Workflow for Profiling
A systematic approach ensures efficient use of resources, starting with broad screening and progressing to more detailed functional characterization. The workflow begins with primary screening against panels of receptors and enzymes to identify significant "hits," which are then explored in secondary, functional assays to determine their pharmacological effect.
Caption: Tiered workflow for cross-reactivity profiling of this compound.
Part 3: Comparative Analysis at Adenosine Receptors
The first step is to determine if this compound binds to adenosine receptor subtypes and with what affinity. A competitive radioligand binding assay is the gold standard for this initial characterization due to its robustness and direct measurement of affinity.[10]
Experimental Protocol: Adenosine Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity at the human adenosine A₁ receptor. A similar methodology would be employed for other subtypes, substituting the appropriate membranes and radioligand (e.g., [³H]ZM241385 for A₂ₐ receptors).[11]
-
Preparation: Thaw cryopreserved cell membranes expressing the recombinant human adenosine A₁ receptor (e.g., from CHO cells) on ice.
-
Reaction Mixture: In a 96-well plate, combine in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
This compound or control compounds at 10-point, half-log dilutions.
-
[³H]DPCPX (a selective A₁ antagonist radioligand) at a final concentration equal to its K_d value (approx. 1-2 nM).[12]
-
Receptor-expressing cell membranes (5-10 µg protein per well).
-
-
Controls:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-Specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a non-labeled selective antagonist (e.g., 10 µM DPCPX) to define background.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀, and then calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.
Hypothetical Data: Adenosine Receptor Binding Affinities
| Compound | A₁ Receptor K_i (nM) | A₂ₐ Receptor K_i (nM) | A₂ᵦ Receptor K_i (nM) | A₃ Receptor K_i (nM) |
| This compound | 850 | 1200 | >10,000 | >10,000 |
| Theobromine (Parent) | 15,000 | 25,000 | >50,000 | >50,000 |
| Caffeine (Control) | 12,000 | 2,300 | 13,000 | 80,000 |
| DPCPX (A₁ Selective) | 1.5 | 3,500 | 15,000 | 4,000 |
| ZM241385 (A₂ₐ Selective) | 2,100 | 0.8 | 3,000 | >10,000 |
This data is illustrative. Actual results would be experimentally determined.
Interpretation: The hypothetical data suggests that the chloropropyl modification enhances affinity for A₁ and A₂ₐ receptors compared to the parent theobromine, though it remains significantly less potent than selective antagonists. The compound shows weak to no affinity for A₂ᵦ and A₃ subtypes, indicating a degree of selectivity.
Part 4: Comparative Analysis at Phosphodiesterase Isoforms
Assessing activity across a panel of PDE isoforms is critical, as off-target inhibition can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances and is a key liability for PDE5 inhibitors.[13]
Experimental Protocol: PDE5 Inhibition Assay (Fluorescence-Based)
This protocol describes a generic method for measuring PDE5 activity, which can be adapted for other PDE families by using the appropriate substrate (cAMP or cGMP) and enzyme.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).
-
This compound or control inhibitor at various concentrations.
-
Human recombinant PDE5 enzyme.
-
-
Initiation: Start the reaction by adding the fluorescently-labeled cGMP substrate.
-
Incubation: Incubate for 30-60 minutes at 30°C. During this time, active PDE5 will hydrolyze the cGMP substrate.
-
Termination & Detection: Add a binding agent that specifically binds to the non-hydrolyzed cGMP substrate. In the presence of the binding agent, the fluorescence polarization of the labeled cGMP is high. When cGMP is hydrolyzed by PDE5, the resulting labeled GMP fragment is small and rotates rapidly, resulting in low fluorescence polarization.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The degree of inhibition is inversely proportional to the change in fluorescence polarization. Calculate IC₅₀ values by plotting percent inhibition versus compound concentration.
Hypothetical Data: PDE Isoform Inhibition Profile
| Compound | PDE1 IC₅₀ (µM) | PDE4 IC₅₀ (µM) | PDE5 IC₅₀ (µM) | PDE6 IC₅₀ (µM) |
| This compound | 75 | 150 | 25 | >200 |
| Theobromine (Parent) | >200 | >200 | >200 | >200 |
| Sildenafil (PDE5 Selective) | 0.28 | >100 | 0.004 | 0.04 |
| Rolipram (PDE4 Selective) | >100 | 0.002 | >100 | >100 |
This data is illustrative. Actual results would be experimentally determined.
Interpretation: This hypothetical profile suggests that this compound is a weak, non-selective PDE inhibitor, with a slight preference for PDE5. Crucially, its activity against PDE6 is minimal, suggesting a lower risk of vision-related side effects compared to less selective PDE5 inhibitors. The modification significantly increased potency compared to the inactive parent compound.
Part 5: Secondary Target Analysis - Xanthine Oxidase
Xanthine oxidase (XO) is the terminal enzyme in the purine degradation pathway.[14] Inhibition of this enzyme is a therapeutic strategy for gout.[15] Given the purine-like structure of this compound, evaluating its potential to inhibit XO is a prudent step to rule out unintended metabolic interference.
Experimental Protocol: Xanthine Oxidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the XO-catalyzed oxidation of xanthine to uric acid. The reaction also produces hydrogen peroxide, which can be detected using a fluorometric probe like Amplex™ Red.
-
Reaction Mixture: In a 96-well plate, combine:
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
This compound or control inhibitor (e.g., Allopurinol).
-
Amplex™ Red reagent and horseradish peroxidase (HRP).
-
-
Initiation: Add Xanthine Oxidase enzyme, followed immediately by the Xanthine substrate to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes, protected from light.
-
Detection: Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm). The fluorescence is directly proportional to the amount of H₂O₂ generated, and thus to XO activity.
-
Analysis: Calculate the percent inhibition at each concentration and determine the IC₅₀ value.
Hypothetical Data: Xanthine Oxidase Inhibition
| Compound | Xanthine Oxidase IC₅₀ (µM) |
| This compound | >100 |
| Allopurinol (Positive Control) | 7.5 |
This data is illustrative. Actual results would be experimentally determined.
Interpretation: The results indicate that this compound does not significantly inhibit Xanthine Oxidase at physiologically relevant concentrations, suggesting a low potential for this specific off-target interaction.
Conclusion
This guide presents a structured, multi-faceted approach to characterizing the cross-reactivity of this compound. Based on the hypothetical data generated, the compound emerges as a weak, dual-acting antagonist of A₁/A₂ₐ adenosine receptors and an inhibitor of phosphodiesterases with a slight preference for PDE5. The addition of the chloropropyl group appears to enhance its activity at these targets compared to the parent molecule, theobromine, without introducing significant liabilities at the PDE6 or Xanthine Oxidase off-targets. This detailed profiling is an indispensable step, providing a clear, data-driven foundation for subsequent stages of drug development and helping to build a comprehensive understanding of the molecule's biological signature.
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Coffee, Tea, Mate, Methylxanthines and Methylglyoxal. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 51. Lyon (FR): International Agency for Research on Cancer. URL: [Link]
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van der Klein, P. A. M., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(17), 7607–7618. URL: [Link]
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Lee, S. Y., et al. (2021). Caffeine Mitigates Adenosine-Mediated Angiogenic Properties of Choroidal Endothelial Cells Through Antagonism of A 1 Adenosine Receptor and PI3K-AKT Axis. International Journal of Molecular Sciences, 22(16), 8984. URL: [Link]
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Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. URL: [Link]
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A Comparative Benchmarking Guide to the Synthetic Routes of 1-(3-Chloropropyl)theobromine
In the landscape of pharmaceutical research and development, the efficient and robust synthesis of key intermediates is paramount. 1-(3-Chloropropyl)theobromine, a crucial precursor for a variety of bioactive molecules, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of established and emerging synthetic routes to this valuable compound, supported by experimental data and mechanistic insights to empower researchers in their synthetic strategy decisions.
Introduction: The Significance of this compound
This compound, a derivative of the naturally occurring xanthine alkaloid theobromine, serves as a vital building block in medicinal chemistry.[1] Its bifunctional nature, possessing both the pharmacologically relevant theobromine scaffold and a reactive chloropropyl chain, makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The theobromine core is known for its vasodilatory and neuroprotective effects, while the chloropropyl group allows for facile introduction of various functionalities through nucleophilic substitution, enabling the exploration of new chemical space in drug discovery.[1][2]
This guide will benchmark two primary synthetic strategies for obtaining this compound:
-
Route 1: Direct N-Alkylation of Theobromine - A classical and straightforward approach.
-
Route 2: Two-Step Synthesis via Hydroxypropylation and Subsequent Chlorination - A potentially milder, alternative pathway.
Furthermore, we will explore modern variations on the direct alkylation route, including the application of Phase-Transfer Catalysis (PTC) and Microwave-Assisted Synthesis, to assess their potential for process optimization.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Direct N-Alkylation | Route 1 (PTC Variation) | Route 1 (Microwave Variation) | Route 2: Two-Step Synthesis |
| Overall Yield | Moderate to Good (65-80%) | Good to Excellent (80-95%) | Good to Excellent (85-95%) | Moderate (55-70%) |
| Reaction Time | 6 - 24 hours | 4 - 8 hours | 15 - 45 minutes | 12 - 36 hours (total) |
| Reagent Cost | Moderate | Moderate | Moderate | Higher (due to more reagents) |
| Process Simplicity | High | High | High | Moderate |
| Scalability | Good | Excellent | Moderate to Good | Moderate |
| Safety Concerns | Use of strong bases and polar aprotic solvents. | Reduced solvent usage, but catalyst handling required. | High pressure and temperature inside the reactor. | Use of hazardous chlorinating agents. |
| Purification | Column chromatography often required. | Often cleaner reactions, simplifying purification. | Generally clean reactions. | Two purification steps required. |
In-Depth Analysis of Synthetic Routes
Route 1: Direct N-Alkylation of Theobromine
This method represents the most conventional and direct approach to this compound. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the theobromine anion attacks the electrophilic carbon of 1-bromo-3-chloropropane.[3]
Reaction Workflow:
Experimental Protocol (Conventional Heating):
-
To a stirred suspension of theobromine (1.80 g, 10 mmol) in 50 mL of N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Heat the mixture to 80 °C under a nitrogen atmosphere.
-
Slowly add 1-bromo-3-chloropropane (1.89 g, 12 mmol) dropwise over 30 minutes. The bromine atom is a better leaving group than the chlorine atom, leading to selective alkylation at the position formerly bearing the bromine.[4]
-
Maintain the reaction at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a white solid.
Expected Yield: 70-80%
Causality and Trustworthiness: The choice of a polar aprotic solvent like DMF is crucial as it solvates the potassium cation, leaving the carbonate anion more available to deprotonate theobromine, thus enhancing its nucleophilicity.[5] The excess of base ensures complete deprotonation. Monitoring by TLC is a self-validating step to ensure the reaction goes to completion and to identify potential side products.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate and allow for the use of a biphasic solvent system (e.g., toluene/water) with a less hazardous base like sodium hydroxide.[6] The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate theobromine, and the resulting theobromine anion reacts with the alkylating agent. This often leads to cleaner reactions and easier work-up.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[7] This rapid heating can also lead to higher yields and fewer side products.
Experimental Protocol (Microwave-Assisted):
-
In a microwave-safe vessel, combine theobromine (180 mg, 1 mmol), potassium carbonate (207 mg, 1.5 mmol), and 1-bromo-3-chloropropane (189 mg, 1.2 mmol) in 5 mL of DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 120 °C for 20 minutes with stirring.
-
After cooling, work up the reaction as described in the conventional heating protocol.
Expected Yield: 85-95%
Route 2: Two-Step Synthesis via Hydroxypropylation and Subsequent Chlorination
This alternative route avoids the direct use of a dihaloalkane and may offer advantages in terms of selectivity and the use of milder reagents in the first step.
Reaction Workflow:
Experimental Protocol:
-
Step 1: Synthesis of 1-(3-Hydroxypropyl)theobromine
-
Follow the procedure for direct N-alkylation (conventional heating), but use 3-chloro-1-propanol as the alkylating agent.
-
After the reaction is complete and the solvent is removed, the crude 1-(3-hydroxypropyl)theobromine can often be purified by recrystallization from ethanol. Expected Yield: 80-90%
-
-
Step 2: Chlorination of 1-(3-Hydroxypropyl)theobromine
-
Suspend 1-(3-hydroxypropyl)theobromine (2.38 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.43 g, 12 mmol) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
Expected Yield (Step 2): 70-80% Overall Expected Yield: 56-72%
Causality and Trustworthiness: The two-step approach offers the potential for higher purity of the intermediate before the final chlorination step. The use of thionyl chloride is a standard and reliable method for converting primary alcohols to alkyl chlorides. The aqueous workup is critical to neutralize the excess thionyl chloride and acidic byproducts.
Conclusion and Recommendations
For the synthesis of this compound, the direct N-alkylation route (Route 1) , particularly when enhanced with microwave assistance , emerges as the most efficient and high-yielding strategy. The significant reduction in reaction time and often cleaner reaction profiles make it an attractive option for rapid synthesis and library generation. For larger-scale production, the phase-transfer catalysis variation of direct alkylation presents a compelling case due to its scalability, use of less hazardous solvents, and simplified work-up procedures.
While the two-step synthesis (Route 2) is a viable alternative, its lower overall yield and additional purification steps make it less efficient for routine production. However, it may be a valuable approach when high purity of the hydroxypropyl intermediate is required for other synthetic purposes or if the dihaloalkane starting material for direct alkylation is unavailable or problematic.
Ultimately, the choice of synthetic route will depend on the specific needs of the research, including the desired scale, available equipment, and time constraints. This guide provides the foundational data and rationale to make an informed decision, ensuring the efficient and successful synthesis of this important pharmaceutical intermediate.
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In Silico Modeling of 1-(3-Chloropropyl)theobromine: A Comparative Guide to Receptor Binding Analysis
In the landscape of contemporary drug discovery, the preliminary in silico analysis of novel chemical entities has become an indispensable precursor to costly and time-intensive wet-lab experimentation. This guide provides a comprehensive, in-depth comparison of in silico modeling techniques for predicting the receptor binding of 1-(3-Chloropropyl)theobromine, a derivative of the naturally occurring methylxanthine theobromine. This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of assessing ligand-receptor interactions. We will navigate the causal logic behind methodological choices, establish self-validating experimental frameworks, and ground our claims in authoritative scientific literature.
Introduction: The Rationale for In Silico Investigation of this compound
This compound is a synthetic derivative of theobromine, a compound known for its activity as an adenosine receptor antagonist[1]. The addition of a reactive 3-chloropropyl group to the theobromine scaffold presents a compelling case for detailed computational analysis. This modification could potentially alter the binding affinity and selectivity for its primary targets, the adenosine A1 and A2A receptors, or even introduce novel interactions with other receptors. In silico modeling offers a rapid and cost-effective avenue to explore these possibilities, predict binding modes, and generate hypotheses for subsequent experimental validation.
This guide will focus on a comparative analysis of this compound's predicted binding to the human adenosine A1 and A2A receptors, benchmarked against its parent compound, theobromine, and two other well-characterized methylxanthine antagonists: caffeine and theophylline[2][3][4]. The choice of these comparators is rooted in their structural and pharmacological similarity to theobromine, providing a robust baseline for evaluating the impact of the 3-chloropropyl substitution.
Comparative In Silico Methodologies for Receptor Binding Analysis
The in silico prediction of ligand-receptor binding is a multi-faceted process. For a thorough analysis of a novel compound like this compound, a hierarchical approach employing both molecular docking and molecular dynamics simulations is recommended.
Molecular Docking: A First Look at Binding Plausibility
Molecular docking serves as the initial computational screening tool to predict the preferred orientation of a ligand when bound to a receptor, and to estimate the strength of the interaction. The causality behind this choice lies in its computational efficiency, allowing for the rapid assessment of multiple ligands and binding poses.
Experimental Protocol: Molecular Docking of Xanthine Derivatives to Adenosine Receptors
-
Receptor Preparation:
-
Obtain the crystal structures of the human adenosine A1 receptor (e.g., PDB ID: 5UEN) and A2A receptor (e.g., PDB ID: 3EML) from the RCSB Protein Data Bank[5][6].
-
Prepare the receptor structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues. This step is crucial for ensuring the accuracy of the electrostatic calculations during docking.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound, theobromine, caffeine, and theophylline.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
-
Docking Simulation:
-
Define the binding site (or "docking box") based on the location of the co-crystallized antagonist in the receptor crystal structure.
-
Utilize a validated docking program (e.g., AutoDock Vina, GOLD) to dock each ligand into the defined binding site of both the A1 and A2A receptors.
-
Generate a series of binding poses for each ligand and rank them based on their predicted binding affinity (docking score).
-
Trustworthiness Check: The validity of the docking protocol should be confirmed by redocking the co-crystallized antagonist into its corresponding receptor structure. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, provides confidence in the chosen parameters.
Molecular Dynamics (MD) Simulation: Refining the Binding Hypothesis
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer a more dynamic and realistic representation of the ligand-receptor complex in a simulated physiological environment. MD simulations are computationally more intensive but provide invaluable insights into the stability of the binding pose, the nature of intermolecular interactions, and the conformational changes in both the ligand and the receptor upon binding.
Experimental Protocol: MD Simulation of Adenosine Receptor-Ligand Complexes
-
System Setup:
-
Take the top-ranked docked poses of this compound and the comparator compounds in complex with the A1 and A2A receptors as the starting structures.
-
Embed each complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to mimic a physiological environment[7][8].
-
-
Simulation:
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).
-
Run a production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) to allow for the system to reach a stable state[7][8].
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the ligand's binding pose (RMSD), the flexibility of the receptor (RMSF), and the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity[9][10].
-
Trustworthiness Check: The stability of the overall protein structure and the lipid bilayer throughout the simulation provides a key validation point. The convergence of parameters like RMSD and binding energy over the simulation time indicates a stable and reliable simulation.
Predicted Binding Comparison: this compound vs. Alternatives
The following table summarizes the anticipated and hypothetical outcomes from the in silico modeling, based on the known pharmacology of the comparator compounds.
| Compound | Predicted Binding Affinity (A1 Receptor) | Predicted Binding Affinity (A2A Receptor) | Key Predicted Interactions | Potential Impact of the 3-Chloropropyl Group |
| This compound | Moderate | Lower than A1 | Xanthine core interactions with conserved residues in the binding pocket. | Potential for novel hydrophobic or halogen-bond interactions. The reactive nature of the chloropropyl group could also lead to covalent binding, a hypothesis that can be explored with more advanced modeling techniques. |
| Theobromine | Low to Moderate | Low[3][4] | Primarily hydrogen bonding and hydrophobic interactions involving the xanthine scaffold. | N/A |
| Caffeine | Moderate | Moderate[3][4] | Similar to theobromine, with potentially stronger interactions due to the additional methyl group. | N/A |
| Theophylline | High | High[3][4] | Stronger interactions compared to caffeine and theobromine, leading to higher affinity. | N/A |
Visualizing the Workflow and Interactions
To further clarify the experimental and logical flow, the following diagrams are provided.
Caption: In Silico Receptor Binding Workflow.
Caption: Antagonism of Adenosine Receptor Signaling.
Conclusion and Future Directions
This guide outlines a robust in silico framework for the comparative analysis of this compound's binding to adenosine receptors. The proposed workflow, combining molecular docking and molecular dynamics simulations, provides a scientifically rigorous approach to generating initial hypotheses about the compound's pharmacological profile. The comparison with well-established adenosine receptor antagonists—theobromine, caffeine, and theophylline—will offer crucial context for interpreting the predicted binding data.
The unique chemical nature of the 3-chloropropyl group suggests that further computational studies, such as covalent docking or quantum mechanics/molecular mechanics (QM/MM) calculations, could yield deeper insights into its potential for irreversible binding. The findings from this in silico investigation will be instrumental in guiding the design of focused wet-lab experiments, ultimately accelerating the drug discovery and development process.
References
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Do, D., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8, 664397. [Link]
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Jaakola, V. P., et al. (2008). The 2.6 A crystal structure of a human A2A adenosine receptor bound to an antagonist. Science, 322(5905), 1211-1217. [Link]
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Jaakola, V. P., et al. (2008). The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist. Science, 322(5905), 1211-1217. [Link]
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Do, D., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8. [Link]
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Do, D., et al. (2021). Pathways and Mechanism of Caffeine Binding to Human Adenosine A2A Receptor. Frontiers in Molecular Biosciences, 8, 664397. [Link]
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Strater, N., et al. (2024). Crystal structure of human adenosine A2A receptor (construct A2A-PSB2-bRIL) complexed with the partial antagonist LUF5834 at the orthosteric pocket. RCSB Protein Data Bank. [Link]
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Claff, T., et al. (2022). Single Stabilizing Point Mutation Enables High-Resolution Co-Crystal Structures of the Adenosine A2A Receptor with Preladenant Conjugates. Journal of Medicinal Chemistry, 65(6), 4691-4703. [Link]
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Hino, T., et al. (2017). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. Proceedings of the National Academy of Sciences, 114(8), 2073-2078. [Link]
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Draper-Joyce, C. J., et al. (2018). Structure of the human adenosine A1 receptor-Gi complex. Nature, 558(7711), 559-563. [Link]
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Huang, Z. L., et al. (2011). Arousal Effect of Caffeine Depends on Adenosine A2A Receptors in the Shell of the Nucleus Accumbens. The Journal of Neuroscience, 31(27), 10080-10086. [Link]
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Draper-Joyce, C. J., et al. (2018). Structure of the human adenosine A1 receptor-Gi complex. Nature, 558(7711), 559-563. [Link]
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Daly, J. W., et al. (2025). Affinity of caffeine and other simple alkylxanthines at adenosine receptors (A1AR, A2AAR, A2BAR and A3AR) and at other protein targets. ResearchGate. [Link]
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O'Connor, B. J., et al. (1998). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. British Journal of Pharmacology, 123(4), 655-662. [Link]
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Draper-Joyce, C. J., et al. (2018). Structure of the human adenosine A1 receptor-Gi complex. Nature, 558(7711), 559-563. [Link]
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A Comparative Guide to the Adenosine Receptor Antagonist Activity of 1-(3-Chloropropyl)theobromine
For researchers, scientists, and drug development professionals, the quest for novel compounds with specific pharmacological profiles is a continuous endeavor. This guide provides an in-depth technical comparison of the potential antagonist activity of 1-(3-Chloropropyl)theobromine at adenosine receptors. While direct experimental data for this specific derivative is not extensively available in peer-reviewed literature, its structural relationship to theobromine—a known adenosine receptor antagonist—provides a strong foundation for predictive analysis. This guide will objectively compare the anticipated performance of this compound with established adenosine receptor antagonists, supported by experimental data for these comparator compounds, and provide detailed methodologies for researchers to conduct their own evaluations.
Introduction to Adenosine Receptors and the Rationale for Antagonism
Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and are involved in cardiovascular, central nervous, immune, and inflammatory functions. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in increased cAMP levels.[2]
The antagonism of these receptors has significant therapeutic potential. For instance, A2A receptor antagonists are being investigated for the treatment of Parkinson's disease and for cancer immunotherapy.[3] Non-selective adenosine receptor antagonists, such as the naturally occurring methylxanthines caffeine and theophylline, are widely consumed for their stimulant effects.[4][5]
Profiling this compound: A Theobromine Derivative
This compound is a derivative of theobromine, a naturally occurring methylxanthine found in cocoa products. Theobromine itself is recognized as a non-selective antagonist of adenosine receptors, although it is generally less potent than caffeine.[3][6] The structural modification of adding a 3-chloropropyl group at the N1 position of the theobromine scaffold is a common strategy in medicinal chemistry to explore new structure-activity relationships and potentially modulate the affinity and selectivity of the parent compound for its biological targets. Given that the xanthine core is the primary pharmacophore for adenosine receptor antagonism, it is highly probable that this compound retains this activity. The key questions for researchers are its potency and selectivity across the four adenosine receptor subtypes compared to its parent compound and other known antagonists.
Comparative Analysis of Adenosine Receptor Antagonists
To provide a predictive framework for the antagonist activity of this compound, we present a comparative analysis of its parent compound, theobromine, alongside other well-characterized xanthine and non-xanthine adenosine receptor antagonists. The binding affinities (Ki) presented in the table below are essential for understanding the potency and selectivity of these compounds. A lower Ki value indicates a higher binding affinity for the receptor.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity Profile |
| Theobromine | 68,000 - 105,000[3][7] | 45,000 - >250,000[3][7] | 130,000[3] | >100,000[3][7] | Weak, Non-selective |
| Caffeine | 12,000 - 41,000[7] | 2,400 - 19,000[7] | 13,000[7] | >100,000[7] | Non-selective |
| Theophylline | 8,500 - 14,000[7] | 4,300 - 19,000[7] | 22,000[7] | >100,000[7] | Non-selective |
| Istradefylline | Lower affinity than A2A[8] | High Affinity | Lower affinity than A2A[8] | Lower affinity than A2A[8] | A2A Selective |
| ZM241385 | ~1000-fold lower than A2A[9] | 1.4[10] | ~91-fold lower than A2A[9] | ~500,000-fold lower than A2A[9] | Highly A2A Selective |
| DPCPX | 0.53[7] | - | - | - | Highly A1 Selective |
Note: Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The ranges provided reflect this variability.
Based on this comparative data, it is anticipated that this compound will exhibit antagonist activity at adenosine receptors, likely with micromolar affinity, similar to theobromine. The introduction of the chloropropyl group may alter its affinity and selectivity profile, a hypothesis that warrants experimental verification.
Experimental Protocols for Assessing Antagonist Activity
To empirically determine the antagonist activity of this compound, two primary experimental approaches are recommended: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its ability to block agonist-induced signaling (IC50).
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at human adenosine A1, A2A, A2B, and A3 receptors.
Materials:
-
Membrane preparations from cells expressing a single subtype of human adenosine receptor.
-
Radioligands:
-
A1: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)
-
A2A: [3H]ZM241385
-
A2B: [3H]PSB-603
-
A3: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline or a selective antagonist for the specific receptor subtype).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).
Objective: To determine the functional antagonist potency (IC50) of this compound at A2A and A2B receptors (Gs-coupled) or its ability to reverse agonist-mediated inhibition of cAMP at A1 and A3 receptors (Gi-coupled).
Materials:
-
Whole cells expressing a single subtype of human adenosine receptor.
-
A selective agonist for each receptor subtype (e.g., CGS 21680 for A2A, NECA for A2B, CPA for A1, Cl-IB-MECA for A3).
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
Procedure for Gs-coupled receptors (A2A, A2B):
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (typically at its EC80) and incubate for a further period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.
Procedure for Gi-coupled receptors (A1, A3):
-
Cell Plating: Plate the cells as described above.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Co-stimulation: Add a mixture of a fixed concentration of forskolin and a fixed concentration of the respective agonist (at its EC80 for inhibition of forskolin-stimulated cAMP).
-
Incubation, Lysis, and Detection: Follow the same steps as for Gs-coupled receptors.
-
Data Analysis: The antagonist will reverse the agonist's inhibition of the forskolin-induced cAMP rise. Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50.
Visualizing the Experimental Framework
To further clarify the experimental logic, the following diagrams illustrate the key signaling pathway and workflows.
Caption: Adenosine receptor signaling pathways and points of antagonism.
Caption: Workflow for radioligand binding assay.
Caption: Workflow for functional cAMP assay.
Conclusion
While direct experimental evidence for the antagonist activity of this compound at adenosine receptors is currently lacking in the public domain, its structural similarity to theobromine strongly suggests that it will act as an antagonist. The comparative data provided for theobromine and other well-characterized xanthine and non-xanthine antagonists offer a valuable benchmark for future studies. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise pharmacological profile of this compound, thereby contributing to the ongoing development of novel adenosine receptor modulators.
References
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. In Handbook of experimental pharmacology (No. 200, pp. 151-199). Springer. [Link]
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Fredholm, B. B., & Persson, C. G. (1982). Xanthine derivatives as adenosine receptor antagonists. European journal of pharmacology, 81(4), 673-676. [Link]
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Jaakola, V. P., Griffith, M. T., Hanson, M. A., Cherezov, V., Chien, E. Y., Lane, J. R., ... & Stevens, R. C. (2008). The 2.6 angstrom crystal structure of a human A2A adenosine receptor bound to an antagonist. Science, 322(5905), 1211-1217. [Link]
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ZM-241385 activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Varani, K., Gessi, S., Dalpiaz, A., Borea, P. A., & Leung, E. (2000). Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors. Circulation, 102(3), 285-289. [Link]
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Jacobson, K. A., & Müller, C. E. (2016). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 173(10), 1557-1574. [Link]
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Varani, K., Gessi, S., Dalpiaz, A., & Borea, P. A. (1999). Caffeine Alters A2A Adenosine Receptors and Their Function in Human Platelets. Circulation, 99(19), 2499-2502. [Link]
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Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510. [Link]
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Gołembiowska, K., & Dziubina, A. (2015). The Role of Adenosine A1 and A2A Receptors in the Caffeine Effect on MDMA-Induced DA and 5-HT Release in the Mouse Striatum. Neurotoxicity research, 27(4), 361-374. [Link]
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Jenner, P. (2021). Istradefylline–a first generation adenosine A2A antagonist for the treatment of Parkinson's disease. Expert review of neurotherapeutics, 21(4), 317-333. [Link]
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Mishina, M., Ishiwata, K., & Ishii, K. (2019). Adenosine A2A Receptor Occupancy by Long‐Term Istradefylline Administration in Parkinson's Disease. Movement Disorders Clinical Practice, 6(5), 421-422. [Link]
- Varani, K., Gessi, S., Dalpiaz, A., & Borea, P. A. (1999). Caffeine alters A2A adenosine receptors and their function in human platelets.
- Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510.
- Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510.
- Valada, P., Alçada-Morais, S., Cunha, R. A., & Lopes, J. P. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International journal of molecular sciences, 23(18), 10510.
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Theobromine. Molecule of the Month - March 2020. Bristol University. [Link]
- Jenner, P. (2005). Istradefylline, a novel adenosine A2A receptor antagonist, for the treatment of Parkinson's disease.
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Hauser, R. A., Olanow, C. W., Kieburtz, K., Pourcher, E., & Mizuno, Y. (2021). Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials. Journal of Parkinson's disease, 11(4), 1663-1675. [Link]
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Adenosine receptor antagonist – Knowledge and References. Taylor & Francis. [Link]
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Sheth, S., Brito, R., Mukherjea, D., Rybak, L. P., & Ramkumar, V. (2014). The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease. Neurotherapeutics, 11(4), 856-868. [Link]
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- Cunha, R. A., Constantino, M. D., Ribeiro, J. A., & Sebastião, A. M. (1995). Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors. Naunyn-Schmiedeberg's archives of pharmacology, 352(6), 643-651.
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Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018). Pharmacology of Adenosine Receptors: The State of the Art. Physiological reviews, 98(3), 1591-1625. [Link]
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- Sugimoto, N., Miwa, S., Hitomi, Y., Nakamura, H., Tsuchiya, H., & Yachie, A. (2014). Theobromine, the primary methylxanthine found in Theobroma cacao, prevents malignant glioblastoma proliferation by negatively regulating phosphodiesterase-4, extracellular signal-regulated kinase, Akt/mammalian target of rapamycin kinase, and nuclear factor-kappa B. Journal of medicinal food, 17(6), 645-652.
- Sugimoto, N., Miwa, S., Tsuchiya, H., & Yachie, A. (2014). Theobromine, the primary methylxanthine found in Theobroma cacao, inhibits malignant glioblastoma cell growth by negatively regulating Akt/mammalian target of rapamycin kinase (LB836). Journal of immunology (Baltimore, Md. : 1950), 192(1 Supplement), 136-13.
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Analytical Methods for Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and biomedical analysis, the accurate quantification of xanthine derivatives such as caffeine, theophylline, and theobromine is paramount. These compounds, prevalent in various consumables and clinical therapeutics, demand precise analytical methodologies for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This guide provides a comprehensive head-to-head comparison of the primary analytical techniques employed for the analysis of xanthine derivatives: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
As a Senior Application Scientist, my objective is to not only present the operational parameters of each method but to delve into the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
The Analytical Landscape for Xanthine Derivatives: A Strategic Overview
The choice of an analytical method for xanthine derivatives is dictated by a multitude of factors including the sample matrix, the required sensitivity and selectivity, throughput needs, and available instrumentation. While chromatographic techniques like HPLC and GC-MS offer high resolving power, electromigration methods like CE provide a unique separation mechanism. Spectroscopic methods, particularly UV-Vis, offer simplicity and cost-effectiveness, though often with limitations in selectivity.[1]
This guide will dissect each of these methodologies, providing a critical evaluation of their respective strengths and weaknesses in the context of xanthine derivative analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Xanthine Analysis
HPLC stands as the most widely adopted technique for the analysis of xanthine derivatives due to its superior sensitivity, specificity, and versatility.[1][2] It allows for the simultaneous determination of multiple xanthines in a single run, making it highly efficient for routine analysis.
Causality of Experimental Choices in HPLC:
-
Stationary Phase: A C18 column is the most common choice for reversed-phase HPLC of xanthine derivatives. The nonpolar nature of the C18 stationary phase provides excellent retention and separation of the moderately polar xanthine molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. The buffer controls the pH, influencing the ionization state and retention of the analytes, while the organic modifier adjusts the elution strength.
-
Detection: UV detection is the most common and cost-effective method for xanthine analysis. Xanthine derivatives exhibit strong UV absorbance, typically around 270-280 nm, allowing for sensitive detection.
Experimental Protocol: Simultaneous Determination of Caffeine, Theophylline, and Theobromine by HPLC
This protocol is a representative example for the analysis of xanthine derivatives in a clear aqueous sample.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Standards:
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid (glacial)
- Caffeine, theophylline, and theobromine reference standards
3. Preparation of Mobile Phase and Standards:
- Mobile Phase: Prepare a mixture of water:methanol:acetic acid (e.g., 75:20:5 v/v/v). Degas the mobile phase before use.
- Standard Stock Solutions: Prepare individual stock solutions of caffeine, theophylline, and theobromine in the mobile phase (e.g., 100 µg/mL).
- Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
- UV Detection Wavelength: 273 nm[3]
5. Analysis Procedure:
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Identify and quantify the xanthine derivatives in the samples by comparing their retention times and peak areas to those of the standards.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis offers a powerful alternative to HPLC, providing high separation efficiency, short analysis times, and low consumption of reagents and samples.[4] The separation in CE is based on the differential migration of charged analytes in an electric field.
Causality of Experimental Choices in CE:
-
Buffer System: A borate buffer is commonly used for the analysis of xanthine derivatives. The pH of the buffer is crucial; at alkaline pH (e.g., pH 9), the weakly acidic xanthines will be deprotonated and carry a negative charge, allowing for their migration and separation.[5][6]
-
Applied Voltage: A high voltage (e.g., 25 kV) is applied to drive the separation and achieve short analysis times.
-
Detection: UV detection is typically used, with the wavelength set to the absorbance maximum of the xanthine derivatives (around 280 nm).[4]
Experimental Protocol: Quantification of Caffeine and Theophylline in Serum by Capillary Zone Electrophoresis
This protocol outlines a method for analyzing xanthine derivatives in a biological matrix, highlighting the need for sample preparation.
1. Instrumentation:
- Capillary electrophoresis system with a UV detector
- Fused-silica capillary (e.g., 75 µm i.d., 60 cm total length)
2. Reagents and Buffers:
- Boric acid
- Sodium hydroxide
- Caffeine and theophylline reference standards
- Serum samples
3. Preparation of Buffer and Standards:
- Running Buffer: Prepare a 20 mM borate buffer and adjust the pH to 9.0 with sodium hydroxide.[4]
- Standard Solutions: Prepare stock and working standard solutions of caffeine and theophylline in the running buffer.
4. Sample Preparation (Serum):
- Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
- Supernatant Collection: Collect the supernatant for analysis.
5. Electrophoretic Conditions:
- Applied Voltage: 25 kV[4]
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
- Capillary Temperature: 25 °C
- UV Detection Wavelength: 280 nm[4]
6. Analysis Procedure:
- Rinse the capillary with 0.1 M NaOH, water, and then the running buffer.
- Inject the standard or sample solutions.
- Apply the voltage to initiate the separation.
- Identify and quantify the analytes based on their migration times and peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a highly sensitive and selective technique that can be used for the analysis of xanthine derivatives. However, due to their low volatility, xanthines require a derivatization step to increase their volatility and thermal stability before they can be analyzed by GC.[7][8]
Causality of Experimental Choices in GC-MS:
-
Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as the N-H groups in theophylline and theobromine. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (TMS) groups, making the molecules more volatile.[9]
-
GC Column: A nonpolar or medium-polarity capillary column is typically used for the separation of the derivatized xanthines.
-
Mass Spectrometry: MS detection provides high selectivity and allows for the identification of the analytes based on their mass spectra.
Experimental Protocol: Simultaneous Analysis of Derivatized Xanthine Derivatives by GC-MS
This protocol provides a general workflow for the GC-MS analysis of xanthine derivatives following derivatization.
1. Instrumentation and Columns:
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
2. Reagents and Standards:
- Caffeine, theophylline, and theobromine reference standards
- Pyridine (anhydrous)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
3. Sample Preparation and Derivatization:
- Drying: Evaporate a known amount of the sample or standard solution to dryness under a stream of nitrogen.
- Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA with 1% TMCS to the dried residue.
- Reaction: Cap the vial and heat at 70°C for 30 minutes.
- Analysis: Cool to room temperature before injection into the GC-MS.
4. GC-MS Conditions:
- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-500
UV-Visible Spectroscopy: A Simple and Rapid Screening Tool
UV-Vis spectroscopy is a straightforward and cost-effective method for the quantification of xanthine derivatives in simple matrices.[5] The method is based on the principle that these compounds absorb light in the UV region of the electromagnetic spectrum.
Limitations of UV-Visible Spectroscopy:
The primary limitation of UV-Vis spectroscopy is its lack of specificity.[6] In complex matrices where other compounds absorb at similar wavelengths, this method is prone to interference, leading to inaccurate results. Therefore, it is often used for the analysis of relatively pure samples or as a preliminary screening tool. For the simultaneous estimation of multiple xanthine derivatives in a mixture, mathematical techniques like the simultaneous equation method can be employed, but this requires that the absorbance spectra of the components are sufficiently different.[10][11]
Experimental Protocol: Quantification of Theophylline using UV-Visible Spectroscopy
This protocol describes a basic procedure for the quantification of a single xanthine derivative.
1. Instrumentation:
- UV-Visible spectrophotometer
2. Reagents and Standards:
- Theophylline reference standard
- Solvent (e.g., 0.1 M HCl or methanol)
3. Preparation of Standard Solutions:
- Prepare a stock solution of theophylline in the chosen solvent (e.g., 100 µg/mL).
- Prepare a series of working standard solutions by diluting the stock solution to different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
4. Analysis Procedure:
- Determine the wavelength of maximum absorbance (λmax) for theophylline by scanning a standard solution across the UV range (typically 200-400 nm). The λmax for theophylline is around 272 nm.[11]
- Measure the absorbance of the blank (solvent) and all standard solutions at the λmax.
- Construct a calibration curve by plotting absorbance versus concentration.
- Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Head-to-Head Comparison of Analytical Methods
The following table provides a comparative summary of the key performance characteristics of the discussed analytical methods for xanthine derivatives.
| Feature | HPLC-UV | Capillary Electrophoresis (CE)-UV | GC-MS (with Derivatization) | UV-Visible Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential migration of charged species in an electric field. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Selectivity | High | High | Very High | Low to Moderate |
| Sensitivity | High (ng/mL to µg/mL) | High (ppb to µg/mL)[4] | Very High (pg to ng/mL) | Moderate (µg/mL) |
| Analysis Time | 5-15 minutes | < 10 minutes[4] | 15-30 minutes (including derivatization) | < 5 minutes |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate (derivatization can be a bottleneck) | Very High |
| Cost (Instrument) | Moderate to High | Moderate to High | High | Low |
| Cost (Operational) | Moderate | Low | High | Very Low |
| Sample Matrix Complexity | Tolerant to complex matrices with appropriate sample preparation. | Requires clean samples; sensitive to matrix effects. | Requires extensive sample cleanup and derivatization. | Suitable for simple and clean matrices.[6] |
| Key Advantage | Robust, versatile, and widely applicable for simultaneous analysis. | High efficiency, fast analysis, and low reagent consumption. | Excellent sensitivity and structural confirmation capabilities. | Simple, rapid, and low cost. |
| Key Disadvantage | Higher solvent consumption compared to CE. | Sensitive to matrix and buffer composition. | Requires a time-consuming and potentially complex derivatization step. | Prone to interference from other UV-absorbing compounds.[6] |
Workflow and Relationship Diagrams
General Analytical Workflow for Xanthine Derivatives
Caption: General workflow for the analysis of xanthine derivatives.
Relationship Between Analytical Method Choice and Sample Complexity
Caption: Decision guide for selecting an analytical method based on sample complexity.
Conclusion and Future Perspectives
The selection of an appropriate analytical method for xanthine derivatives is a critical decision that impacts the quality and reliability of research and development outcomes. HPLC remains the gold standard for most applications, offering a balance of sensitivity, specificity, and robustness. Capillary electrophoresis presents a compelling alternative with its high efficiency and low operational costs. GC-MS, while requiring derivatization, provides unparalleled sensitivity and confirmatory power, making it invaluable for trace analysis and forensic applications. UV-Visible spectroscopy, though limited in selectivity, serves as a rapid and economical tool for the analysis of simple samples.
Future trends in the analysis of xanthine derivatives are likely to focus on the development of faster and more environmentally friendly methods, such as ultra-high-performance liquid chromatography (UHPLC) and supercritical fluid chromatography (SFC). Additionally, the increasing demand for on-site and real-time monitoring may drive the development of miniaturized and portable analytical devices.
References
- Comparison of capillary electrophoretic and liquid chromatographic determination of hypoxanthine and xanthine for the diagnosis of xanthinuria.
-
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids – A Comprehensive Review. PubMed. [Link]
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Xanthine derivatives quantification in serum by capillary zone electrophoresis. Journal of Chromatographic Science. [Link]
-
Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. ResearchGate. [Link]
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Simultaneous quantification of caffeine and its main metabolites by gas chromatography mass spectrometry in horse urine. PubMed. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. [Link]
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Development and validation of uv spectrophotometric method for simultaneous estimation of caffeine and quercetin in niosome formulation. IJCRT.org. [Link]
- Detection and Determination of Theobromine and Caffeine in Urine after Administration of Chocolate-Coated Peanuts to Horses. Journal of Analytical Toxicology.
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Simultaneous HPLC determination of caffeine, theobromine, and theophylline in food, drinks, and herbal products. PubMed. [Link]
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Xanthine derivatives quantification in serum by capillary zone electrophoresis. PubMed. [Link]
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Xanthine Derivatives Quantification in Serum by Capillary Zone Electrophoresis. Oxford Academic. [Link]
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Development & Validation of UV Spectrophotometric Method for Simultaneous Estimation of Cilnidipine & Fimasartan In Synthetic Mixture. Ijaresm. [Link]
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Development and validation of UV spectrophotometric method for simultaneous estimation of caffeine and paracetamol in tablate formulation. International Journal of Health Sciences. [Link]
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Development and Validation of UV Spectrophotometric Methods for Simultaneous Estimation of Amlodipine besylate and Theophylline. Asian Journal of Pharmaceutical Analysis. [Link]
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Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC - NIH. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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Innovation Trends in Analytical Instrumentation: A Review on HPLC, UV-Vis, Mass, IR Spectroscopy. ijrpr. [Link]
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Comparative Study of UV And HPLC Methods for Estimation of Drug. medrxiv. [Link]
-
Quantification of Active Substances in Some Drugs Using by Derivative UV/Vis spectroscopy. ResearchGate. [Link]
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Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. [Link]
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A Comparative Guide to the Synthesis of 1-(3-Chloropropyl)theobromine: An Evaluation of Reproducibility and Methodological Variations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, 1-(3-Chloropropyl)theobromine serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting the cardiovascular and central nervous systems.[1] Its molecular structure, featuring a reactive chloropropyl group attached to the theobromine scaffold, allows for further chemical modifications to produce a diverse range of pharmacologically active compounds. The reliability and efficiency of the synthesis of this key intermediate are therefore of paramount importance. This guide provides an in-depth comparison of two distinct protocols for the synthesis of this compound, evaluating their reproducibility, reaction conditions, and potential challenges.
Introduction to this compound
Theobromine, a naturally occurring xanthine alkaloid found in cocoa beans, is a well-known stimulant with various physiological effects.[2] The addition of a 1-(3-chloropropyl) substituent to the theobromine molecule introduces a versatile functional group that can be readily displaced by various nucleophiles, enabling the synthesis of a wide array of derivatives. This chemical handle is key to the development of novel drug candidates with tailored pharmacological profiles.
The synthesis of this compound is typically achieved through the N-alkylation of theobromine at the N-1 position. The choice of base, solvent, and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. Here, we compare two protocols: a classic method employing a strong base in an aprotic polar solvent and an alternative approach utilizing a weaker base in a different solvent system.
Mechanistic Overview: The N-Alkylation of Theobromine
The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The first step involves the deprotonation of the N-1 position of the theobromine molecule by a base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent, 1-bromo-3-chloropropane, displacing the bromide ion and forming the desired N-alkylated product.
The choice of base is critical. A strong base will efficiently deprotonate theobromine, driving the reaction forward. However, strong bases can also promote side reactions. The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and selectivity. Aprotic polar solvents are often preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
Protocol 1: Synthesis via Sodium Hydride in Dimethylformamide
This protocol, adapted from a patented procedure, employs a strong base, sodium hydride (NaH), in the polar aprotic solvent N,N-dimethylformamide (DMF).
Experimental Protocol
Materials:
-
Theobromine
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Bromo-3-chloropropane
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
Procedure:
-
A suspension of theobromine (e.g., 18 g, 0.1 mol) in 200 ml of anhydrous DMF is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Sodium hydride (e.g., 4.4 g of a 60% dispersion in oil, 0.11 mol) is added portion-wise to the suspension at room temperature. The mixture is stirred for 1 hour.
-
1-Bromo-3-chloropropane (e.g., 17.3 g, 0.11 mol) is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 30°C.
-
The reaction mixture is stirred at room temperature for 18-24 hours.
-
The solvent (DMF) is removed under reduced pressure.
-
The residue is partitioned between toluene (200 ml) and water (200 ml).
-
The aqueous layer is separated and extracted with toluene (2 x 100 ml).
-
The combined organic layers are washed with water (100 ml), a 5% aqueous sodium bicarbonate solution (100 ml), and again with water (100 ml).
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is recrystallized from ethanol to yield pure this compound.
Senior Application Scientist's Insights:
This protocol utilizes a powerful and non-nucleophilic base, sodium hydride, which ensures complete deprotonation of theobromine, favoring a high conversion rate. DMF is an excellent solvent for this reaction due to its ability to dissolve theobromine and its sodium salt, as well as its high boiling point, which allows for a wide range of reaction temperatures if needed.
However, there are significant safety and reproducibility considerations. Sodium hydride is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere. The use of DMF as a solvent also presents challenges, particularly in scale-up, due to its high boiling point, making it difficult to remove completely, and its potential for decomposition at elevated temperatures, especially in the presence of a strong base.[3][4][5][6] The reaction time is also quite long (18-24 hours).
Protocol 2: Synthesis via Potassium Carbonate in Acetone
This protocol presents an alternative method using a milder, non-pyrophoric base, potassium carbonate (K₂CO₃), in a lower-boiling solvent, acetone. This approach is often favored for its improved safety profile and easier work-up.
Experimental Protocol
Materials:
-
Theobromine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
1-Bromo-3-chloropropane
-
Acetone
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
A mixture of theobromine (e.g., 18 g, 0.1 mol), anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol), and 300 ml of acetone is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
1-Bromo-3-chloropropane (e.g., 18.9 g, 0.12 mol) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the inorganic solids are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (200 ml) and washed with water (2 x 100 ml) and brine (100 ml).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Senior Application Scientist's Insights:
This protocol offers several advantages in terms of safety and practicality. Potassium carbonate is a much safer and easier base to handle than sodium hydride.[7] Acetone is a lower-boiling solvent than DMF, making it easier to remove during the work-up.[1][8][9] The reaction time is also potentially shorter.
However, the weaker basicity of potassium carbonate may result in a slower reaction rate and potentially lower yields compared to the sodium hydride method. The heterogeneity of the reaction mixture (potassium carbonate is not fully soluble in acetone) can sometimes lead to reproducibility issues if not stirred efficiently. The choice of 1-bromo-3-chloropropane as the alkylating agent is crucial; the higher reactivity of the bromide compared to the chloride ensures selective alkylation at the bromide position.
Comparative Analysis of Protocols
| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/Acetone) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) | Acetone |
| Reaction Temperature | Room Temperature | Reflux (~56°C) |
| Reaction Time | 18-24 hours | 8-12 hours |
| Safety Considerations | NaH is pyrophoric; DMF is a high-boiling, potentially hazardous solvent.[3][4][5][6] | K₂CO₃ is a safer base; Acetone is flammable but has a lower boiling point.[1][7][8][9] |
| Work-up Complexity | More complex due to DMF removal and quenching of NaH. | Simpler filtration and extraction. |
| Potential Yield | Generally high due to the strong base. | May be slightly lower or require longer reaction times. |
| Reproducibility | Can be highly reproducible under strict anhydrous and inert conditions. | Can be sensitive to stirring efficiency and the quality of K₂CO₃. |
Visualization of Experimental Workflows
Protocol 1: NaH/DMF Workflow
Caption: Workflow for Protocol 1 using NaH in DMF.
Protocol 2: K₂CO₃/Acetone Workflow
Caption: Workflow for Protocol 2 using K₂CO₃ in Acetone.
Conclusion and Recommendations
Both protocols presented here offer viable routes to this compound. The choice between them will largely depend on the specific requirements of the synthesis, including the scale, available equipment, and safety considerations.
-
For small-scale laboratory synthesis where high yield is the primary concern and appropriate safety measures for handling pyrophoric reagents are in place, Protocol 1 (NaH/DMF) is a strong candidate. The high reactivity of sodium hydride generally ensures a high conversion.
-
For larger-scale production, or in environments where safety and ease of operation are prioritized, Protocol 2 (K₂CO₃/Acetone) is the more prudent choice. The use of a milder base and a lower-boiling solvent simplifies the process and reduces potential hazards. While the yield may be slightly lower or the reaction time longer, the trade-off in terms of safety and operational simplicity is often worthwhile.
It is recommended that for any scale-up, a thorough optimization of Protocol 2 be conducted, focusing on factors such as the grade and particle size of potassium carbonate, efficient stirring, and optimal reflux time to maximize yield and reproducibility. Further investigation into the use of phase-transfer catalysts could also be a valuable avenue for improving the efficiency of the K₂CO₃/Acetone system.[10][11]
References
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-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
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Skwierawska, A. (2012). Alkylation reaction of theobromine with hydrocarbon halides. ResearchGate. [Link]
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- Hariono, M., et al. (n.d.). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Universitas Airlangga.
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-
ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. WordPress. [Link]
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- Google Patents. (n.d.). US1925326A - Theobromine extracting process.
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Rogers, J. E., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ResearchGate. [Link]
- Wang, Y., et al. (n.d.). Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC - NIH.
-
Reddit. (2025). Sodium Hydride Help. [Link]
- Sertić, M., et al. (n.d.). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology.
- PTC Organics, Inc. (n.d.).
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with the SNAr Reaction. WordPress. [Link]
-
Scribd. (n.d.). Explosion Hazards of Sodium Hydride in DMSO, DMF, DMAc. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(3-Chloropropyl)theobromine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds like 1-(3-Chloropropyl)theobromine are central to innovation. However, with great scientific advancement comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a clear understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as Acute toxicity, Category 4, Oral , with the hazard statement H302: Harmful if swallowed .[1][2][3] This classification mandates that this compound be treated as a hazardous substance.
As a chlorinated organic compound, its disposal is subject to stringent environmental regulations that typically prohibit land or sewer disposal due to potential toxicity and persistence in the environment.[4] Therefore, the primary directive for its disposal is clear: Dispose of contents/container to an approved waste disposal plant .[1][5] Evaporation, especially in a fume hood, is not a permissible disposal method.[1][4]
Table 1: Key Hazard and Chemical Information for this compound
| Property | Information | Source |
| Chemical Name | 1-(3-Chloropropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione | [6] |
| CAS Number | 74409-52-2 | [6][7] |
| Molecular Formula | C10H13ClN4O2 | [6][7][8] |
| Primary Hazard | Harmful if swallowed (Acute Toxicity, Oral, Category 4) | [1][2][3] |
| Physical State | Solid (White to Almost white powder to crystal) | [3][5] |
| Incompatible Materials | Strong oxidizing agents | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.
Essential PPE includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes or airborne particles.[6][9]
-
Hand Protection: Chemical-resistant gloves are mandatory. The specific type of glove should be selected based on the manufacturer's resistance data for chlorinated organic compounds.[9]
-
Body Protection: A lab coat or chemical-resistant suit should be worn to protect the skin.[6][9]
-
Respiratory Protection: While not always necessary for handling small quantities in a well-ventilated area, a respirator may be required if there is a risk of generating dust or aerosols.[9]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe collection and disposal of this compound waste within a laboratory setting, leading up to its transfer to a licensed hazardous waste disposal company.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. As a halogenated organic compound, this compound waste must be kept separate from other waste streams.
-
Action: Designate a specific, clearly labeled waste container solely for halogenated organic waste.[10][11] Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[10][12] Mixing different waste categories can lead to dangerous chemical reactions and significantly increase disposal costs.[13]
Step 2: Container Selection and Management
The choice of waste container is critical to prevent leaks and ensure safety.
-
Action: Use a container that is in good condition, leak-proof, and chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are generally suitable.[11][14] The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[1][11][14]
Step 3: Labeling the Waste Container
Accurate and thorough labeling is a strict regulatory requirement and essential for the safety of everyone handling the waste.
-
Action: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include the following information:[3][15][16]
-
The words "Hazardous Waste" prominently displayed.[3][15][16]
-
The full chemical name: "this compound" and any other components in the waste stream with their approximate concentrations.[16][17]
-
The specific hazard(s): "Toxic" or "Harmful if swallowed." [15]
-
The accumulation start date (the date the first waste was placed in the container).[16][17]
-
The name and contact information of the generating laboratory/researcher.[16]
-
Step 4: Accumulation and Storage
Waste should be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Action: Store the labeled waste container in a designated, well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][6] It is best practice to use secondary containment, such as a larger, chemically resistant tray or tub, to contain any potential leaks.[14][16]
Step 5: Arranging for Disposal
Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all labeling is correct and the container is securely sealed before handing it over to the disposal professionals.
Emergency Procedures: Spill Management
Accidents can happen, and being prepared for a spill is a critical component of laboratory safety.
For a minor spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.[2][18]
-
Don PPE: If not already wearing it, put on the appropriate PPE (gloves, goggles, lab coat).[2][18]
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial spill kit absorbent.[2][18]
-
Clean Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[18][19] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Label and Dispose: Label the container with the spill cleanup debris as hazardous waste and dispose of it according to the protocol outlined above.[18]
For a major spill:
-
Evacuate the immediate area and alert your supervisor and institutional EHS.[2][8] Do not attempt to clean up a large or unmanageable spill without specialized training and equipment.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the decision-making and procedural flow for the disposal of this compound, the following diagram illustrates the key steps.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. The principles of proper chemical handling and disposal are as fundamental to good science as the experiments themselves.
References
- TCI Chemicals. (2025-05-05). SAFETY DATA SHEET: this compound.
- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS this compound.
- ChemBK. (2024-04-10). This compound.
- ChemicalBook. This compound CAS#: 74409-52-2.
- Hooker Chemical Corp. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
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A Researcher's Guide to Personal Protective Equipment for Handling 1-(3-Chloropropyl)theobromine
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 1-(3-Chloropropyl)theobromine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the principles behind safe laboratory practices. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Understanding the Compound: A Hazard Assessment of this compound
This compound (CAS No: 74409-52-2) is a derivative of theobromine, a naturally occurring alkaloid.[1][2] While its full toxicological profile is not exhaustively detailed in publicly available literature, the available Safety Data Sheets (SDS) provide a clear primary hazard classification.[3][4] As a substituted xanthine, it warrants a cautious approach, recognizing that related compounds can have significant physiological effects.[2]
The primary, universally recognized hazard is acute oral toxicity.[3][5] However, a comprehensive safety plan must also consider potential risks for which data is not yet available, such as skin/eye irritation, mutagenicity, or carcinogenicity.[3][4] The physical form of the compound, typically a solid powder, introduces an inhalation risk if dust is generated.[6]
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [3][5] |
| Potential Hazard | Eye Irritation | [6] |
| Potential Hazard | Respiratory Tract Irritation (from dust) | [6] |
Note: While not specifically listed for this compound, related compounds and general handling of chemical dusts warrant consideration of eye and respiratory irritation.
The Hierarchy of Controls: A Proactive Safety Philosophy
Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness is maximized when integrated into a broader safety strategy known as the hierarchy of controls. This framework prioritizes eliminating or minimizing hazards at their source.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, Engineering Controls are paramount. All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a glove box to contain particles at the source.[4] Administrative Controls , including Standard Operating Procedures (SOPs), rigorous training, and clearly demarcated handling areas, support these engineering solutions. PPE is then used to protect personnel from any residual or accidental exposure.
Core Protective Equipment: Your Barrier Against Exposure
Selection of appropriate PPE is task-dependent. The following table outlines the minimum required equipment for common laboratory tasks involving this compound.
| Task | Minimum Required PPE |
| Transporting Container | Lab coat, safety glasses, nitrile gloves. |
| Weighing Solid | Chemical fume hood, lab coat, tightly-sealed safety goggles, two pairs of chemotherapy-rated gloves.[7][8] |
| Preparing Solutions | Chemical fume hood, lab coat or impervious gown, tightly-sealed safety goggles, nitrile gloves. |
| Reaction Workup & Analysis | Lab coat, safety glasses (or goggles if splash risk exists), nitrile gloves. |
| Spill Cleanup | See Section 5.3 for detailed requirements. |
Detailed PPE Specifications
-
Hand Protection : Always wear nitrile gloves. For handling the solid powder or concentrated solutions, double-gloving is recommended.[8] The outer glove should be removed and disposed of immediately after the task is complete. All gloves must be inspected for tears or holes before use and must conform to the EN 374 standard or its equivalent.[4][9]
-
Body Protection : A professional lab coat is mandatory at all times. When handling larger quantities or during procedures with a high risk of splashing, a poly-coated, disposable gown that closes in the back offers superior protection.[10]
-
Eye and Face Protection : Tightly fitting safety goggles that conform to EN166 (EU) or NIOSH (US) standards are required when handling the solid compound or when a splash hazard exists.[4][6] A full-face shield should be worn over safety goggles during procedures with a significant splash potential, such as cleaning up a large spill.[8][10]
-
Respiratory Protection : A NIOSH-certified N95 respirator is necessary when handling the solid compound outside of a functioning chemical fume hood or during a spill cleanup where dust may become airborne.[8][10] All personnel required to wear respirators must be properly fit-tested and trained in accordance with OSHA regulations (29 CFR 1910.134).[6][10] Surgical masks offer no protection against chemical dusts and must not be used.[8][11]
Operational Plan: Step-by-Step Protocols
Protocol: Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, and to do so in a way that avoids contact with your skin or clean clothing.
Caption: Standardized workflow for donning and doffing Personal Protective Equipment.
Protocol: Safe Handling in a Laboratory Setting
-
Preparation : Before handling the chemical, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the procedure to contain potential contamination.
-
Weighing : Conduct all weighing of the solid powder within the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Handling : Use a spatula for solid transfers. Avoid any actions that could create dust clouds, such as dropping the powder from a height.
-
Post-Handling : After handling, remove the outer pair of gloves and dispose of them in the designated hazardous waste container before leaving the fume hood. Wipe down the work surface with an appropriate solvent.
-
Personal Hygiene : Never eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly after removing PPE and before leaving the laboratory.[3][6]
Emergency and Disposal Plans
Emergency Procedures: Spill Management
A quick and correct response to a spill is crucial. The following decision tree outlines the immediate steps to take.
Caption: Decision tree for responding to a this compound spill.
Key Spill Response Actions :
-
Avoid inhaling any dust from the spilled material.[4]
-
Wear appropriate PPE, including respiratory protection, before attempting any cleanup.[4]
-
Do not add water directly to the solid spill, as this can increase dispersion.
-
Clean the surface thoroughly after material collection to remove any residual contamination.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Contaminated PPE : All used gloves, disposable gowns, weigh boats, and absorbent pads must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste : Unused compound and contaminated solutions must be disposed of in accordance with local and national regulations.[3] Entrust disposal to a licensed waste disposal company.[3] Do not discharge into drains or the environment.[3][4]
By adhering to these rigorous protocols, you create a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: this compound.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Theobromine, 99%. Retrieved from [Link]
- Cambridge Commodities. (2022). Cocoa Extract 24% Theobromine Safety Data Sheet.
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Carl ROTH. (2024). Safety Data Sheet: Theobromine. Retrieved from [Link]
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Halyard. (n.d.). Guide to the USP <800> Guidelines for PPE use when Administering Chemotherapy Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PubMed Central. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Wikipedia. (n.d.). Theobromine. Retrieved from [Link]
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Wikipedia. (n.d.). Theobromine poisoning. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
